Product packaging for 1-(2-(2-Ethoxyethoxy)ethoxy)butane(Cat. No.:CAS No. 3895-17-8)

1-(2-(2-Ethoxyethoxy)ethoxy)butane

Cat. No.: B1605518
CAS No.: 3895-17-8
M. Wt: 190.28 g/mol
InChI Key: VXVGKMGIPAWMJC-UHFFFAOYSA-N
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Description

1-(2-(2-Ethoxyethoxy)ethoxy)butane (CAS 3895-17-8) is a high-purity organic compound supplied for research and development purposes. With a molecular formula of C10H22O3 and a molecular weight of 190.28 g/mol . This polyether compound is characterized by its structure, represented by the canonical SMILES string CCCCOCCOCCOCC . It serves as a versatile solvent in various industrial and laboratory settings. Researchers value this compound for its properties as a solvent in organic synthesis and other specialized chemical processes. It is offered with a purity of 95% and is classified as a flammable liquid . This product is intended for research use only in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O3 B1605518 1-(2-(2-Ethoxyethoxy)ethoxy)butane CAS No. 3895-17-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(2-ethoxyethoxy)ethoxy]butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3/c1-3-5-6-12-9-10-13-8-7-11-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVGKMGIPAWMJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192243
Record name 1-(2-(2-Ethoxyethoxy)ethoxy)butane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3895-17-8
Record name 1-(2-(2-Ethoxyethoxy)ethoxy)butane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003895178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-(2-Ethoxyethoxy)ethoxy)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-(2-(2-Ethoxyethoxy)ethoxy)butane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-(2-Ethoxyethoxy)ethoxy)butane, a member of the glycol ether family, is a colorless liquid with applications as a solvent in various industrial and chemical processes, including in coatings, inks, and cleaning formulations. Its molecular structure, featuring both hydrophobic and hydrophilic moieties, imparts unique solubility characteristics. This guide provides a comprehensive overview of the known physical properties of this compound and its structural analogs, details standard experimental methodologies for their determination, and outlines a potential synthetic pathway.

Core Physical Properties

The physical characteristics of this compound are essential for its application and safe handling. The following table summarizes the key quantitative data available for this compound and its close structural analogs, providing a comparative perspective.

PropertyThis compoundTriethylene Glycol Monobutyl Ether (Analog)1-[2-(2-methoxyethoxy)ethoxy]butane (Analog)
CAS Number 74499-35-7, 3895-17-8143-22-67382-32-3
Molecular Formula C₁₀H₂₂O₃C₁₀H₂₂O₄C₉H₂₀O₃
Molecular Weight 190.28 g/mol 206.28 g/mol 176.25 g/mol
Appearance Colorless liquid[1]Clear, colorless liquid-
Melting Point -86.00 °C[1]-48 °C[2][3]-
Boiling Point 240.00 °C[1], 104-105 °C at 13 mmHg[4]~271-278 °C211.4±15.0 °C (Predicted)[5]
Density 0.8795 g/cm³[1], 0.977 g/cm³ at 24 °C[4]~0.98-0.99 g/cm³ at 20°C0.899~0.910g/mL (20℃)[5]
Refractive Index --1.4160 to 1.4200[5]
Water Solubility Likely soluble/miscible[1]Miscible[6]Soluble in water[5]

Experimental Protocols for Physical Property Determination

Accurate and reproducible determination of physical properties is paramount in chemical research and development. The following are detailed methodologies for key experiments based on established standards.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology (OECD Test Guideline 103): [7][8][9]

  • Apparatus: An ebulliometer, a dynamic method apparatus, or a distillation setup can be used. For the distillation method, standard laboratory glassware including a distillation flask, condenser, and calibrated thermometer are required.

  • Procedure:

    • A measured volume of the sample is placed in the distillation flask along with boiling chips.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.

    • The flask is heated gently.

    • The temperature is recorded when the liquid begins to boil and the first drop of distillate is collected. The temperature is continuously monitored until the distillation is complete.

    • The boiling range is reported, noting the initial and final boiling points.

Alternatively, gas chromatography can be employed to determine the boiling point distribution of hydrocarbon solvents, as outlined in ASTM D5399.[10][11]

Determination of Melting Point

The melting point is the temperature at which a solid substance changes to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range.

Methodology (Capillary Method - ASTM E324): [6]

  • Apparatus: A melting point apparatus with a heated block or oil bath, capillary tubes, and a calibrated thermometer or digital temperature sensor.

  • Procedure:

    • A small, dry sample of the substance is finely powdered and packed into a capillary tube to a height of 2-4 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate.

    • The temperature at which the first signs of melting are observed (the initial melting point) and the temperature at which the last solid particle melts (the final melting point) are recorded.

    • For high accuracy, a slow heating rate (e.g., 1-2 °C per minute) is used near the expected melting point.

Determination of Density

Density is the mass of a substance per unit volume.

Methodology (Oscillating U-tube - ASTM D4052): [5][12][13]

  • Apparatus: A digital density meter equipped with an oscillating U-tube.

  • Procedure:

    • The instrument is calibrated using air and a certified reference standard (e.g., pure water).

    • A small volume of the liquid sample is injected into the U-tube, ensuring no air bubbles are present.

    • The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

    • The density is calculated from this frequency change using the calibration data.

    • The measurement is typically performed at a controlled temperature, often 20 °C.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance.

Methodology (Abbe Refractometer - ASTM D1218): [14][15][16]

  • Apparatus: An Abbe refractometer with a light source (typically a sodium D line at 589.3 nm) and a temperature-controlled prism.

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index.

    • A few drops of the liquid sample are placed on the surface of the prism.

    • The prisms are closed and the temperature is allowed to equilibrate.

    • The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

    • The refractive index is read from the instrument's scale.

Synthesis Pathway

This compound can be synthesized through established organic chemistry reactions. One plausible route is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.[2][4][17] Another potential method is the ethoxylation of an alcohol.[18][19][20][21]

Possible synthetic routes for this compound.

The diagram above illustrates two potential synthetic pathways. The Williamson ether synthesis involves the reaction of sodium butoxide with 1-chloro-2-(2-ethoxyethoxy)ethane. The ethoxylation pathway starts with butanol, which is reacted with two equivalents of ethylene oxide to form an intermediate alcohol, followed by reaction with an ethyl halide to yield the final product.

References

Synthesis of 1-(2-(2-Ethoxyethoxy)ethoxy)butane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-(2-(2-ethoxyethoxy)ethoxy)butane, a dialkyl ether of triethylene glycol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a high-boiling, colorless liquid with applications as a solvent, plasticizer, and intermediate in various chemical syntheses. Its amphiphilic nature, arising from the combination of a hydrophobic butyl group and a hydrophilic polyether chain, makes it a versatile compound in a range of formulations. The primary and most established method for its synthesis is the Williamson ether synthesis.

Synthetic Pathways

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis, an S(_N)2 reaction between an alkoxide and an alkyl halide.[1][2][3] Two logical retrosynthetic disconnections of the target molecule reveal two primary synthetic routes:

  • Route A: Reaction of triethylene glycol monoethyl ether with a butyl halide.

  • Route B: Reaction of triethylene glycol monobutyl ether with an ethyl halide.

Both routes are viable, and the choice between them may be dictated by the availability and cost of the starting materials. For the purpose of this guide, a detailed protocol for Route A will be presented.

Signaling Pathway Diagram

The logical flow of the synthetic process can be visualized as a signaling pathway, where each step represents a transformation of the starting materials into the final product.

SynthesisPathway cluster_route_a Route A cluster_route_b Route B Triethylene Glycol\nMonoethyl Ether Triethylene Glycol Monoethyl Ether Alkoxide Formation Alkoxide Formation Triethylene Glycol\nMonoethyl Ether->Alkoxide Formation SN2 Reaction SN2 Reaction Alkoxide Formation->SN2 Reaction Butyl Halide Butyl Halide Butyl Halide->SN2 Reaction Crude Product Crude Product SN2 Reaction->Crude Product Purification Purification Crude Product->Purification Triethylene Glycol\nMonobutyl Ether Triethylene Glycol Monobutyl Ether Alkoxide Formation_B Alkoxide Formation_B Triethylene Glycol\nMonobutyl Ether->Alkoxide Formation_B SN2 Reaction_B SN2 Reaction_B Alkoxide Formation_B->SN2 Reaction_B Ethyl Halide Ethyl Halide Ethyl Halide->SN2 Reaction_B SN2 Reaction_B->Crude Product This compound This compound Purification->this compound

Caption: Synthetic routes to this compound via Williamson ether synthesis.

Experimental Protocol: Route A

This section details the experimental procedure for the synthesis of this compound starting from triethylene glycol monoethyl ether and 1-bromobutane.

Materials:

  • Triethylene glycol monoethyl ether (TGMEE)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromobutane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4))

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation under reduced pressure

Experimental Workflow Diagram

ExperimentalWorkflow reagents 1. Add TGMEE and anhydrous DMF to flask. 2. Add NaH portion-wise at 0°C. alkoxide Stir at room temperature for 1 hour to form the alkoxide. reagents->alkoxide Alkoxide Formation addition Add 1-bromobutane dropwise at 0°C. alkoxide->addition Nucleophilic Attack reaction Warm to room temperature and stir overnight. addition->reaction SN2 Reaction quench Quench with saturated NH4Cl solution. reaction->quench Work-up extraction Extract with diethyl ether (3x). quench->extraction wash Wash combined organic layers with brine. extraction->wash dry Dry over anhydrous MgSO4. wash->dry filter Filter and concentrate in vacuo. dry->filter purify Purify by vacuum distillation. filter->purify product This compound purify->product

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Procedure:

  • Alkoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylene glycol monoethyl ether (1.0 eq) and anhydrous DMF. Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise, ensuring the temperature remains below 5°C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the sodium alkoxide.

  • S(_{N})2 Reaction: Cool the reaction mixture back to 0°C and add 1-bromobutane (1.05 eq) dropwise via a syringe or dropping funnel. After the addition, allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether. The aqueous layer should be extracted two more times with diethyl ether.

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Data Presentation

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
Triethylene Glycol Monoethyl EtherC(8)H({18})O(4)178.23247-2531.021
1-BromobutaneC(_4)H(_9)Br137.02101-1031.276
This compoundC({10})H({22})O(_3)190.28[4]104-105 @ 13 mmHg~0.977[5]

Table 2: Estimated Reaction Parameters and Yield

ParameterValue
Reaction Time12-18 hours
Reaction TemperatureRoom Temperature
Estimated Yield75-85%

Table 3: Predicted Spectroscopic Data

SpectroscopyPredicted Peaks
¹H NMR (CDCl(_3), 400 MHz)δ (ppm): 3.65-3.50 (m, 10H, -OCH(_2)CH(_2)O-), 3.45 (t, 2H, -OCH(_2)CH(_2)CH(_2)CH(_3)), 1.55 (m, 2H, -OCH(_2)CH(_2)CH(_2)CH(_3)), 1.35 (m, 2H, -OCH(_2)CH(_2)CH(_2)CH(_3)), 1.20 (t, 3H, -OCH(_2)CH(_3)), 0.90 (t, 3H, -CH(_2)CH(_3))
¹³C NMR (CDCl(_3), 100 MHz)δ (ppm): 71.0, 70.8, 70.6, 70.4, 70.2 (polyether carbons), 66.7 (-OCH(_2)CH(_3)), 31.8 (-OCH(_2)CH(_2)CH(_2)CH(_3)), 19.4 (-OCH(_2)CH(_2)CH(_2)CH(_3)), 15.2 (-OCH(_2)CH(_3)), 13.9 (-CH(_2)CH(_3))
FT-IR (neat)ν (cm⁻¹): 2930-2860 (C-H stretch), 1110 (C-O-C stretch, strong)
Mass Spec. (EI)m/z: 190 (M(\cdot)), 145, 117, 101, 87, 73, 59, 45

Conclusion

This technical guide outlines a reliable and straightforward method for the synthesis of this compound via the Williamson ether synthesis. The provided experimental protocol and supplementary data offer a solid foundation for researchers to successfully prepare this compound in a laboratory setting. Further optimization of reaction conditions may lead to improved yields and purity. The predicted spectral data serves as a useful reference for the characterization of the final product.

References

In-Depth Technical Guide: 1-(2-(2-Ethoxyethoxy)ethoxy)butane

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 3895-17-8

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-(2-ethoxyethoxy)ethoxy)butane, a chemical compound with the CAS number 3895-17-8. The document collates available physicochemical data, outlines potential synthesis and purification protocols, and discusses relevant analytical methods for characterization. It is important to note that while this guide aims to be thorough, direct experimental data for this specific compound is limited in publicly accessible literature. Consequently, some properties are inferred from structurally similar analogs. This guide is intended for research and development purposes and should not be used for human or veterinary applications.

Chemical Identity and Properties

This compound, with the IUPAC name 1-butoxy-2-(2-ethoxyethoxy)ethane, is classified as an ethoxy-extended alkyl ether.[1] Its molecular structure consists of a four-carbon butyl group at one end and an ethyl group at the other, linked by a triethylene glycol core. This configuration imparts amphiphilic properties, with a hydrophobic alkyl tail and a more hydrophilic polyether chain, influencing its solubility and interfacial behavior.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Properties for the structural analog, Triethylene Glycol Monobutyl Ether, are included for comparison where direct data is unavailable.

PropertyThis compoundTriethylene Glycol Monobutyl Ether (Analog)Reference
Molecular Formula C₁₀H₂₂O₃C₁₀H₂₂O₄[1]
Molecular Weight 190.28 g/mol 206.28 g/mol [1]
Appearance Clear, colorless liquid (inferred)Clear, colorless liquid[1]
Boiling Point Not available~271-278 °C[1]
Density Not available~0.98-0.99 g/cm³ at 20°C[1]
Solubility in Water Likely soluble/miscibleMiscible[1]
Flash Point Not availableNot available
CAS Number 3895-17-8143-22-6

Synthesis Protocols

The synthesis of this compound can be approached through several standard etherification reactions. The two primary methods are the Williamson ether synthesis and the ethoxylation of butanol.

Williamson Ether Synthesis

This classic method involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of the target compound, this could involve the reaction of the sodium salt of 2-(2-ethoxyethoxy)ethanol with 1-bromobutane.

Experimental Protocol:

  • Alkoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(2-ethoxyethoxy)ethanol in a suitable anhydrous solvent such as tetrahydrofuran (THF).

  • Add sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium alkoxide.

  • Etherification: Add 1-bromobutane to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench any unreacted NaH by the careful addition of water or ethanol.

  • Extract the product with a suitable organic solvent, such as diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Ethoxylation of Butanol

This industrial method involves the catalyzed reaction of butanol with ethylene oxide. Due to the hazardous nature of ethylene oxide, this process requires specialized equipment and is typically not performed in a standard laboratory setting.

Purification and Analysis

Obtaining high-purity this compound is essential for its use in research applications. The following protocols outline standard purification and analytical techniques.

Purification Protocols
  • Vacuum Distillation: Given its likely high boiling point, vacuum distillation is an effective method for separating the compound from non-volatile impurities.[1]

  • Column Chromatography: For laboratory-scale purification, column chromatography using silica gel is a common technique. A solvent system such as a mixture of ethyl acetate and hexane can be employed to separate the desired product from unreacted starting materials and byproducts.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC): To achieve very high purity (>98%), preparative HPLC with a suitable gradient elution can be utilized.[1]

Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is predicted to show distinct signals for the protons in the butyl and ethyl groups, as well as the ethylene glycol units. The chemical shifts and multiplicities of these signals would confirm the structure.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should prominently feature C-O-C stretching bands characteristic of ethers. The absence of a broad O-H stretching band around 3300 cm⁻¹ would confirm the absence of significant alcohol impurities.[1]

Visualized Workflows

Williamson Ether Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via the Williamson ether synthesis.

Williamson_Ether_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification 2_2_ethoxyethoxy_ethanol 2-(2-Ethoxyethoxy)ethanol Alkoxide_Formation Alkoxide Formation (Anhydrous THF, 0°C to RT) 2_2_ethoxyethoxy_ethanol->Alkoxide_Formation NaH Sodium Hydride (NaH) NaH->Alkoxide_Formation 1_bromobutane 1-Bromobutane Etherification Etherification (Reflux) 1_bromobutane->Etherification Alkoxide_Formation->Etherification Quenching Quenching Etherification->Quenching Extraction Solvent Extraction Quenching->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Purification (e.g., Distillation) Drying_Concentration->Purification Final_Product Pure this compound Purification->Final_Product Purification_Workflow Crude_Product Crude Product Purity_Analysis Analyze Purity (TLC, GC-MS) Crude_Product->Purity_Analysis Volatile_Impurities Volatile Impurities? Purity_Analysis->Volatile_Impurities Initial Assessment High_Purity Purity > 98%? Prep_HPLC Preparative HPLC High_Purity->Prep_HPLC No Final_Product Final Product (>98% Purity) High_Purity->Final_Product Yes Vacuum_Distillation Vacuum Distillation Volatile_Impurities->Vacuum_Distillation Yes Column_Chromatography Column Chromatography Volatile_Impurities->Column_Chromatography No Vacuum_Distillation->High_Purity Column_Chromatography->High_Purity Prep_HPLC->Final_Product Archive_Sample Archive Sample Final_Product->Archive_Sample

References

Spectroscopic Profile of 1-(2-(2-Ethoxyethoxy)ethoxy)butane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-(2-Ethoxyethoxy)ethoxy)butane, a diether, possesses a chemical structure that lends itself to a variety of applications, potentially including roles as a solvent or in material science. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control in research and development settings. This technical guide provides a summary of the predicted spectroscopic data for this compound, based on established principles and data from analogous molecules, as direct experimental spectra are not widely available in the public domain.[1] Detailed experimental protocols for the spectroscopic techniques that would be employed for its analysis are also presented.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₂₆O₃[1]

  • Molecular Weight: 218.33 g/mol [1]

  • CAS Number: 3895-17-8[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar ether compounds and general principles of spectroscopy.[2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1]

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.4 - 3.7m12H-O-CH ₂-CH₂-O-
~3.4 - 3.5t2H-O-CH ₂-CH₂CH₂CH₃
~1.5 - 1.6sextet2H-O-CH₂-CH ₂-CH₂CH₃
~1.3 - 1.4sextet2H-O-CH₂CH₂-CH ₂-CH₃
~1.1 - 1.2t3H-O-CH₂-CH
~0.9t3H-O-CH₂CH₂CH₂-CH

Protons on carbons adjacent to an ether oxygen typically appear in the 3.4-4.5 ppm range.[3][4][5]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~70 - 72-O-C H₂-CH₂-O-
~69 - 71-O-C H₂-CH₂CH₂CH₃
~66 - 68-O-C H₂-CH₃
~31 - 33-O-CH₂-C H₂-CH₂CH₃
~19 - 21-O-CH₂CH₂-C H₂-CH₃
~15 - 17-O-CH₂-C H
~13 - 15-O-CH₂CH₂CH₂-C H₃

Carbons adjacent to an ether oxygen typically appear in the 50-80 ppm range.[3][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For ethers, the most characteristic feature is the C-O stretching vibration.

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2850 - 2960StrongC-H stretching (alkane)
~1050 - 1150StrongC-O stretching (ether)
~1450 - 1470MediumC-H bending (alkane)

Ethers typically exhibit a strong C-O stretching band between 1000 and 1300 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
218.1882[M]⁺ (Molecular ion)
VariousFragmentation peaks corresponding to the loss of alkyl and ethoxy groups.

The molecular ion peak would confirm the molecular weight of the compound. The fragmentation pattern would be characterized by cleavage of the C-O and C-C bonds.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to analyze liquid samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the liquid sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. The final volume should be around 0.6-0.7 mL.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

  • Instrument Parameters (Typical for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16-64 (depending on sample concentration).

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (zgpg30).

      • Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

For a liquid sample, Attenuated Total Reflectance (ATR) or a liquid cell can be used.[6][7]

  • Sample Preparation (ATR Method):

    • Ensure the ATR crystal (e.g., diamond, ZnSe) is clean.[6][8]

    • Place a single drop of the liquid sample directly onto the crystal.[6]

  • Sample Preparation (Liquid Cell Method):

    • Select an appropriate liquid cell with IR-transparent windows (e.g., NaCl, KBr).[6]

    • Introduce a few drops of the liquid sample into the cell and seal it to prevent leakage.[6]

  • Instrument Parameters (FTIR Spectrometer):

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR crystal or the empty liquid cell.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a common technique for analyzing polar molecules like ethers.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the low ppm or ppb range) in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the ESI source.

  • Instrument Parameters (ESI-MS):

    • Ionization Mode: Positive ion mode is typically used for ethers.

    • Mass Range: Set a range appropriate to detect the molecular ion (e.g., m/z 50-500).

    • Capillary Voltage: Typically 3-5 kV.

    • Nebulizer Gas (N₂): Adjust the flow rate to ensure a stable spray.

    • Drying Gas (N₂): Set the temperature and flow rate to desolvate the ions effectively.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

    • Acquire the mass spectrum. The data system will display the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an unknown liquid organic compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic Characterization cluster_data Data Analysis and Structure Elucidation Sample Liquid Sample: This compound Purity Assess Purity (e.g., GC-MS) Sample->Purity IR IR Spectroscopy Purity->IR NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR MS Mass Spectrometry Purity->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Carbon-Hydrogen Framework Determination NMR->NMR_Data MS_Data Molecular Weight and Fragmentation Analysis MS->MS_Data Structure Structure Confirmation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Solubility of 1-(2-(2-Ethoxyethoxy)ethoxy)butane in Polar Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-(2-(2-ethoxyethoxy)ethoxy)butane in polar solvents. Due to the limited availability of specific quantitative data for this compound, this guide also includes information on the closely related and structurally similar compound, Triethylene Glycol Monobutyl Ether (also known as Butyl Triglycol or BTGE), to infer solubility characteristics.

Introduction to this compound

This compound is a complex ether with the molecular formula C₁₀H₂₂O₃.[1] Its structure, characterized by a butyl group and a chain of three ethoxy units, imparts both hydrophobic and hydrophilic properties.[1] This amphiphilic nature suggests a degree of solubility in both non-polar and polar solvents. The presence of multiple ether oxygens allows for hydrogen bonding with polar solvent molecules, which generally enhances solubility in these media.[1]

Qualitative Solubility in Polar Solvents

General chemical principles and available literature suggest that this compound is likely to exhibit good solubility in polar solvents such as water and alcohols.[1] The ether groups contribute to its polar character, facilitating interactions with polar solvent molecules.[1][2] However, the butyl chain introduces a non-polar aspect, which may limit solubility at very high concentrations.[2] The overall solubility is a balance between these hydrophilic and hydrophobic characteristics.[1]

Quantitative Solubility Data (Analogous Compound)

Table 1: Solubility Data for Triethylene Glycol Monobutyl Ether

SolventTemperature (°C)Solubility
Water20Miscible[3][4]
MethanolNot SpecifiedVery Soluble[5]
EthanolNot SpecifiedVery Soluble[5]

Note: "Miscible" indicates that the two substances will mix in all proportions to form a homogeneous solution.

Experimental Protocol for Determining Water Solubility

A standardized method for determining the water solubility of a substance is outlined in the OECD Test Guideline 105.[6][7][8] This guideline describes two primary methods: the flask method and the column elution method. The flask method is suitable for substances with solubilities above 10⁻² g/L and is described below.

Flask Method (OECD 105)

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach saturation.

  • Apparatus:

    • Constant temperature bath (e.g., 20 ± 0.5 °C).

    • Glass flasks of sufficient volume.

    • Stirring device (magnetic stirrer or shaker).

    • Centrifuge (if necessary for phase separation).

    • Analytical equipment for concentration measurement (e.g., chromatography, spectrophotometry).

  • Procedure: a. An excess amount of the test substance, this compound, is added to a known volume of water in a glass flask. b. The flask is agitated in a constant temperature bath to facilitate the dissolution of the substance. The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause emulsification. c. The mixture is stirred until equilibrium is reached. This is determined by taking samples at regular intervals (e.g., every 24 hours) and analyzing the concentration of the dissolved substance until it remains constant over three consecutive measurements. d. Once equilibrium is established, the mixture is allowed to stand in the constant temperature bath for at least 24 hours to allow for the separation of undissolved material. e. If necessary, the mixture is centrifuged to aid in the separation of the aqueous phase from any undissolved substance. f. A sample of the clear, saturated aqueous solution is carefully withdrawn. g. The concentration of this compound in the aqueous sample is determined using a suitable and validated analytical method.

  • Data Analysis: The water solubility is reported as the mean of at least three independent determinations, expressed in units of mass per volume of solution (e.g., g/L or mg/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining water solubility using the flask method.

experimental_workflow Workflow for Determining Water Solubility (Flask Method) cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_substance Add excess substance to water in flask start->add_substance place_in_bath Place flask in constant temperature bath add_substance->place_in_bath agitate Agitate mixture place_in_bath->agitate check_equilibrium Periodically sample and analyze concentration agitate->check_equilibrium equilibrium_reached Equilibrium reached? check_equilibrium->equilibrium_reached equilibrium_reached->agitate No stand Let stand for ≥ 24 hours equilibrium_reached->stand Yes centrifuge_check Separation complete? stand->centrifuge_check centrifuge Centrifuge if necessary centrifuge_check->centrifuge No sample Withdraw clear aqueous sample centrifuge_check->sample Yes centrifuge->stand analyze Determine concentration sample->analyze report Report results analyze->report end End report->end

Caption: General workflow for determining water solubility via the flask method.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(2-(2-Ethoxyethoxy)ethoxy)butane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-(2-Ethoxyethoxy)ethoxy)butane is a polyether compound with significance in various scientific and industrial applications due to its amphiphilic nature. A thorough understanding of its molecular structure and conformational behavior is crucial for predicting its physicochemical properties, interactions with other molecules, and overall functionality. This guide provides a detailed analysis of the molecular architecture of this compound, including its structural characteristics and a theoretical exploration of its conformational landscape. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from analogous polyether compounds and fundamental principles of conformational analysis.

Molecular Structure and Physicochemical Properties

This compound is classified as an ethoxy-extended alkyl ether. Its structure consists of a hydrophobic four-carbon butyl group linked via an ether oxygen to a hydrophilic chain of three ethoxy units, terminating with an ethyl group.[1] This arrangement of a hydrophobic tail and a more hydrophilic polyether chain imparts amphiphilic properties to the molecule, influencing its solubility and behavior at interfaces.[1]

The key physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are inferred from structurally similar compounds due to a lack of direct experimental data for the target molecule.[1]

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 74499-35-7[2]
Molecular Formula C₁₀H₂₂O₃[2]
Molecular Weight 204.31 g/mol [2]
Appearance Colorless liquid[2]
Melting Point -86.00 °C (187.15 K)[2]
Boiling Point 240.00 °C[2]
Density 0.8795 g/cm³[2]
Solubility Likely soluble in polar solvents like water and alcohols, with some solubility in non-polar solvents.[2]

Conformational Analysis

The flexibility of the polyether chain in this compound allows it to adopt a multitude of conformations in space. The overall shape of the molecule is determined by the rotational freedom around its single bonds, particularly the C-C and C-O bonds of the ethoxy backbone. The relative stability of these conformations is governed by a combination of steric and electronic effects.

Key Rotational Bonds and Dihedral Angles

The conformational landscape of this compound can be understood by analyzing the dihedral angles around the key rotatable bonds. The most significant of these are the C-C and C-O bonds within the triethylene glycol core.

G cluster_butane Butyl Group cluster_ether Polyether Chain cluster_ethyl Ethyl Group C1 C1 C2 C2 C1->C2 σ1 C3 C3 C2->C3 σ2 C4 C4 C3->C4 σ3 O1 O1 C4->O1 τ1 (C-O) C5 C5 O1->C5 τ2 (O-C) C6 C6 C5->C6 τ3 (C-C) O2 O2 C6->O2 τ4 (C-O) C7 C7 O2->C7 τ5 (O-C) C8 C8 C7->C8 τ6 (C-C) O3 O3 C8->O3 τ7 (C-O) C9 C9 O3->C9 τ8 (O-C) C10 C10 C9->C10 σ4

Figure 1. Key rotatable bonds in this compound.

Stable Conformations: The Gauche Effect

In simple alkanes, the anti (or trans) conformation, where bulky substituents are positioned 180° apart, is generally the most stable due to minimized steric hindrance. However, in polyoxyethylene chains, a phenomenon known as the gauche effect plays a significant role. The gauche effect is the tendency for a molecule to adopt a conformation where two electronegative atoms are in a gauche relationship (dihedral angle of approximately 60°) rather than the sterically less hindered anti conformation.

This stabilization in the gauche conformation is attributed to favorable hyperconjugative interactions between the C-H bonding orbitals and the C-O antibonding (σ*) orbitals. For the O-C-C-O and C-O-C-C linkages in the polyether backbone of this compound, the gauche conformation is often energetically preferred or isoenergetic with the anti conformation. This has a profound impact on the overall shape of the molecule, leading to more compact, helical, or folded structures rather than a fully extended linear chain. Theoretical studies on polyethylene glycol (PEG), a similar polymer, have shown that the gauche conformation of the OCCO dihedral angle is crucial for its high miscibility with water, as it promotes stronger hydration.[3][4][5]

The conformational preferences around the C-O bonds (C-C-O-C) are also critical. The barrier to rotation around C-O bonds in simple ethers is generally low.[6]

G cluster_workflow Conformational Analysis Workflow A Define Molecular Structure (this compound) B Identify Rotatable Bonds (C-C, C-O) A->B C Perform Conformational Search (e.g., Molecular Mechanics, DFT) B->C D Identify Low-Energy Conformers (Global and Local Minima) C->D E Analyze Dihedral Angles (gauche vs. anti) D->E F Characterize Conformers (Energy, Dipole Moment, etc.) D->F G Spectroscopic Correlation (Predicted NMR/IR vs. Experimental) E->G F->G

Figure 2. A typical workflow for the computational conformational analysis of a flexible molecule.

Experimental and Computational Methodologies

While specific experimental data for this compound is scarce, the following experimental and computational techniques are standard for characterizing the conformation of polyethers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution.[7]

  • Protocol for ¹H and ¹³C NMR Analysis:

    • Sample Preparation: Dissolve a known concentration of the compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Important parameters include the number of scans, relaxation delay, and acquisition time, which should be optimized for quantitative analysis.

    • Spectral Analysis:

      • Chemical Shifts: The chemical shifts of protons and carbons adjacent to the ether oxygens are particularly sensitive to the local electronic environment, which is influenced by the molecular conformation. Protons on carbons adjacent to an ether oxygen typically resonate in the 3.4-4.5 ppm range.[8]

      • Coupling Constants: Vicinal (³J) coupling constants, particularly ³J(H-H) and ³J(C-H), are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. By measuring these coupling constants, it is possible to estimate the populations of different rotamers (e.g., gauche and anti).

      • NOE (Nuclear Overhauser Effect) Spectroscopy: 2D NOESY or ROESY experiments can be used to identify protons that are close in space, providing direct evidence for specific folded conformations.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy can provide insights into the conformational state of molecules.

  • Protocol for IR/Raman Analysis:

    • Sample Preparation: The sample can be analyzed as a neat liquid (between KBr plates for IR) or in solution.

    • Data Acquisition: Acquire the IR or Raman spectrum over a suitable wavenumber range.

    • Spectral Analysis: Certain vibrational modes, particularly in the fingerprint region (below 1500 cm⁻¹), are sensitive to the molecular conformation. For polyethers, specific bands can be assigned to gauche or anti conformers of the C-C and C-O bonds. Comparison with theoretical vibrational spectra calculated for different conformers can aid in these assignments.

Computational Chemistry

In the absence of extensive experimental data, computational methods are invaluable for exploring the conformational landscape.

  • Protocol for Computational Conformational Analysis:

    • Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.

    • Conformational Search: Perform a systematic or stochastic conformational search using molecular mechanics (MM) force fields (e.g., OPLS, AMBER) to identify a wide range of possible low-energy conformations.

    • Geometry Optimization and Energy Calculation: The identified low-energy conformers from the MM search should be further optimized at a higher level of theory, such as Density Functional Theory (DFT) (e.g., B3LYP with a suitable basis set like 6-31G* or larger). This provides more accurate geometries and relative energies of the conformers.

    • Property Calculation: For the optimized conformers, various properties can be calculated, including vibrational frequencies (for comparison with IR/Raman spectra), NMR chemical shifts and coupling constants, and dipole moments.

Synthesis

The primary synthetic routes to this compound are the ethoxylation of butanol and the Williamson ether synthesis.[1]

G cluster_synthesis Williamson Ether Synthesis Routes cluster_route_a Route A cluster_route_b Route B A1 Triethylene Glycol A2 Ethylation A1->A2 A3 Triethylene Glycol Monoethyl Ether A2->A3 A4 Butylation A3->A4 Product This compound A4->Product B1 Triethylene Glycol B2 Butylation B1->B2 B3 Triethylene Glycol Monobutyl Ether B2->B3 B4 Ethylation B3->B4 B4->Product

Figure 3. Two possible retrosynthetic routes for this compound via the Williamson ether synthesis.

Conclusion

The molecular structure of this compound, characterized by its amphiphilic nature, dictates its macroscopic properties and applications. While direct experimental data on its conformational preferences are limited, a theoretical understanding based on the principles of polyether chemistry, particularly the gauche effect, suggests a complex conformational landscape with a preference for folded or compact structures rather than a fully extended chain. The experimental and computational protocols outlined in this guide provide a framework for future research to elucidate the specific conformational dynamics of this and related polyether molecules, which is essential for their rational design and application in various fields, including drug development.

References

An In-depth Technical Guide to the Potential Applications of 1-(2-(2-Ethoxyethoxy)ethoxy)butane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-(2-(2-Ethoxyethoxy)ethoxy)butane, a member of the glycol ether family, is a high-boiling, polar aprotic solvent with significant potential in organic synthesis. While primarily utilized in formulations such as coatings and inks, its inherent chemical properties—stemming from its polyether structure—make it a compelling candidate for use as a reaction medium and catalyst in various synthetic transformations. This guide explores the potential applications of this solvent, drawing evidence from the well-documented utility of its structural analogs, such as diglyme and triglyme. It provides a technical overview of its prospective roles in organometallic chemistry, cross-coupling reactions, and phase-transfer catalysis, complete with quantitative data from analogous systems, detailed experimental protocols, and process visualizations to empower researchers in leveraging its unique properties.

Introduction and Physicochemical Properties

This compound (CAS No. 3895-17-8) is a polyglycol dialkyl ether. Its structure is characterized by a butyl group and an ethyl group linked by a triethylene glycol chain.[1] This configuration imparts a unique combination of properties:

  • Polar, Aprotic Nature: The multiple ether oxygens create a polar backbone, while the absence of hydroxyl groups makes it aprotic. This is advantageous for reactions involving strong bases or organometallic reagents that would be quenched by protic solvents.

  • High Boiling Point: With a boiling point typically exceeding 200 °C, it is suitable for reactions requiring high temperatures, allowing for faster reaction kinetics.

  • Amphiphilic Character: The alkyl end-groups provide hydrophobic character, while the polyether chain is hydrophilic. This allows it to dissolve a wide range of both polar and non-polar organic compounds.[2]

  • Chelating Ability: The oxygen atoms can coordinate with metal cations, a property that is fundamental to its potential applications in organometallic chemistry and catalysis. Glymes are well-known to form stable complexes with ions.[3][4][5]

These properties suggest that this compound is a promising, yet underexplored, solvent and facilitator for advanced organic synthesis.

Synthesis of this compound

The compound is most commonly synthesized via the Williamson ether synthesis.[2][6] This method offers two primary retrosynthetic pathways, allowing for flexibility based on precursor availability.

G cluster_A Route A cluster_B Route B target This compound A1 Triethylene glycol monoethyl ether A1->target SN2 Reaction A2 1-Bromobutane A2->target A_Base Base (e.g., NaH) A_Base->A1 Deprotonation B1 Triethylene glycol monobutyl ether B1->target SN2 Reaction B2 Bromoethane B2->target B_Base Base (e.g., NaH) B_Base->B1 Deprotonation

Caption: Retrosynthetic analysis for the synthesis of the target compound.

Potential Application: Solvent for Grignard Reactions

Grignard reactions are fundamental for C-C bond formation but are highly sensitive to solvent choice. The solvent must be aprotic and capable of solvating the magnesium species to form the active Grignard reagent.[7] Ethereal solvents are essential for this role. Due to its high boiling point and excellent solvating properties for cations, this compound is an excellent potential alternative to lower-boiling ethers like THF or diethyl ether, especially for less reactive halides requiring higher temperatures.

The diagram below illustrates the critical role of the polyether solvent in stabilizing the magnesium center of the Grignard reagent, a process known as the Schlenk equilibrium.

G Mg Mg Metal RMgBr RMgBr Mg->RMgBr RBr Alkyl/Aryl Halide (R-Br) RBr->RMgBr Solvent Polyether Solvent (e.g., this compound) Complex Solvated Grignard Reagent [RMgBr(Solvent)n] Solvent->Complex Solvation & Stabilization R2Mg R2Mg RMgBr->R2Mg Schlenk Equilibrium MgBr2 MgBr2 RMgBr->MgBr2 Schlenk Equilibrium RMgBr->Complex R2Mg->RMgBr MgBr2->RMgBr

Caption: Role of polyether solvent in Grignard reagent formation.

Quantitative Data from an Analogous System

The following data is from a study on the Grignard reaction of benzyl chloride with 2-butanone, comparing various ethereal solvents. The data for Diglyme , a structural analog, highlights the utility of high-boiling polyethers.[8]

Solvent (Analog)Temperature (°C)Product:Byproduct RatioIsolated Yield (%)
Diethyl Ether3590:1094
THF6530:7027
2-MeTHF7290:1090
Diglyme 68-68
Representative Experimental Protocol (Adapted from Analog System)

This protocol describes the formation of a Grignard reagent and its subsequent reaction with a ketone, adapted from established procedures.[9]

  • Apparatus: All glassware must be oven-dried overnight and assembled under a dry nitrogen or argon atmosphere to exclude moisture.

  • Initiation: In a three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq). Add a small portion of this compound.

  • Reagent Formation: Dissolve the alkyl or aryl halide (1.0 eq) in this compound. Add a small amount of this solution to the magnesium. If the reaction does not start, a crystal of iodine can be added as an initiator. Once initiated (observed by bubbling and heat), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the mixture may be heated to 60-80 °C for 1 hour to ensure complete formation of the Grignard reagent.

  • Addition of Electrophile: Cool the reaction to 0 °C. Add a solution of the carbonyl compound (0.95 eq) in this compound dropwise, maintaining the temperature below 10 °C.

  • Workup: After the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether or ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

Potential Application: High-Temperature Suzuki Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis, particularly in drug development for creating biaryl structures.[10][11] These reactions often require elevated temperatures to facilitate the catalytic cycle, especially with less reactive aryl chlorides. The high thermal stability of this compound makes it an ideal solvent for such transformations.

G Start Start: Aryl Halide (Ar-X) + Arylboronic Acid (Ar'-B(OH)2) Setup Combine Reactants, Base (e.g., K2CO3), and Pd Catalyst in Solvent Start->Setup Heat Heat Reaction Mixture (e.g., 90-120 °C) Setup->Heat Monitor Monitor Progress via TLC/GC-MS Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Purification (e.g., Column Chromatography) Workup->Purify End End: Biaryl Product (Ar-Ar') Purify->End

Caption: General experimental workflow for a Suzuki cross-coupling reaction.

Quantitative Data from an Analogous System

The following table presents data for the Suzuki coupling of various aryl bromides with phenylboronic acid, demonstrating typical conditions where a high-boiling solvent would be beneficial. Yields are often excellent under thermal conditions.[12]

Aryl Bromide (R-Ph-Br)BaseCatalyst Loading (mol%)Time (h)Yield (%)
R = 4-MeK₃PO₄1.0450
R = 4-MeNa₂CO₃1.0454
R = 4-OMeK₂CO₃0.52499
R = 4-CNK₂CO₃0.52495
R = 4-AcK₂CO₃0.52499
Representative Experimental Protocol (Adapted from Analog System)

This protocol is a general procedure for a palladium-catalyzed Suzuki cross-coupling reaction.[12][13]

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Add degassed this compound via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Potential Application: Phase-Transfer Catalysis

The polyether structure of this compound is analogous to that of crown ethers or polyethylene glycols (PEGs), which are known phase-transfer catalysts (PTCs).[14] In a biphasic system (e.g., solid-liquid or liquid-liquid), it can chelate the cation of an inorganic salt (like an alkoxide), transporting it into the organic phase to react with an organic substrate. This can significantly accelerate reactions like the Williamson ether synthesis under milder conditions.[6][15]

Reactant 1Reactant 2ConditionsPTC SystemYield (%)
4-EthylphenolMethyl IodideNaOH(aq), Reflux 1hTetrabutylammonium Bromide55-65
PhenolChloroacetic AcidK₂CO₃ (solid), ToluenePEG-40095
4-NitrophenolChloroacetic AcidK₂CO₃ (solid), ToluenePEG-40098
Representative Experimental Protocol (Phase-Transfer Catalysis)

This protocol describes a Williamson ether synthesis using a phase-transfer catalyst system, where this compound could act as both the solvent and the catalyst.[1]

  • Setup: In a round-bottom flask, combine the alcohol or phenol (1.0 eq), an organic solvent (e.g., toluene or the target compound itself), and the alkylating agent (e.g., benzyl bromide, 1.1 eq).

  • Base: Add a solid base, such as powdered potassium carbonate or potassium hydroxide (2-3 eq).

  • Catalyst: Add this compound (5-10 mol%) if it is not the primary solvent.

  • Reaction: Stir the heterogeneous mixture vigorously at a temperature between 25 °C and 80 °C. The reaction progress can be monitored by TLC.

  • Workup: Once the starting alcohol is consumed, filter the solid base and wash it with a small amount of solvent.

  • Purification: Combine the filtrates, wash with water to remove any remaining inorganic salts, dry the organic layer, and concentrate under reduced pressure. The crude ether can then be purified by distillation or chromatography.

Conclusion

While direct, published applications of this compound in specific organic synthesis reactions are scarce, its chemical properties strongly suggest its utility as a robust, high-temperature, polar aprotic solvent. By examining the extensive use of its structural analogs like diglyme and triglyme, a clear picture emerges of its potential in facilitating demanding reactions such as Grignard syntheses and Suzuki cross-couplings. Furthermore, its polyether backbone presents an opportunity for its use as a phase-transfer catalyst. This guide provides a foundational framework for researchers to begin exploring this compound as a versatile and valuable tool in the modern organic synthesis laboratory. Further investigation into its performance relative to traditional solvents is warranted and could unlock new efficiencies in synthetic route development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ethylene Glycol Ethers: Properties, Toxicology, and Experimental Methodologies

This guide provides a comprehensive literature review of ethylene glycol ethers (EGEs), a class of organic solvents widely utilized across various industries. The document details their synthesis, physicochemical properties, and diverse applications, with a primary focus on their toxicological profiles and the underlying molecular mechanisms of action. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols from key studies are provided. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language), adhering to specified formatting guidelines.

Introduction and Synthesis

Ethylene glycol ethers are a group of solvents derived from ethylene glycol or propylene glycol. They are categorized into two main series: the E-series, derived from ethylene oxide, and the P-series, derived from propylene oxide[1]. The synthesis of E-series glycol ethers involves the reaction of ethylene oxide with an appropriate alcohol, such as methanol, ethanol, or butanol, in a continuous process. This reaction can produce a mixture of mono-, di-, and triethylene glycol ethers, which are then separated and purified by fractional distillation. The versatility of EGEs stems from their dual chemical nature, possessing both an ether and an alcohol functional group within the same molecule. This structure imparts unique solvency characteristics, allowing them to be miscible with both water and a wide range of organic solvents.

Physical and Chemical Properties

The physicochemical properties of ethylene glycol ethers vary depending on the specific alkyl ether substituent and the number of glycol units. Generally, they are colorless liquids with mild, ethereal odors. Their dual solubility makes them excellent coupling agents in formulations containing both aqueous and organic components. The following table summarizes key physical and chemical properties for several common E-series glycol ethers.

Table 1: Physical and Chemical Properties of Selected Ethylene Glycol Ethers

Property Ethylene Glycol Monomethyl Ether (EGME) Ethylene Glycol Monoethyl Ether (EGEE) Ethylene Glycol Monobutyl Ether (EGBE) Diethylene Glycol Monobutyl Ether (DEGBE)
CAS Number 109-86-4 110-80-5 111-76-2 112-34-5
Molecular Formula C₃H₈O₂ C₄H₁₀O₂ C₆H₁₄O₂ C₈H₁₈O₃
Molecular Weight ( g/mol ) 76.09 90.12 118.17 162.23
Boiling Point (°C) 124.5 135.6 171.2 231
Melting Point (°C) -85 -90 -74.8 -68
Vapor Pressure (mmHg at 20°C) 6.2 3.8 0.6 0.02
Solubility in Water Miscible Miscible Miscible Miscible

| Flash Point (°C) | 46 | 43 | 61 | 100 |

Sources:[2][3]

Applications

The unique solvency of ethylene glycol ethers has led to their use in a vast array of industrial and consumer products. Key applications include:

  • Paints and Coatings: They are used as coalescing agents in latex paints to promote film formation and as solvents to improve flow and leveling.

  • Cleaning Products: Their ability to dissolve both polar and non-polar substances makes them effective ingredients in industrial degreasers, household cleaners, and dry-cleaning agents.

  • Inks and Dyes: EGEs are used as solvents in printing inks and textile dyes to ensure proper viscosity and pigment dispersion.

  • Pharmaceuticals and Cosmetics: In the pharmaceutical industry, they can be used as solvents and extractants. In cosmetics, they act as solvents and viscosity control agents in products like hair dyes and skin creams.

  • Chemical Intermediates: EGEs serve as precursors in the synthesis of other chemicals, such as plasticizers and glycol ether acetates.

  • Other Applications: They are also found in hydraulic fluids, jet fuel anti-icing additives, and adhesives.

Metabolism and Toxicology

The toxicity of ethylene glycol ethers is intrinsically linked to their metabolism. Following absorption via inhalation, ingestion, or dermal contact, EGEs are metabolized in the liver by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to their corresponding alkoxyacetic acids. These acidic metabolites are the primary mediators of toxicity.

General Metabolic Pathway

The metabolic activation of ethylene glycol ethers is a critical step in their toxic mechanism. The pathway involves a two-step oxidation process.

EGE Ethylene Glycol Ether (e.g., EGME, EGBE) Alkoxyacetaldehyde Alkoxyacetaldehyde EGE->Alkoxyacetaldehyde Alcohol Dehydrogenase Alkoxyacetic_Acid Alkoxyacetic Acid (e.g., MAA, BAA) Alkoxyacetaldehyde->Alkoxyacetic_Acid Aldehyde Dehydrogenase Toxicity Toxicity Alkoxyacetic_Acid->Toxicity

Metabolic activation of ethylene glycol ethers.
Mechanisms of Toxicity

The toxic effects of ethylene glycol ethers are dependent on the length of the alkyl chain.

Ethylene glycol monomethyl ether (EGME) and ethylene glycol monoethyl ether (EGEE) are well-documented reproductive and developmental toxicants. Their primary toxic metabolite, methoxyacetic acid (MAA), is responsible for these effects.

Testicular Toxicity: MAA induces testicular atrophy by targeting spermatocytes. The proposed mechanism involves the inhibition of histone deacetylases (HDACs). This inhibition leads to hyperacetylation of histones, which in turn disrupts the cell cycle and induces apoptosis in spermatocytes[4][5][6]. The p21 gene, a cell cycle inhibitor, is a key downstream target in this pathway.

MAA Methoxyacetic Acid (MAA) HDAC Histone Deacetylase (HDAC) MAA->HDAC Inhibition Histone_Hyperacetylation Histone Hyperacetylation HDAC->Histone_Hyperacetylation Deacetylation p21 p21 Upregulation Histone_Hyperacetylation->p21 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Spermatocyte Apoptosis Cell_Cycle_Arrest->Apoptosis Testicular_Atrophy Testicular Atrophy Apoptosis->Testicular_Atrophy

Signaling pathway of MAA-induced testicular toxicity.

Developmental Toxicity: MAA is also a potent teratogen. It can impair axial elongation morphogenesis by altering the expression of developmental regulator genes, an effect that appears to be dependent on retinoic acid signaling[7].

Ethylene glycol monobutyl ether (EGBE) is known to cause hematotoxicity, specifically hemolytic anemia, in some animal species. The toxic metabolite, butoxyacetic acid (BAA), directly targets red blood cells (erythrocytes).

Mechanism of Hemolysis: BAA induces changes in the erythrocyte membrane, leading to decreased deformability, cell swelling (increased mean corpuscular volume), and ultimately, hemolysis[8][9]. The mechanism is thought to involve colloid osmotic lysis, where BAA causes an influx of sodium and calcium ions into the red blood cell[10]. The subsequent influx of water leads to swelling and rupture of the cell. There is a significant species difference in sensitivity, with rats being highly susceptible, while human red blood cells are relatively resistant[8][9].

BAA Butoxyacetic Acid (BAA) RBC_Membrane RBC Membrane Interaction BAA->RBC_Membrane Ion_Influx Na+ and Ca2+ Influx RBC_Membrane->Ion_Influx Water_Influx Water Influx (Osmosis) Ion_Influx->Water_Influx Cell_Swelling Cell Swelling (Increased MCV) Water_Influx->Cell_Swelling Hemolysis Hemolysis Cell_Swelling->Hemolysis

Mechanism of BAA-induced hemolytic anemia.
Quantitative Toxicological Data

The following table summarizes acute toxicity data for several ethylene glycol ethers. It is important to note that toxicity can vary significantly between species.

Table 2: Acute Toxicity of Selected Ethylene Glycol Ethers

Chemical Species Route LD50 / LC50 NOAEL / LOAEL Reference
EGME Rat Oral 2460 mg/kg - [4]
Rabbit Dermal 250 mg/kg - [11]
EGEE Rat Oral 2125 mg/kg - [12]
Rabbit Dermal 3.6 mg/kg - [12]
Rat Inhalation 2000 ppm (7h) - [12]
EGBE Rat Oral 470 mg/kg - [13]
Rabbit Dermal 220 mg/kg - [13]
Rat Inhalation 450 ppm (4h) LOAEL: 31 ppm (female rats) [14]
DEGBE Rat Oral 5660 mg/kg - [13]

| | Rabbit | Dermal | 2700 mg/kg | - |[13] |

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level

Experimental Protocols

This section details the methodologies for key experiments cited in the toxicological assessment of ethylene glycol ethers.

Protocol for In Vivo Reproductive Toxicity Study of EGME in Rats

This protocol is based on studies investigating the effects of EGME on male fertility in Wistar rats[15].

  • Objective: To evaluate the toxicity of EGME on fertility and early embryonic development.

  • Animal Model: Male and female Wistar rats.

  • Dosing Regimen:

    • Male rats are administered EGME daily by oral gavage for four weeks prior to mating and until sacrifice.

    • Female rats are administered EGME daily by oral gavage for two weeks prior to mating and until gestation day 6.

    • Dose levels typically range from 20 to 80 mg/kg/day. A control group receives the vehicle (e.g., water) only.

  • Mating: After the pre-mating dosing period, one male and one female are cohabited for mating. The presence of a vaginal plug or sperm in a vaginal smear is considered evidence of mating (Gestation Day 0).

  • Endpoints:

    • Males: At the end of the study, males are euthanized. Testes and epididymides are weighed. Sperm parameters (count, motility, viability, and morphology) are analyzed from the cauda epididymis. Testes and epididymides are processed for histopathological examination to assess for tubular atrophy and other abnormalities.

    • Females: Females are euthanized on Gestation Day 15. The uterus is examined to determine the number of implantation sites, resorptions, and viable fetuses. The ovaries are examined for the number of corpora lutea.

  • Workflow Diagram:

cluster_male Male Rats cluster_female Female Rats cluster_male_endpoints Male Endpoints (Day 43) cluster_female_endpoints Female Endpoints (GD 15) Male_Dosing Oral Gavage (4 weeks) EGME (20, 40, 80 mg/kg) or Vehicle Mating Mating Period Male_Dosing->Mating Female_Dosing Oral Gavage (2 weeks) EGME or Vehicle Female_Dosing->Mating Gestation Gestation (D0 - D15) Mating->Gestation Male_Sacrifice Sacrifice & Necropsy Mating->Male_Sacrifice Female_Sacrifice Sacrifice & Necropsy Gestation->Female_Sacrifice Sperm_Analysis Sperm Analysis (Count, Motility, Viability) Male_Sacrifice->Sperm_Analysis Histopathology_M Histopathology (Testes, Epididymides) Male_Sacrifice->Histopathology_M Uterine_Exam Uterine Examination (Implantations, Resorptions) Female_Sacrifice->Uterine_Exam

Workflow for an EGME reproductive toxicity study.
Protocol for In Vitro Hemolysis Assay of Butoxyacetic Acid (BAA)

This protocol is based on studies comparing the hemolytic effects of BAA on rat and human red blood cells[8][16].

  • Objective: To assess the hemolytic potential of BAA and compare the sensitivity of erythrocytes from different species.

  • Sample Preparation:

    • Whole blood is collected from the test species (e.g., Sprague-Dawley rats and healthy human volunteers) in tubes containing an anticoagulant (e.g., heparin).

    • Red blood cells (RBCs) are separated by centrifugation, washed multiple times with a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4), and resuspended to a specific hematocrit (e.g., 5%).

  • Experimental Procedure:

    • RBC suspensions are incubated with various concentrations of BAA (e.g., 0-10 mM for human RBCs, 0-2 mM for rat RBCs) at 37°C in a shaking water bath.

    • Aliquots are taken at different time points (e.g., 0, 1, 2, 4 hours).

  • Endpoints:

    • Hemolysis: The degree of hemolysis is quantified by measuring the absorbance of hemoglobin in the supernatant at a specific wavelength (e.g., 540 nm) after centrifugation of the aliquots. Results are expressed as a percentage of complete hemolysis (achieved by lysing a control sample with distilled water).

    • Mean Corpuscular Volume (MCV): Changes in RBC size are measured using an automated hematology analyzer.

    • Erythrocyte Deformability: Assessed using techniques like ektacytometry or filtration through polycarbonate membranes.

    • Morphology: Changes in cell shape (e.g., spherocytosis) are observed using light microscopy.

  • Workflow Diagram:

cluster_analysis Endpoint Analysis Blood_Collection Blood Collection (Rat, Human) RBC_Isolation RBC Isolation & Washing Blood_Collection->RBC_Isolation Incubation Incubation with BAA (37°C, various concentrations) RBC_Isolation->Incubation Time_Points Sample at Time Points (0, 1, 2, 4 hours) Incubation->Time_Points Hemolysis_Assay Hemolysis Assay (Spectrophotometry) Time_Points->Hemolysis_Assay MCV_Measurement MCV Measurement Time_Points->MCV_Measurement Deformability_Test Deformability Test Time_Points->Deformability_Test Microscopy Morphology (Microscopy) Time_Points->Microscopy

Workflow for an in vitro hemolysis assay.

Conclusion

Ethylene glycol ethers are a class of versatile solvents with a wide range of applications. However, their use is associated with significant toxicological concerns, primarily mediated by their alkoxyacetic acid metabolites. Short-chain EGEs, such as EGME, are potent reproductive and developmental toxicants, with testicular toxicity linked to the inhibition of histone deacetylases. Longer-chain EGEs, like EGBE, are associated with hematotoxicity, causing hemolytic anemia in susceptible species through direct interaction with the red blood cell membrane. A thorough understanding of their properties, metabolism, and mechanisms of toxicity is crucial for the risk assessment and safe handling of these compounds in both occupational and consumer settings. The experimental protocols detailed herein provide a framework for the continued investigation of the toxicological effects of this important class of chemicals.

References

Methodological & Application

Application Notes and Protocols for 1-(2-(2-Ethoxyethoxy)ethoxy)butane in Coatings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(2-(2-Ethoxyethoxy)ethoxy)butane as a solvent in coating formulations. Due to the limited availability of specific quantitative data for this compound, performance characteristics of the structurally similar and widely used solvent, Triethylene Glycol Monobutyl Ether (TEGMBE) , are included for comparative purposes.

Introduction

This compound, a high-boiling point glycol ether, serves as a versatile solvent in the coatings industry. Its chemical structure, featuring a butyl group and an ethyl group at the ends of a triethylene glycol chain, imparts a unique balance of hydrophilic and hydrophobic properties. This amphiphilic nature allows for excellent solvency for a wide range of resins and enhances the overall performance of coating formulations.[1][2][3] Primarily, it functions as a slow-evaporating solvent, which is critical for optimizing film formation and surface characteristics.[4]

Key Functions in Coatings:

  • Improves Flow and Leveling: The slow evaporation rate allows the coating more time to level out, minimizing surface defects such as brush marks and orange peel.[4][5]

  • Coalescing Agent: In latex paints, it aids in the fusion of polymer particles to form a continuous, durable film.[6]

  • Enhances Gloss: By promoting a smooth, uniform film, it can contribute to a higher gloss finish.

  • Coupling Agent: Its solubility characteristics help to maintain the stability of the coating formulation by keeping various components well-dispersed.[2][6]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. For comparison, properties of the related solvent, Triethylene Glycol Monobutyl Ether (TEGMBE), are also listed.

PropertyThis compoundTriethylene Glycol Monobutyl Ether (TEGMBE)
CAS Number 3895-17-8143-22-6
Molecular Formula C₁₀H₂₂O₃C₁₀H₂₂O₄
Molecular Weight 190.28 g/mol [7]206.28 g/mol [8]
Boiling Point 104-105 °C at 13 mmHg[4] (extrapolated to be ~240 °C at atm. pressure)278 °C[9]
Density 0.977 g/cm³ at 24 °C[4]0.989 g/cm³ at 20 °C[9]
Solubility in Water Likely soluble/miscible[1][10]Miscible[9]
Appearance Colorless liquid[1]Colorless liquid[9]

Experimental Protocols

The following protocols describe standard methods for evaluating the performance of coatings formulated with this compound. These are based on widely accepted ASTM International standards.

Protocol for Sample Preparation

Objective: To prepare a series of coating formulations with varying concentrations of this compound for performance testing.

Materials:

  • Coating resin (e.g., acrylic, alkyd, epoxy)

  • Pigments and fillers

  • Other additives (e.g., dispersants, thickeners, defoamers)

  • This compound (test solvent)

  • Control solvent (if applicable)

  • Mixing vessel and high-speed disperser

  • Viscometer

Procedure:

  • In a mixing vessel, combine the coating resin, pigments, and other solid components.

  • Slowly add the this compound and any other liquid components while mixing at low speed.

  • Once all components are incorporated, increase the mixing speed to achieve a homogeneous dispersion.

  • Continue mixing for a predetermined time (e.g., 30 minutes) to ensure complete dispersion.

  • Allow the formulation to equilibrate to room temperature.

  • Measure and record the initial viscosity of the coating. Adjust with additional solvent or thickener if necessary to meet target viscosity.

  • Prepare a control formulation using a standard solvent for comparison.

Protocol for Determining Drying Time (ASTM D1640)

Objective: To determine the set-to-touch time, tack-free time, and dry-hard time of a coating film.[11][12][13]

Materials:

  • Coating formulations

  • Test panels (e.g., glass, steel)

  • Film applicator (e.g., drawdown bar)

  • Cotton balls

  • Timer

Procedure:

  • Apply a uniform film of the coating to a test panel using a film applicator of a specified thickness.[14]

  • Start the timer immediately after application.

  • Set-to-Touch Time: Lightly touch the film with a clean finger. The coating is set-to-touch when no coating adheres to the finger.

  • Tack-Free Time: Place a small piece of cotton on the film and gently press it down. Invert the panel. The film is tack-free if the cotton falls off.

  • Dry-Hard Time: Press the thumb firmly onto the coated surface. The film is dry-hard if no indentation or tackiness is observed after 2-3 seconds.

  • Record the time for each stage of drying.

Protocol for Measuring Viscosity (ASTM D2196)

Objective: To measure the rotational viscosity of the liquid coating.[15][16][17]

Materials:

  • Coating formulations

  • Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindles

  • Beaker

  • Temperature control bath

Procedure:

  • Bring the coating sample to a constant temperature (e.g., 25 °C) using a temperature control bath.

  • Pour the coating into a beaker.

  • Select a spindle and rotational speed that will give a torque reading between 10% and 95% of the viscometer's scale.

  • Immerse the spindle into the coating up to the immersion mark.

  • Start the viscometer and allow the reading to stabilize.

  • Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).

Protocol for Evaluating Adhesion (ASTM D3359 - Cross-Cut Test)

Objective: To assess the adhesion of the dried coating film to the substrate.[7][18][19][20]

Materials:

  • Coated test panels (fully cured)

  • Cross-cut adhesion tester with a cutting blade

  • Pressure-sensitive tape (specified by the standard)

  • Soft brush

Procedure:

  • Place the cured coated panel on a firm surface.

  • Make a series of parallel cuts through the coating to the substrate using the cutting tool.

  • Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.

  • Gently brush the area to remove any loose flakes of coating.

  • Apply the pressure-sensitive tape firmly over the cross-hatched area.

  • After a specified time (e.g., 90 seconds), rapidly pull the tape off at a 180-degree angle.[21]

  • Visually inspect the cross-hatched area and classify the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = severe peeling).

Visualizations

The following diagrams illustrate key experimental workflows and the functional role of this compound in coatings.

Experimental_Workflow cluster_prep Formulation Preparation cluster_application Coating Application cluster_testing Performance Testing Resin Resin Mixer High-Speed Dispersion Resin->Mixer Pigment Pigment Pigment->Mixer Additive Additives Additive->Mixer Solvent This compound Solvent->Mixer Application Film Application (Drawdown) Mixer->Application Homogeneous Coating Viscosity_Test Viscosity (ASTM D2196) Mixer->Viscosity_Test Liquid Coating Curing Drying/Curing Application->Curing Drying_Test Drying Time (ASTM D1640) Curing->Drying_Test Adhesion_Test Adhesion (ASTM D3359) Curing->Adhesion_Test

Caption: Experimental workflow for evaluating coating performance.

Signaling_Pathway cluster_solvent Solvent Properties cluster_effects Coating Performance Effects Solvent This compound Evaporation Slow Evaporation Rate Solvent->Evaporation Solvency Good Solvency Power Solvent->Solvency Coupling Coupling Action Solvent->Coupling Flow Improved Flow & Leveling Evaporation->Flow Film Enhanced Film Formation Solvency->Film Stability Formulation Stability Coupling->Stability Gloss Increased Gloss Flow->Gloss

Caption: Functional role of the solvent in coating performance.

Safety Precautions

When handling this compound, it is important to follow standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for detailed information.[22][23][24][25][26]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or under a fume hood.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

By following these application notes and protocols, researchers can effectively evaluate the performance of this compound in various coating formulations and optimize their products for desired properties.

References

Application Notes and Protocols for 1-(2-(2-Ethoxyethoxy)ethoxy)butane in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of "1-(2-(2-Ethoxyethoxy)ethoxy)butane" (CAS No. 3895-17-8) in chemical synthesis. It includes information on its physicochemical properties, synthesis methods, applications as a solvent, and general reactivity.

Introduction

This compound is an ethoxy-extended alkyl ether, a class of compounds often referred to as glycol ethers.[1][2] Its structure, featuring a hydrophobic butyl tail and a more hydrophilic polyether chain, gives the compound amphiphilic properties.[1][2] This makes it a versatile solvent with a high boiling point, suitable for a variety of chemical reactions and formulations.[3][4][5][6] Its primary applications are as a solvent in coatings, inks, and cleaning formulations, and as a coupling agent in chemical synthesis.[3][4]

Physicochemical Properties

The properties of this compound are summarized in the table below. There are some discrepancies in reported boiling points and densities in the available literature, which may be due to different measurement conditions.

PropertyValueSource(s)
IUPAC Name This compound[5]
CAS Number 3895-17-8[5][7]
Molecular Formula C₁₀H₂₂O₃[2][5][7]
Molecular Weight 190.28 g/mol [2][7]
Appearance Colorless liquid[5]
Boiling Point 240 °C (at 760 Torr, presumed)[5]
104-105 °C (at 13 Torr)[7]
Density 0.8795 g/cm³[5]
0.977 g/cm³ (at 24 °C)[7]
Solubility Likely soluble in water and alcohols; also shows solubility in non-polar organic solvents.[5]

Synthesis Protocols

There are two primary methods for the synthesis of this compound: the Williamson ether synthesis, which is suitable for laboratory scale, and the ethoxylation of alcohols, which is a common industrial method.

This protocol describes the synthesis of this compound from triethylene glycol monobutyl ether and an ethylating agent. This method is a classic Sₙ2 reaction.[8]

Materials:

  • Triethylene glycol monobutyl ether

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide (or ethyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet.

  • Alkoxide Formation: Under a nitrogen atmosphere, add triethylene glycol monobutyl ether (1.0 eq.) to anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq.) portion-wise to the stirred solution.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases. This indicates the formation of the sodium alkoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl iodide (1.2 eq.) dropwise via the dropping funnel.

  • Once the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Williamson_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Bu_TEG Triethylene Glycol Monobutyl Ether Alkoxide Sodium Alkoxide Intermediate Bu_TEG->Alkoxide NaH NaH NaH->Alkoxide EtI Ethyl Iodide Product This compound EtI->Product Alkoxide->Product NaI NaI

Caption: Williamson ether synthesis of the target compound.

This process involves the catalyzed addition of ethylene oxide to butanol. It is a highly exothermic reaction typically performed in industrial settings.[1][9]

General Procedure:

  • Butanol is charged into a pressure reactor with a basic catalyst, such as potassium hydroxide (KOH).[1]

  • The reactor is heated to approximately 180 °C.[1]

  • Ethylene oxide is introduced into the reactor under pressure (1-2 bar).[1]

  • The reaction is carefully controlled to manage the exothermic nature and to achieve the desired chain length of ethoxy groups, resulting in a mixture of polyethylene glycol butyl ethers.

  • The resulting mixture is then reacted with an ethylating agent (e.g., ethyl chloride) under basic conditions to cap the terminal hydroxyl group, followed by purification.

Application Protocol: Use as a High-Boiling Point Solvent

Due to its high boiling point and good solvency, this compound is an excellent solvent for reactions requiring elevated temperatures, such as nucleophilic aromatic substitution (SₙAr) reactions.

Hypothetical SₙAr Reaction: The following protocol describes a hypothetical SₙAr reaction between 1-chloro-2,4-dinitrobenzene and morpholine.

Materials:

  • 1-chloro-2,4-dinitrobenzene

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • This compound (as solvent)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-2,4-dinitrobenzene (1.0 eq.), potassium carbonate (2.0 eq.), and this compound to create a solution of approximately 0.5 M.

  • Reagent Addition: Add morpholine (1.2 eq.) to the stirred mixture.

  • Reaction: Heat the reaction mixture to 120 °C and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cooling and Dilution: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine, to remove the high-boiling point solvent and any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the desired N-(2,4-dinitrophenyl)morpholine.

SNAr_Workflow Setup 1. Combine Reactants (1-chloro-2,4-dinitrobenzene, K2CO3) in Solvent Add_Nuc 2. Add Nucleophile (Morpholine) Setup->Add_Nuc Heat 3. Heat Reaction (120 °C, 2-4h) Add_Nuc->Heat Monitor 4. Monitor Progress (TLC/GC) Heat->Monitor Workup 5. Aqueous Workup (Cool, Dilute, Extract) Monitor->Workup Purify 6. Purify Product (Chromatography/ Recrystallization) Workup->Purify Product Final Product Purify->Product

Caption: Workflow for an SₙAr reaction using the title solvent.

Chemical Reactivity and Stability

  • Ether Linkages: The C-O ether bonds are generally stable to many reagents, including bases, mild acids, and common oxidizing and reducing agents. However, they can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).[1]

  • Peroxide Formation: Like other ethers, there is a potential for peroxide formation upon prolonged exposure to air and light. It is advisable to test for peroxides before distillation.

  • General Stability: The compound is thermally stable, making it suitable for high-temperature applications. It is generally unreactive under standard organic synthesis conditions where it is employed as a solvent.

Properties_Applications cluster_props Chemical Properties cluster_apps Applications High_BP High Boiling Point Solvent High-Temp Solvent High_BP->Solvent Amphiphilic Amphiphilic Nature Coupling Coupling Agent Amphiphilic->Coupling Formulation Formulation Component (Inks, Coatings) Amphiphilic->Formulation Inert Chemically Inert Inert->Solvent

Caption: Relationship between properties and applications.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Store in a tightly sealed container in a cool, dry place away from direct sunlight and sources of ignition.

  • Check for peroxides before heating or distilling.

Biological Activity and Drug Development

There is currently no significant information available in the scientific literature to suggest that this compound has specific biological activities or is used as a key intermediate in drug development. Its primary role is that of an industrial and laboratory solvent.[3][4][6]

References

Application Notes and Protocols for 1-(2-(2-Ethoxyethoxy)ethoxy)butane: A Versatile Solvent in Chemical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-(2-(2-ethoxyethoxy)ethoxy)butane, a versatile and high-performance solvent with applications across various fields of chemical synthesis and formulation. This document includes detailed physical and chemical properties, safety information, and protocols for its use in key applications.

Introduction

This compound, also known as triethylene glycol butyl ethyl ether, is a high-boiling, colorless liquid with a mild, characteristic odor. Its unique molecular structure, featuring both a hydrophobic butyl group and a hydrophilic polyether chain, imparts amphiphilic properties. This dual nature makes it an excellent solvent for a wide range of polar and non-polar compounds, rendering it highly valuable in diverse chemical applications, from coatings and cleaners to specialized chemical synthesis and potentially in drug formulations.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes its key properties.

PropertyValueReference
CAS Number 3895-17-8[1][2][3][4][5]
Molecular Formula C₁₀H₂₂O₃[4][6]
Molecular Weight 190.28 g/mol [1][4]
Appearance Colorless liquid[6]
Boiling Point 240 °C (at 760 mmHg)[6]
104-105 °C (at 13 mmHg)
Density 0.8795 g/cm³[6]
Purity >97%[4]
IUPAC Name This compound[2][6]
Synonyms 2-butoxyethyl 2-ethoxyethyl ether[3]
Solubility Soluble in polar solvents (water, alcohols) and non-polar organic solvents.[6]
Storage Temperature Room temperature, sealed in a dry environment.[3]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The following information is derived from available safety data sheets for the compound and its close structural analogs.

Hazard Identification:

  • Hazard Statements:

    • H226: Flammable liquid and vapor.[3]

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2]

  • Signal Word: Danger[3]

Precautionary Measures:

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[3]

  • P240: Ground and bond container and receiving equipment.[3]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

For a complete and detailed safety guide, always refer to the material safety data sheet (MSDS) provided by the supplier.

Synthesis of this compound

The two primary industrial methods for the synthesis of this compound are the Williamson ether synthesis and the ethoxylation of butanol.

Williamson Ether Synthesis

This classic method involves the reaction of an alkoxide with a primary alkyl halide. For this compound, there are two viable routes:

  • Route A: Ethylation of triethylene glycol followed by butylation.[1]

  • Route B: Butylation of triethylene glycol followed by ethylation.[1]

The general mechanism involves the Sₙ2 displacement of a halide or other good leaving group by an alkoxide ion. The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile to promote the Sₙ2 pathway.[1]

Diagram of Williamson Ether Synthesis Routes

Williamson_Synthesis cluster_route_a Route A cluster_route_b Route B TEG_A Triethylene Glycol TEGMEE Triethylene Glycol Monoethyl Ether TEG_A->TEGMEE Ethylation (e.g., Ethyl Halide) Product_A This compound TEGMEE->Product_A Butylation (e.g., Butyl Halide) TEG_B Triethylene Glycol TEGMBE Triethylene Glycol Monobutyl Ether TEG_B->TEGMBE Butylation (e.g., Butyl Halide) Product_B This compound TEGMBE->Product_B Ethylation (e.g., Ethyl Halide)

Caption: Two possible routes for the synthesis of this compound via the Williamson ether synthesis.

Ethoxylation of Butanol

This industrial process involves the direct reaction of butanol with ethylene oxide under pressure and at elevated temperatures, typically in the presence of a basic catalyst like potassium hydroxide (KOH). The degree of ethoxylation can be controlled by the stoichiometry of the reactants.

Applications and Experimental Protocols

The versatile solvent properties of this compound make it suitable for a range of applications.

As a Reaction Solvent

Due to its high boiling point and ability to dissolve a wide range of reactants, this compound is an excellent solvent for organic reactions that require elevated temperatures. Its polar nature can also help to stabilize charged intermediates and transition states.

Experimental Protocol: General Procedure for a High-Temperature Nucleophilic Substitution Reaction

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the electrophile (1.0 eq) and the nucleophile (1.1 eq).

  • Solvent Addition: Add a sufficient volume of this compound to dissolve the reactants (a typical concentration is 0.1-0.5 M).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) and stir under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram of a General Experimental Workflow

Experimental_Workflow start Reaction Setup dissolve Dissolve Reactants in This compound start->dissolve heat Heat to Reaction Temperature dissolve->heat monitor Monitor Reaction Progress (TLC/GC-MS) heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify end Pure Product purify->end

Caption: A generalized workflow for a chemical synthesis using this compound as a high-boiling solvent.

In Drug Development and Formulation

Glycol ethers, as a class, are utilized in pharmaceutical formulations as solvents and penetration enhancers. While specific data for this compound in drug delivery is limited, its properties suggest potential applications in:

  • Topical Formulations: Its amphiphilic nature could aid in the solubilization of active pharmaceutical ingredients (APIs) in cream and ointment bases and may enhance skin penetration.

  • Solubilizer for Poorly Soluble Drugs: It could be investigated as a co-solvent in liquid oral or injectable formulations to improve the solubility of hydrophobic APIs.

Experimental Protocol: Screening for API Solubility

  • Preparation: Prepare a series of saturated solutions of the API in this compound at various temperatures (e.g., 25 °C, 37 °C).

  • Equilibration: Agitate the solutions for 24 hours to ensure equilibrium is reached.

  • Sampling: Centrifuge the samples to separate the undissolved solid.

  • Analysis: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the API using a validated analytical method such as high-performance liquid chromatography (HPLC).

  • Data Presentation: Record the solubility in mg/mL or mol/L and present the data in a tabular format.

In Nanoparticle Synthesis

The high boiling point and coordinating ability of the ether oxygens in this compound make it a suitable solvent for the synthesis of metal nanoparticles. It can act as a solvent, a stabilizing agent, and in some cases, a reducing agent at high temperatures.

Experimental Protocol: Synthesis of Metal Nanoparticles

  • Precursor Solution: Dissolve the metal precursor (e.g., a metal salt) in this compound in a reaction vessel.

  • Heating: Heat the solution to a high temperature (e.g., 200-220 °C) under an inert atmosphere.

  • Reduction: If necessary, inject a reducing agent into the hot solution. In some cases, the solvent itself can act as the reducing agent at elevated temperatures.

  • Growth and Stabilization: Allow the nanoparticles to grow for a specific period. The solvent molecules can coordinate to the nanoparticle surface, providing stability and preventing aggregation.

  • Isolation: Cool the solution and precipitate the nanoparticles by adding a non-solvent.

  • Purification: Isolate the nanoparticles by centrifugation and wash them several times to remove any unreacted precursors or byproducts.

  • Characterization: Characterize the size, shape, and composition of the nanoparticles using techniques such as transmission electron microscopy (TEM) and X-ray diffraction (XRD).

Conclusion

This compound is a versatile and effective solvent with a favorable combination of properties, including a high boiling point, broad solvency, and amphiphilic character. While its primary established applications are in the coatings and cleaning industries, its potential in organic synthesis, drug formulation, and materials science is significant. The protocols provided herein offer a starting point for researchers to explore the utility of this solvent in their specific applications. Further research into its quantitative solvent parameters and performance in a wider range of chemical transformations is warranted.

References

Application Notes and Protocols for Reactions Involving 1-(2-(2-Ethoxyethoxy)ethoxy)butane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of the title compound, 1-(2-(2-Ethoxyethoxy)ethoxy)butane, and its application as a high-boiling point solvent in the synthesis of superparamagnetic iron oxide nanoparticles (SPIONs), a field of interest in drug delivery and medical imaging. Due to the limited specific literature on this exact ether, protocols are based on established chemical principles and data from structurally similar compounds, primarily triethylene glycol monobutyl ether.

Chemical Properties and Safety Information

This compound is a high-boiling, colorless liquid with amphiphilic properties owing to its hydrophobic butyl tail and hydrophilic polyether chain.[1] These characteristics make it an effective solvent for a variety of substances.[2] Ethers are generally chemically inert, making them suitable solvents for many reactions.[1] However, they can form explosive peroxides upon prolonged exposure to air and are susceptible to cleavage by strong acids.[1] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this and related compounds. Work should be conducted in a well-ventilated fume hood.

Table 1: Physicochemical Properties of this compound and Analogues

PropertyThis compound (Predicted/Inferred)Triethylene Glycol Monobutyl Ether (Analogue)Reference
Molecular Formula C₁₀H₂₂O₃C₁₀H₂₂O₄[1]
Molecular Weight 190.28 g/mol 206.28 g/mol [1]
Appearance Clear, colorless liquidClear, colorless liquid[1]
Boiling Point 104-105 °C at 13 mmHg~271-278 °C[1]
Density 0.977 g/cm³ at 24 °C~0.98-0.99 g/cm³ at 20°C[1]
Solubility in Water Likely soluble/miscibleMiscible[1][2]

Application Note 1: Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing unsymmetrical ethers.[3][4] This protocol details the synthesis of the title compound from triethylene glycol monobutyl ether.

Experimental Protocol

Materials:

  • Triethylene glycol monobutyl ether (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Ethyl iodide (CH₃CH₂I) (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet is charged with triethylene glycol monobutyl ether and anhydrous THF.

  • Deprotonation: The flask is cooled in an ice bath, and sodium hydride is added portion-wise. The mixture is stirred at room temperature until the cessation of hydrogen gas evolution, indicating the formation of the alkoxide.

  • Alkylation: The reaction mixture is again cooled in an ice bath, and ethyl iodide is added dropwise via an addition funnel.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux until the reaction is complete (monitored by TLC).

  • Workup: The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound.

Logical Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products TGMBE Triethylene Glycol Monobutyl Ether Deprotonation Deprotonation (Formation of Alkoxide) TGMBE->Deprotonation NaH Sodium Hydride (NaH) in Anhydrous THF NaH->Deprotonation EtI Ethyl Iodide (CH3CH2I) Alkylation Alkylation (SN2 Reaction) with Reflux EtI->Alkylation Deprotonation->Alkylation Alkoxide Intermediate Workup Aqueous Workup & Extraction Alkylation->Workup Purification Fractional Distillation Workup->Purification Byproducts Sodium Iodide (NaI) & Excess Reagents Workup->Byproducts Final_Product This compound Purification->Final_Product

Caption: Workflow for the Williamson ether synthesis of this compound.

Application Note 2: Synthesis of Superparamagnetic Iron Oxide Nanoparticles (SPIONs)

High-boiling point solvents like triethylene glycol ethers are utilized in the thermal decomposition of iron-oleate complexes to produce monodisperse SPIONs.[5][6] This protocol is adapted from procedures using the structurally similar triethylene glycol monobutyl ether as the solvent.

Experimental Protocol

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Oleic acid

  • Sodium oleate

  • This compound (as the high-boiling solvent)

  • Ethanol

  • Hexane

  • Three-neck round-bottom flask

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Condenser

  • Nitrogen or Argon gas inlet

Procedure:

  • Preparation of Iron-Oleate Complex: Iron(III) chloride hexahydrate and sodium oleate are dissolved in a mixture of ethanol, distilled water, and hexane. The mixture is heated to reflux and stirred vigorously. The upper organic layer containing the iron-oleate complex is separated, washed, and dried.

  • Nanoparticle Synthesis: The iron-oleate complex is dissolved in this compound in a three-neck flask. Oleic acid is added as a stabilizing agent.

  • Thermal Decomposition: The solution is heated to a high temperature (e.g., 320 °C) under a blanket of nitrogen or argon with vigorous stirring. The temperature is maintained for a specific duration to allow for nanoparticle growth.

  • Isolation and Purification: After cooling to room temperature, ethanol is added to precipitate the nanoparticles. The nanoparticles are separated by centrifugation, washed multiple times with ethanol and hexane, and then dried under vacuum.

Table 2: Influence of Solvent on SPION Properties (Data from Analogue System)

SolventAverage Crystal Size (nm)Saturation Magnetization (emu/g)Reference
1-Hexadecene9.1 ± 2.153.6[6]
Triethylene Glycol Monobutyl Ether8.2 ± 0.758.0[6]

The use of triethylene glycol monobutyl ether resulted in smaller, more uniform nanoparticles with higher saturation magnetization compared to the hydrocarbon solvent.[6] Similar results can be anticipated with this compound due to their structural and chemical similarities.

Experimental Workflow for SPION Synthesis

SPION_Synthesis cluster_precursor Precursor Synthesis cluster_nanoparticle_synthesis Nanoparticle Formation cluster_purification Purification Iron_Salt FeCl3·6H2O + Sodium Oleate Reflux Reflux & Stir Iron_Salt->Reflux Solvent_Mix Ethanol/Water/Hexane Solvent_Mix->Reflux Separation Separate & Wash Organic Layer Reflux->Separation Precursor Iron-Oleate Complex Separation->Precursor Dissolve Dissolve in This compound + Oleic Acid Precursor->Dissolve Decomposition Thermal Decomposition (e.g., 320°C under N2) Dissolve->Decomposition Cooling Cool to Room Temp. Decomposition->Cooling Precipitation Precipitate with Ethanol Cooling->Precipitation Centrifugation Centrifuge & Wash Precipitation->Centrifugation Drying Dry under Vacuum Centrifugation->Drying SPIONs Superparamagnetic Iron Oxide Nanoparticles Drying->SPIONs

Caption: Experimental workflow for the synthesis of SPIONs using thermal decomposition.

References

Application Notes and Protocols for 1-(2-(2-Ethoxyethoxy)ethoxy)butane in Nanoparticle Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 1-(2-(2-Ethoxyethoxy)ethoxy)butane in the synthesis and formulation of nanoparticles for drug delivery and other biomedical applications. Due to the limited direct literature on this specific molecule for nanoparticle preparation, these notes are based on its inherent physicochemical properties and data from structurally analogous compounds, such as triethylene glycol monobutyl ether (TREGMBE).

Introduction to this compound

This compound is an amphiphilic molecule characterized by a hydrophobic butyl group and a hydrophilic ethoxy chain. This structure suggests its utility as a solvent, stabilizer, or capping agent in the synthesis of various nanoparticles. Its amphiphilicity can be leveraged to control nanoparticle size, morphology, and stability, which are critical parameters for applications in drug delivery.

Potential Applications in Nanoparticle Preparation

Based on the properties of analogous triethylene glycol ethers, this compound is proposed for the following applications in nanoparticle synthesis:

  • High-Boiling Point Solvent in Thermal Decomposition: Its high boiling point makes it a suitable solvent for the high-temperature synthesis of nanoparticles, such as superparamagnetic iron oxide nanoparticles (SPIONs), via the thermal decomposition of organometallic precursors.

  • Stabilizing Agent: The hydrophilic ethoxy chain can adsorb onto the nanoparticle surface, providing steric hindrance that prevents aggregation and enhances colloidal stability, particularly in aqueous environments.

  • Component of Microemulsion Systems: Its amphiphilic nature allows it to act as a co-surfactant or oil phase in microemulsion-based synthesis, enabling the formation of uniform, size-controlled nanoparticles.

Experimental Protocols

Protocol 1: Synthesis of Superparamagnetic Iron Oxide Nanoparticles (SPIONs) using this compound as a Solvent

This protocol is adapted from a study on the synthesis of SPIONs using the analogous compound, triethylene glycol monobutyl ether (TREGMBE), as a solvent.[1][2][3]

Objective: To synthesize oleic acid-capped SPIONs via thermal decomposition of an iron-oleate complex in this compound.

Materials:

  • Iron (III) chloride hexahydrate (FeCl₃·6H₂O)

  • Oleic acid

  • Sodium oleate

  • This compound

  • Ethanol

  • Hexane

Procedure:

  • Preparation of Iron-Oleate Complex:

    • Dissolve iron (III) chloride hexahydrate and sodium oleate in a mixture of ethanol, distilled water, and hexane.

    • Heat the mixture to 70°C and maintain for 4 hours.

    • After the reaction, wash the upper organic layer containing the iron-oleate complex with distilled water multiple times.

    • Evaporate the hexane to obtain the iron-oleate precursor.

  • Nanoparticle Synthesis:

    • Mix the iron-oleate complex with oleic acid and this compound in a three-neck flask.

    • Heat the mixture to 320°C with constant stirring under a nitrogen atmosphere.

    • Maintain the temperature for 30 minutes.

    • After cooling to room temperature, add ethanol to precipitate the nanoparticles.

    • Separate the nanoparticles by centrifugation and wash with ethanol multiple times.

    • Disperse the final SPIONs in a suitable solvent like hexane.

Expected Outcome:

The use of this compound as a solvent is expected to yield SPIONs with high saturation magnetization and a controlled crystal size. The properties of the resulting nanoparticles can be tuned by varying the concentration of oleic acid.[1]

Protocol 2: Hypothetical Protocol for the Stabilization of Gold Nanoparticles (AuNPs)

This hypothetical protocol is based on the general use of polyethylene glycol (PEG)-derivatives for stabilizing metallic nanoparticles.

Objective: To stabilize pre-synthesized AuNPs with this compound to enhance their colloidal stability.

Materials:

  • Aqueous solution of pre-synthesized AuNPs (e.g., by citrate reduction)

  • This compound

  • Phosphate-buffered saline (PBS)

Procedure:

  • To a stirred aqueous solution of AuNPs, add a solution of this compound in ethanol dropwise.

  • Allow the mixture to stir for 24 hours to ensure the adsorption of the stabilizer onto the AuNP surface.

  • Remove excess stabilizer by centrifugation and redispersion of the nanoparticle pellet in deionized water. Repeat this step three times.

  • Finally, disperse the stabilized AuNPs in PBS to assess their stability in a physiological environment.

Data Presentation

The following table summarizes the comparative data from the synthesis of SPIONs using triethylene glycol monobutyl ether (TREGMBE) versus 1-hexadecene as the solvent, which provides a basis for the expected performance of this compound.[1]

SolventAverage Crystal Size (nm)Saturation Magnetization (emu/g)
1-Hexadecene9.1 ± 2.153.6
Triethylene Glycol Monobutyl Ether8.2 ± 0.758.0

Visualizations

Diagrams

experimental_workflow_spions cluster_precursor Iron-Oleate Precursor Synthesis cluster_nanoparticle SPION Synthesis FeCl3 FeCl3·6H2O + Sodium Oleate Solvents Ethanol + Water + Hexane Reaction1 Heat at 70°C for 4h Solvents->Reaction1 Washing1 Wash with Water Reaction1->Washing1 Evaporation Evaporate Hexane Washing1->Evaporation Precursor Iron-Oleate Complex Evaporation->Precursor Precursor_in Iron-Oleate Complex Solvent_in This compound + Oleic Acid Reaction2 Heat to 320°C for 30 min (N2 atmosphere) Solvent_in->Reaction2 Precipitation Add Ethanol Reaction2->Precipitation Centrifugation Centrifuge and Wash Precipitation->Centrifugation SPIONs SPIONs Centrifugation->SPIONs

Caption: Workflow for SPIONs synthesis.

logical_relationship_stabilization cluster_nanoparticle Unstabilized Nanoparticle cluster_stabilizer Stabilizer Molecule cluster_stabilized_nanoparticle Stabilized Nanoparticle NP NP SNP NP NP->SNP Surface Adsorption Stabilizer This compound Hydrophobic Butyl Group (Hydrophobic Tail) Stabilizer->Hydrophobic possesses Hydrophilic Ethoxy Chain (Hydrophilic Head) Stabilizer->Hydrophilic possesses Stabilizer->SNP Provides Steric Hindrance

Caption: Nanoparticle stabilization mechanism.

References

Application Notes: 1-(2-(2-Ethoxyethoxy)ethoxy)butane as a Coupling Agent

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes address the function and application of 1-(2-(2-Ethoxyethoxy)ethoxy)butane, a compound also known by synonyms such as Butoxytriglycol or Triethylene glycol monobutyl ether (TEGMBE). A critical clarification is made regarding its role as a "coupling agent." In industrial and chemical contexts, this term refers to its excellent properties as a coupling solvent or aid , which improves the miscibility and stability of otherwise immiscible components in a formulation, rather than acting as a reactive agent for covalent bond formation in chemical synthesis. This document provides an overview of its properties, primary applications as a coupling aid, and guidance for its use in various formulations.

Introduction: Clarifying the "Coupling Agent" Role

The term "coupling agent" can have different meanings depending on the scientific context. In synthetic chemistry, it often refers to a reagent that facilitates the joining of two molecules, typically through the formation of a covalent bond. However, for this compound, its function as a coupling agent is physical, not chemical. It acts as a bridge between dissimilar substances, such as oil and water, enhancing the homogeneity and stability of a mixture.[1][2][3]

This molecule possesses both hydrophobic (the butyl group) and hydrophilic (the ethoxy chains) characteristics, giving it an amphiphilic nature.[4] This structure allows it to reduce interfacial tension between different phases, making it an excellent coupling solvent.[1][3]

The diagram below illustrates the logical relationship of its amphiphilic structure to its function as a coupling aid.

A This compound (TEGMBE) B Amphiphilic Molecular Structure A->B C Hydrophobic Butyl Tail B->C D Hydrophilic Polyether Chain B->D E Function: Coupling Aid / Solvent B->E F Improves Miscibility (e.g., Oil & Water) E->F G Enhances Formulation Stability E->G cluster_0 Formulation Protocol Workflow A Prepare Resin/Dye Concentrate in TEGMBE B Slowly Add Concentrate to Aqueous Base A->B C Low-Shear Mixing B->C D Observe for Clarity and Homogeneity B->D E Conduct Accelerated Stability Testing D->E F Analyze Results & Optimize Concentration E->F

References

Application Notes and Protocols: 1-(2-(2-Ethoxyethoxy)ethoxy)butane in Industrial Cleaning Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(2-(2-Ethoxyethoxy)ethoxy)butane, also known as Butyl Triglycol or Triethylene glycol monobutyl ether (TEGBE), in industrial cleaning formulations. This document details its key properties, role in cleaning mechanisms, and provides protocols for evaluating its performance.

Introduction to this compound

This compound is a high-boiling, low-volatility glycol ether that is an effective solvent for a wide range of soils encountered in industrial settings.[1][2] Its unique chemical structure, featuring both ether and alcohol functionalities, allows it to dissolve both polar and non-polar substances, making it a versatile ingredient in cleaning formulations.[2] This dual solvency enables it to act as a coupling agent, creating stable mixtures of otherwise immiscible components like oil and water.

Key attributes of this compound in industrial cleaning:

  • Excellent Solvency: Effectively dissolves greases, oils, and other organic soils.[1]

  • Coupling Agent: Promotes the stability of formulations by solubilizing hydrophobic and hydrophilic components.

  • Low Volatility: Its high boiling point ensures a longer contact time with the soil, enhancing cleaning performance, and reduces Volatile Organic Compound (VOC) emissions.

  • Water Solubility: Readily miscible with water, making it suitable for aqueous-based cleaning formulations.[3]

  • Reduced Residue: Formulations containing this solvent tend to rinse easily, leaving behind minimal residue.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and its close analog, Triethylene Glycol Monobutyl Ether, is presented in Table 1. This data is essential for formulators to predict the behavior of the solvent in various cleaning systems.

PropertyValue (this compound)Value (Triethylene Glycol Monobutyl Ether)
Molecular Formula C₁₀H₂₂O₃C₁₀H₂₂O₄
Molecular Weight 190.28 g/mol 206.28 g/mol
Boiling Point 104-105 °C @ 13 mmHg278 °C
Density 0.977 g/cm³ @ 24 °C~0.98-0.99 g/cm³ @ 20°C
Flash Point Not available143 °C
Water Solubility Likely soluble/miscibleMiscible
Surface Tension Not available31.4 dynes/cm[4]

Note: Data for this compound is limited; therefore, data for the closely related Triethylene Glycol Monobutyl Ether is provided for comparison.

Role in Cleaning Formulations

This compound is a multifunctional component in industrial cleaning formulations, contributing to both cleaning efficacy and product stability.

Heavy-Duty Degreasers

In heavy-duty degreasing applications, this compound acts as a powerful solvent to penetrate and dissolve thick greases, oils, and carbon deposits.[5][6] Its low evaporation rate allows for prolonged contact with stubborn soils, leading to more effective removal.

Table 2: Example Formulation for a Heavy-Duty Degreaser

ComponentFunctionExample Concentration (% w/w)
WaterCarrier70-85
This compoundSolvent, Coupling Agent5-15
Non-ionic Surfactant (e.g., Alcohol Ethoxylate)Wetting, Emulsification3-10
Anionic Surfactant (e.g., Linear Alkylbenzene Sulfonate)Detergency1-5
Builder (e.g., Sodium Metasilicate)Alkalinity, Water Softening1-5
Chelating Agent (e.g., Tetrasodium EDTA)Sequestrant0.1-1
Hard Surface Cleaners

For general-purpose and specialized hard surface cleaners, this compound aids in the removal of a variety of soils while promoting streak-free drying due to its ability to act as a coalescing agent.[1]

Table 3: Example Formulation for a Hard Surface Cleaner

ComponentFunctionExample Concentration (% w/w)
WaterCarrier85-95
This compoundSolvent, Coalescing Agent1-5
Non-ionic Surfactant (e.g., Alkyl Polyglucoside)Wetting, Detergency1-3
pH Adjuster (e.g., Citric Acid or Monoethanolamine)pH ControlAs needed
Fragrance & DyeAesthetics< 0.5
PreservativeStability< 0.2

Experimental Protocols

To evaluate the performance of cleaning formulations containing this compound, standardized testing methodologies are crucial. The following are detailed protocols for assessing cleaning efficacy.

Protocol 1: Evaluation of Cleaning Effectiveness using ASTM G122

This method provides a standardized procedure for evaluating the effectiveness of cleaning agents in removing contaminants from a surface.[7][8][9]

Objective: To quantify the cleaning efficiency of a formulation by measuring the amount of soil removed from a standardized coupon.

Materials:

  • Test coupons (e.g., stainless steel, aluminum) of a defined surface area.

  • The soil to be tested (e.g., lubricating grease, cutting oil).

  • The cleaning formulation containing this compound.

  • Analytical balance (accurate to 0.1 mg).

  • Beakers or immersion tanks.

  • Ultrasonic bath (optional).

  • Drying oven.

  • Solvent for soil application (e.g., hexane).

Procedure:

  • Coupon Preparation:

    • Thoroughly clean a set of test coupons with a suitable solvent and dry them to a constant weight.

    • Record the initial clean weight of each coupon (W1).

  • Soiling:

    • Prepare a solution of the soil in a volatile solvent.

    • Apply a consistent amount of the soil solution to each coupon.

    • Allow the solvent to evaporate completely.

    • Weigh the soiled coupons and record the weight (W2). The weight of the soil is Ws = W2 - W1.

  • Cleaning:

    • Prepare the cleaning solution according to the desired concentration.

    • Immerse the soiled coupons in the cleaning solution for a specified time and at a controlled temperature. Agitation or ultrasonication can be applied as required by the test parameters.

  • Rinsing and Drying:

    • Remove the coupons from the cleaning solution and rinse thoroughly with deionized water.

    • Dry the coupons in an oven until a constant weight is achieved.

  • Final Weighing:

    • Allow the coupons to cool to room temperature in a desiccator.

    • Weigh the cleaned and dried coupons and record the final weight (W3). The weight of the remaining soil is Wr = W3 - W1.

  • Calculation of Cleaning Efficiency:

    • Cleaning Efficiency (%) = [(Ws - Wr) / Ws] * 100

Protocol 2: Gardner Straight Line Washability Test

This test is used to evaluate the resistance of a surface to scrubbing with a cleaning solution, simulating the mechanical action of cleaning.[10][11]

Objective: To assess the ability of a cleaning formulation to remove a standardized soil from a surface with mechanical scrubbing.

Materials:

  • Gardner Straight Line Washability and Abrasion Tester.

  • Test panels with a uniform, reproducible surface (e.g., painted panels, vinyl tiles).

  • Standardized soil (e.g., grease, ink).

  • Sponge or brush as specified by the test method.

  • The cleaning formulation.

  • Spectrophotometer or colorimeter for reflectance measurements.

Procedure:

  • Panel Preparation:

    • Prepare the test panels by applying a uniform coating of the desired surface material.

    • Measure the initial reflectance (R1) of the clean, unsoiled panels at multiple points and calculate the average.

  • Soiling:

    • Apply a uniform stripe of the standardized soil across the test panel.

    • Allow the soil to set for a specified period.

  • Washability Test:

    • Mount the soiled panel in the Gardner tester.

    • Saturate the sponge or brush with the cleaning formulation.

    • Set the desired number of scrub cycles on the instrument.

    • Initiate the test, allowing the machine to scrub the soiled area.

  • Evaluation:

    • After the completion of the scrub cycles, rinse the panel with deionized water and allow it to dry completely.

    • Measure the final reflectance (R2) of the scrubbed area.

  • Calculation of Soil Removal:

    • Soil Removal (%) = [(R2 - R_soiled) / (R1 - R_soiled)] * 100

      • Where R_soiled is the reflectance of the soiled, uncleaned area.

Visualizations

The following diagrams illustrate key concepts related to the formulation and mechanism of action of industrial cleaners containing this compound.

Formulation_Workflow cluster_0 Formulation Development Workflow Define Cleaning\nApplication Define Cleaning Application Select Base\nComponents Select Base Components Define Cleaning\nApplication->Select Base\nComponents e.g., Degreaser, Surface Cleaner Incorporate\nthis compound Incorporate This compound Select Base\nComponents->Incorporate\nthis compound Add Solvent & Coupling Agent Performance\nTesting Performance Testing Incorporate\nthis compound->Performance\nTesting ASTM G122, Gardner Test Optimization Optimization Performance\nTesting->Optimization Iterate based on results Final Formulation Final Formulation Optimization->Final Formulation Finalize Component Ratios

Caption: Workflow for formulating an industrial cleaner.

Soil_Removal_Mechanism cluster_1 Mechanism of Soil Removal Soil on Surface Soil on Surface Cleaning Formulation Cleaning Formulation Soil on Surface->Cleaning Formulation Application Solvent Penetration Solvent Penetration Cleaning Formulation->Solvent Penetration This compound action Soil Lifting & Emulsification Soil Lifting & Emulsification Solvent Penetration->Soil Lifting & Emulsification Surfactant action Rinsing Rinsing Soil Lifting & Emulsification->Rinsing Removal of soil suspension Clean Surface Clean Surface Rinsing->Clean Surface

Caption: Simplified mechanism of soil removal.

References

Application Note: Purification of 1-(2-(2-Ethoxyethoxy)ethoxy)butane via Vacuum Distillation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of the high-boiling point ether, 1-(2-(2-Ethoxyethoxy)ethoxy)butane, utilizing vacuum distillation. This method is essential for removing volatile and non-volatile impurities from the compound, which is crucial for applications requiring high purity, such as in solvent systems for coatings, inks, and various chemical syntheses. The protocol includes information on the physical properties of the compound, a step-by-step guide to the distillation process, and a summary of expected outcomes.

Introduction

This compound is a colorless, organic compound with a faint ether-like odor.[1] Due to its high boiling point, purification by traditional atmospheric distillation is often impractical as it can lead to thermal decomposition.[2][3][4] Vacuum distillation, a technique that lowers the boiling point of a liquid by reducing the pressure, is the preferred method for purifying such compounds.[2][3][4] This document outlines a comprehensive procedure for the vacuum distillation of this compound, ensuring high purity of the final product.

Physicochemical Properties

A summary of the relevant physical and chemical properties of this compound and a structurally similar compound is presented in Table 1. Understanding these properties is critical for designing an effective purification strategy.

Table 1: Physicochemical Properties of this compound and a Related Compound

PropertyThis compound1-[2-(2-methoxyethoxy)ethoxy]butane (similar compound)
Molecular Formula C₁₀H₂₂O₃[1][5][6]C₉H₂₀O₃[7]
Molecular Weight 190.28 g/mol [5][6]176.25 g/mol [7]
Appearance Colorless liquid[1]Clear liquid[8]
Boiling Point (Atmospheric) ~240-260 °C (Predicted/Inferred)[1][5]211.4 ± 15.0 °C (Predicted)[8]
Boiling Point (Reduced Pressure) 104-105 °C at 13 mmHg[6]Not available
Density 0.8795 g/cm³[1]0.899~0.910 g/mL (20℃)[8]
Solubility Good solubility in polar solvents like water and alcohols; reasonable solubility in non-polar solvents.[1]Soluble in water[8]

Experimental Protocol: Vacuum Distillation

This protocol details the setup and execution of a vacuum distillation for the purification of this compound.

3.1. Materials and Equipment

  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Short-path distillation head or a Claisen adapter with a condenser

  • Thermometer with ground glass joint

  • Receiving flasks (multiple, round-bottom)

  • Heating mantle with a stirrer

  • Magnetic stir bar or boiling chips

  • Vacuum pump (capable of reaching <15 mmHg)

  • Vacuum tubing (thick-walled)

  • Pressure gauge (manometer)

  • Cold trap (optional but recommended, with dry ice/acetone or liquid nitrogen)

  • Glass joint grease

  • Keck clips

3.2. Pre-Distillation Preparation

  • Drying the Crude Product: If the crude product is suspected to contain water, it should be dried prior to distillation using a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Water can interfere with the distillation by forming azeotropes.

  • Assembling the Apparatus:

    • Assemble the distillation apparatus in a fume hood.[3]

    • Lightly grease all ground glass joints to ensure a good seal.

    • Place a magnetic stir bar or boiling chips in the distilling flask. This is crucial to prevent bumping during boiling under vacuum.[3]

    • Fill the distilling flask no more than two-thirds full with the crude this compound.

    • Connect the distillation head, condenser, and receiving flask. Use Keck clips to secure the joints.

    • Insert the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

    • Connect the vacuum tubing from the distillation apparatus to the cold trap (if used) and then to the vacuum pump. Include a pressure gauge in the line.

3.3. Distillation Procedure

  • Initiate Stirring: Begin stirring the contents of the distilling flask.

  • Apply Vacuum: Turn on the vacuum pump and slowly evacuate the system. The pressure should drop to the target range (e.g., around 13 mmHg). Some bubbling may occur as volatile impurities are removed at room temperature.[3]

  • Begin Heating: Once the vacuum is stable, begin heating the distilling flask with the heating mantle. Increase the temperature gradually. The heating mantle temperature should typically be set 20-30 °C higher than the desired vapor temperature.[2]

  • Collect Fractions:

    • Fore-run: Collect the first fraction, which will contain any low-boiling impurities. The temperature will likely be unstable during this phase.

    • Main Fraction: As the temperature stabilizes at the expected boiling point (around 104-105 °C at 13 mmHg), switch to a clean receiving flask to collect the purified this compound.[6]

    • Tailings: If the temperature starts to drop or rise significantly after the main fraction is collected, it indicates the end of the desired product distillation. Stop heating and collect any remaining distillate in a separate flask.

  • Shutdown:

    • Turn off the heating mantle and allow the system to cool down.[3]

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump.[3]

    • Disassemble the apparatus and transfer the purified product to a suitable storage container.

Visualization of the Experimental Workflow

The logical flow of the vacuum distillation process is illustrated in the following diagram.

Vacuum_Distillation_Workflow start Start: Crude Product prep Preparation: - Add to Distilling Flask - Add Stir Bar/Boiling Chips start->prep assembly Apparatus Assembly: - Connect Glassware - Grease Joints & Secure with Clips prep->assembly stir Start Stirring assembly->stir evacuate Evacuate System: - Turn on Vacuum Pump - Lower Pressure stir->evacuate heat Gradual Heating evacuate->heat collect_fore Collect Fore-run (Low-boiling Impurities) heat->collect_fore collect_main Collect Main Fraction (Purified Product at Stable Temp) collect_fore->collect_main collect_tail Collect Tailings (High-boiling Impurities) collect_main->collect_tail cool Cool Down System collect_tail->cool vent Vent to Atmosphere cool->vent stop End: Purified Product vent->stop

Caption: Workflow for the purification of this compound via vacuum distillation.

Safety Precautions

  • Always perform vacuum distillations in a fume hood and behind a safety shield.[3]

  • Inspect all glassware for cracks or defects before use, as they can implode under vacuum.

  • Never heat a sealed system.

  • Use a cold trap to protect the vacuum pump from corrosive vapors.

  • Do not distill to dryness, as this can lead to the concentration of potentially explosive peroxides, which can form in ethers.

By following this detailed protocol, researchers can effectively purify this compound to a high degree, making it suitable for a wide range of research and development applications.

References

Application Notes and Protocols for the Analytical Determination of Glycol Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established analytical methodologies for the detection and quantification of glycol ethers in various matrices. The protocols detailed below are based on widely accepted techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offering robust and reliable results for research, quality control, and safety assessment purposes.

Introduction

Glycol ethers are a class of solvents valued for their amphiphilic nature, finding use in a wide array of industrial and consumer products, including pharmaceuticals, cosmetics, paints, and cleaning solutions.[1][2] Due to potential toxicological concerns associated with certain glycol ethers, particularly reproductive and developmental toxicity, their presence and concentration in products are subject to regulatory scrutiny.[1][3] Consequently, sensitive and specific analytical methods are crucial for ensuring product safety and regulatory compliance.

The primary analytical technique for the determination of glycol ethers is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[4][5] GC-MS offers high sensitivity and specificity, allowing for the identification and quantification of individual glycol ether species, even in complex matrices.[1][6] Sample preparation is a critical step and can range from simple dilution to more complex extraction procedures depending on the sample matrix.[4][6]

Analytical Techniques and Protocols

This section details the experimental protocols for the analysis of glycol ethers using Gas Chromatography, a widely adopted and validated technique.

Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID) based on NIOSH Method 2554

This method is suitable for the determination of propylene glycol monomethyl ether, dipropylene glycol monomethyl ether, and propylene glycol monomethyl ether acetate in air samples, and can be adapted for other matrices with appropriate sample preparation.[7][8]

1. Sample Collection (for air samples):

  • Use a solid sorbent tube (e.g., Anasorb® 747) for sample collection.[8][9]

  • Calibrate a personal sampling pump to a flow rate of 0.1 to 0.2 L/min.[7][8]

  • Attach the sorbent tube to the pump and collect a sample volume of 10 L.[7][8]

  • After sampling, cap the tubes and store them under cold conditions until analysis.[7][8]

2. Sample Preparation:

  • Break the ends of the sorbent tube and transfer the front and back sorbent sections to separate vials.[7][8]

  • Add 1.0 mL of a desorbing solution (85:15 v/v methylene chloride:methanol) to each vial.[7][8][9]

  • Cap the vials and place them in an ultrasonic bath for 30 minutes to facilitate desorption.[7][8]

3. GC-FID Analysis:

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Capillary, fused silica, 30 m x 0.32-mm ID, coated with 100% polyethylene glycol (e.g., Stabilwax®-DA).[8][9]

  • Carrier Gas: Helium at a flow rate of 2.8 mL/min.[9]

  • Injection Volume: 1 µL.[8][9]

  • Temperatures:

    • Injector: 195°C[9]

    • Detector: 240°C[9]

    • Column Oven: 90°C (hold for 1 min), then ramp to 200°C at 10°C/min.[9]

  • Quantification: Prepare a calibration curve by analyzing standard solutions of the target glycol ethers in the desorbing solution.[7][8]

Protocol 2: Fast Gas Chromatography-Mass Spectrometry (GC-MS) for a Wide Range of Glycol Ethers

This method, adapted from an application by Restek, allows for the rapid analysis of a broad range of glycol ethers with excellent resolution.[1][10]

1. Sample Preparation:

  • For liquid samples such as consumer products, a dilution with a suitable solvent (e.g., methanol) is typically performed.[11]

  • For solid or semi-solid samples, an extraction step such as ultrasound-assisted extraction (UAE) or micro-matrix solid-phase dispersion (µMSPD) may be necessary.[6][12]

2. GC-MS Analysis:

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • Column: Rxi®-1301Sil MS, 30 m x 0.25 mm x 0.25 µm.[10] This column provides better resolution and faster run times than traditional cyanopropylphenyl-type columns.[1][10]

  • Carrier Gas: Helium.

  • Injection Volume: 1 µL.

  • Temperatures:

    • Injector: 250°C

    • Transfer Line: 300°C[10]

    • Source: 230°C[10]

    • Quadrupole: 150°C

    • Column Oven: Optimized temperature program for the specific analytes of interest. An example program could be 40°C (hold for 1 min), then ramp to 240°C at 8°C/min.[6]

  • MS Detection:

    • Mode: Scan.[10]

    • Scan Range: 20-220 amu to capture the low mass fragments of glycol ethers.[1][10]

  • Quantification: Use an internal standard method for accurate quantification. Prepare calibration standards containing the target analytes and the internal standard.

Quantitative Data Summary

The following table summarizes key quantitative data for the analysis of selected glycol ethers using GC-based methods.

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Working RangeRecoveryReference
Propylene Glycol Monomethyl EtherNIOSH 2554Air0.5 µ g/sample -1.5 to 369 µ g/sample 100.6%[7][9]
Dipropylene Glycol Monomethyl EtherNIOSH 2554Air1.0 µ g/sample -3.0 to 375 µ g/sample 102.4%[7][9]
Propylene Glycol Monomethyl Ether AcetateNIOSH 2554Air0.5 µ g/sample -1.5 to 369 µ g/sample 102.0%[7][9]
Various Glycol EthersGC-MS (UAE)Cosmetics< 0.75 µg/g--Quantitative[6]
Propylene Glycol Monoethyl EtherGC-FIDAir-0.5 mg/m³0.5 to 590 mg/m³93%[13]
Diethylene Glycol Monomethyl EtherGC-FIDAir-0.5 mg/m³0.5 to 590 mg/m³78%[13]
Diethylene Glycol Monoethyl EtherGC-FIDAir-0.5 mg/m³0.5 to 590 mg/m³-[13]
Diethylene Glycol Monobutyl EtherGC-FIDAir-0.5 mg/m³0.5 to 590 mg/m³79%[13]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for the analysis of glycol ethers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection (Air, Liquid, Solid) extraction Extraction / Dilution (e.g., Desorption, UAE) sample->extraction filtration Filtration / Cleanup extraction->filtration gc_ms GC-MS / GC-FID Analysis filtration->gc_ms Inject data_acquisition Data Acquisition gc_ms->data_acquisition Detect quantification Quantification (Calibration Curve) data_acquisition->quantification reporting Reporting of Results quantification->reporting

Caption: General experimental workflow for the analysis of glycol ethers.

Logical Relationship of Analytical Steps

The following diagram illustrates the logical relationship and decision-making process in selecting an appropriate analytical method.

logical_relationship start Start: Glycol Ether Analysis Required matrix Define Sample Matrix (Air, Liquid, Solid) start->matrix air Air Sample matrix->air Air liquid Liquid Sample matrix->liquid Liquid solid Solid/Semi-solid Sample matrix->solid Solid prep_choice Select Sample Preparation Method desorption Sorbent Tube Desorption prep_choice->desorption Air dilution Direct Dilution prep_choice->dilution Liquid extraction Extraction (UAE, etc.) prep_choice->extraction Solid analysis_choice Select Analytical Technique gc_fid GC-FID (Screening, High Conc.) analysis_choice->gc_fid Known Analytes/ High Concentration gc_ms GC-MS (Identification, Trace Levels) analysis_choice->gc_ms Unknowns/ Low Concentration air->prep_choice liquid->prep_choice solid->prep_choice desorption->analysis_choice dilution->analysis_choice extraction->analysis_choice end End: Report Results gc_fid->end gc_ms->end

Caption: Decision tree for selecting an analytical method for glycol ethers.

References

Troubleshooting & Optimization

troubleshooting reactions with "1-(2-(2-Ethoxyethoxy)ethoxy)butane"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for experiments involving "1-(2-(2-Ethoxyethoxy)ethoxy)butane". The information is presented in a question-and-answer format to directly address common issues encountered in a laboratory setting.

Troubleshooting Guides

Reaction Issues

Q1: My reaction is sluggish or incomplete when using this compound as a solvent. What are the possible causes and solutions?

A1: Several factors can contribute to slow or incomplete reactions in this compound.

  • Low Reaction Temperature: Due to its high boiling point (approximately 240 °C), reactions may require higher temperatures to proceed at an optimal rate.[1]

    • Solution: Carefully increase the reaction temperature, monitoring for any potential side reactions or degradation of starting materials.

  • Poor Solubility of Reagents: While this compound is a versatile solvent, some nonpolar reagents may have limited solubility.[2][3]

    • Solution: Consider adding a co-solvent to improve the solubility of all reaction components. Alternatively, explore structurally similar solvents with different polarity profiles.

  • Presence of Water: The hygroscopic nature of glycol ethers can lead to the presence of water, which can interfere with moisture-sensitive reactions (e.g., Grignard reactions, reactions with strong bases).

    • Solution: Ensure the solvent is rigorously dried before use, for example, by distillation from a suitable drying agent like sodium/benzophenone or by using molecular sieves.

Q2: I am observing unexpected byproducts in my reaction. What are the likely side reactions associated with this compound?

A2: The primary side reactions involving this compound itself are related to its ether linkages.

  • Acid-Catalyzed Cleavage: In the presence of strong acids (e.g., HBr, HI), the ether bonds can be cleaved. This will proceed via an S_N2 mechanism as all carbons attached to the ether oxygens are primary.[2] This can lead to a mixture of smaller alcohols and alkyl halides.

    • Solution: Avoid strong acidic conditions if the integrity of the solvent is critical. If acidic conditions are necessary, consider using a less reactive solvent.

  • Peroxide Formation: Like other ethers, this compound can form explosive peroxides upon exposure to air and light.[4][5] These peroxides can initiate unwanted radical reactions, leading to a variety of byproducts and posing a significant safety hazard.

    • Solution: Always test for the presence of peroxides before use, especially with older solvent stocks or containers that have been opened multiple times. If peroxides are present, they must be removed. (See "Safety and Handling" section for peroxide testing and removal protocols).

Work-up and Purification Issues

Q3: I am having difficulty removing this compound after my reaction. What are effective methods for its removal?

A3: The high boiling point of this compound can make its removal challenging.

  • Aqueous Extraction: Due to its solubility in polar solvents, repeated extractions with water or brine can be used to remove the bulk of the solvent from an organic phase.[2][3]

  • Vacuum Distillation: For compounds that are thermally stable, vacuum distillation is an effective method for separating the product from the high-boiling solvent.[2]

  • Column Chromatography: If the desired product is significantly less polar than this compound, it may be possible to elute the product from a silica gel column using a non-polar eluent, leaving the solvent on the column.

Q4: My purified product is contaminated with a high-boiling impurity. Could it be related to the solvent?

A4: Yes, it is possible that a degradation product of the solvent or a less volatile impurity from the solvent is co-eluting with your product.

  • Peroxide-Related Impurities: Peroxide formation can lead to the generation of various oxidation and cleavage products.

    • Solution: Ensure the solvent is peroxide-free before use.

  • Symmetrical Ether Byproducts: If the solvent was synthesized via Williamson ether synthesis, it might contain symmetrical diether byproducts (e.g., dibutyl ether of triethylene glycol) which could be difficult to separate.[2]

    • Solution: Analyze the solvent by GC-MS before use to confirm its purity. If necessary, purify the solvent by vacuum distillation.

Frequently Asked Questions (FAQs)

Properties and Handling

Q5: What are the key physical properties of this compound?

A5:

Property Value Reference
Molecular Formula C₁₀H₂₂O₃ [2]
Molecular Weight 190.28 g/mol [2]
Appearance Colorless liquid [1]
Boiling Point ~240 °C [1]

| Density | ~0.977 g/cm³ at 24 °C |[6] |

Q6: How should I store this compound?

A6: It should be stored in a tightly sealed, airtight container, away from light and heat to minimize peroxide formation.[7][8] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage or for high-purity applications.[8]

Safety

Q7: What are the main safety hazards associated with this compound?

A7: The primary hazard is the potential for the formation of explosive peroxides.[4][5] Ethers can form peroxides upon exposure to oxygen and light, and these can detonate when heated or subjected to shock. It is also a combustible liquid. General precautions for handling organic solvents, such as working in a well-ventilated area and avoiding contact with skin and eyes, should be followed.

Q8: How do I test for peroxides in this compound?

A8: A common and simple method is the use of commercially available peroxide test strips.[7][9] These strips will give a semi-quantitative indication of the peroxide concentration. Alternatively, a qualitative chemical test can be performed:

  • Add 1 ml of the solvent to a solution of 100 mg of potassium iodide in 1 ml of glacial acetic acid. A yellow color indicates the presence of peroxides, while a brown color suggests a high and dangerous concentration.[10]

Q9: What should I do if my solvent tests positive for peroxides?

A9: If the peroxide concentration is above an acceptable limit (typically >10-30 ppm, check your institution's safety guidelines), the peroxides must be removed before use or the solvent should be disposed of as hazardous waste.[7] A common method for peroxide removal is to pass the solvent through a column of activated alumina.[10] Never distill a solvent that contains a high concentration of peroxides.

Experimental Protocols

Protocol 1: Peroxide Removal from this compound

Materials:

  • This compound containing peroxides

  • Activated alumina (basic or neutral)

  • Glass chromatography column

  • Collection flask

Procedure:

  • Set up a glass chromatography column with a stopcock.

  • Add a small plug of glass wool or cotton to the bottom of the column.

  • Fill the column with activated alumina. The amount of alumina will depend on the volume of solvent to be purified (a general rule of thumb is to use about 10-20% of the solvent's weight).

  • Carefully pour the this compound onto the top of the alumina column.

  • Allow the solvent to percolate through the alumina under gravity.

  • Collect the purified solvent in a clean, dry collection flask.

  • Test the collected solvent for the presence of peroxides to ensure the purification was successful.

  • Important: The alumina will retain the peroxides. Quench the alumina by slowly washing it with a dilute aqueous solution of ferrous sulfate or sodium bisulfite before disposal.

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

When using a high-boiling solvent like this compound, it is important to properly prepare the sample for TLC analysis to avoid streaking.

Procedure:

  • Withdraw a small aliquot (a few microliters) of the reaction mixture.

  • Dilute the aliquot with a more volatile solvent in which your starting materials and products are soluble (e.g., dichloromethane, ethyl acetate). This will lower the concentration of the high-boiling solvent.

  • Spot the diluted sample onto the TLC plate.

  • Develop the TLC plate in an appropriate eluent system.

  • Visualize the spots under a UV lamp and/or by staining. By comparing the spots of the reaction mixture to those of the starting materials, the progress of the reaction can be monitored.[6]

Visualizations

Troubleshooting_Workflow cluster_purity Purity Issues cluster_conditions Condition Optimization start Reaction Problem (e.g., low yield, byproducts) check_purity Check Purity of Starting Materials and Solvent start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_purity->check_conditions Pure check_peroxides Test Solvent for Peroxides check_purity->check_peroxides purify_materials Purify Starting Materials check_purity->purify_materials Impure? adjust_temp Adjust Temperature check_conditions->adjust_temp adjust_time Adjust Reaction Time check_conditions->adjust_time adjust_stoich Adjust Stoichiometry check_conditions->adjust_stoich check_peroxides->check_conditions Negative remove_peroxides Remove Peroxides check_peroxides->remove_peroxides Positive? end Re-run Experiment purify_materials->end purify_solvent Purify Solvent (Distillation, Chromatography) purify_solvent->end remove_peroxides->end adjust_temp->end adjust_time->end adjust_stoich->end

Caption: A general workflow for troubleshooting common reaction problems.

Peroxide_Management_Workflow start Receive or Open This compound date_container Date Container start->date_container store_properly Store in a Cool, Dark Place Away from Air date_container->store_properly test_peroxides Test for Peroxides (Before Each Use) store_properly->test_peroxides peroxide_check Peroxides Present? test_peroxides->peroxide_check use_in_reaction Use in Reaction peroxide_check->use_in_reaction No remove_peroxides Remove Peroxides (e.g., Alumina Column) peroxide_check->remove_peroxides Yes (<100 ppm) dispose Dispose of Solvent as Hazardous Waste peroxide_check->dispose Yes (>100 ppm or crystals present) remove_peroxides->test_peroxides Re-test

References

Technical Support Center: Optimizing Reaction Conditions with Glycol Ether Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction conditions with glycol ether solvents. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are glycol ethers and why are they used as solvents?

Glycol ethers are a versatile class of organic solvents characterized by having both ether and alcohol functional groups in the same molecule.[1][2] This unique bifunctional nature makes them excellent solvents for a wide range of polar and non-polar substances, acting as effective "coupling agents" to create homogenous solutions from otherwise immiscible components.[1][3][4] They are often chosen for their high solvency power, low odor, and a wide range of boiling points and evaporation rates, which allows for precise control over reaction conditions.[5][6]

Q2: What is the difference between E-series and P-series glycol ethers?

Glycol ethers are categorized based on their starting material:[2]

  • E-series are derived from ethylene oxide and are known for their excellent water compatibility.[7] However, some lower molecular weight E-series ethers, like ethylene glycol monomethyl ether (EGME) and ethylene glycol monoethyl ether (EGEE), have been associated with reproductive and developmental toxicity.[7][8][9]

  • P-series are derived from propylene oxide. They are generally considered to have a lower toxicity profile than their E-series counterparts and are often recommended as safer substitutes where performance allows.[7]

Q3: How does water miscibility of glycol ethers affect my reaction?

The water miscibility of glycol ethers varies depending on the length of the alkyl chain and the number of ether linkages.[1][10]

  • High Miscibility: Solvents like diethylene glycol dimethyl ether (diglyme) are miscible with water, which can be advantageous for reactions involving both aqueous and organic reagents, such as some Suzuki-Miyaura couplings.[11] However, this property complicates the workup, as the solvent will not separate into a distinct organic layer during aqueous extraction.[12][13]

  • Partial or Inverse Solubility: Some glycol ethers, like ethylene glycol monobutyl ether (EGBE), exhibit a lower critical solution temperature (LCST), meaning they become less soluble in water as the temperature increases.[1][14][15] This property can sometimes be exploited for easier separation during a heated workup.[1] For moisture-sensitive reactions, the presence of water, even in highly miscible solvents, can inhibit the reaction or cause side products.

Q4: What are the primary safety concerns when working with glycol ethers?

The main safety concerns are:

  • Toxicity: Certain E-series glycol ethers are known reproductive toxins.[8][9] It is crucial to consult the Safety Data Sheet (SDS) and consider using less toxic P-series alternatives when possible.[7]

  • Peroxide Formation: Like many other ethers, glycol ethers can form explosive peroxides upon exposure to air and light, especially when stored for extended periods.[16][17] These peroxides can concentrate during distillation or evaporation, posing a significant explosion hazard.[16][18] Always test for peroxides before heating or concentrating glycol ether solvents.

  • Combustibility: Glycol ethers are combustible liquids and should be kept away from ignition sources.[17]

Troubleshooting Guides

Problem 1: My reaction is slow or incomplete.

A slow or incomplete reaction in a glycol ether solvent can be due to several factors. Use the following logical progression to troubleshoot the issue.

Start Reaction is Slow / Incomplete CheckPurity 1. Check Starting Material Purity & Reagent Activity Start->CheckPurity CheckPeroxides 2. Test Solvent for Peroxides CheckPurity->CheckPeroxides PeroxidesPresent Peroxides Detected? CheckPeroxides->PeroxidesPresent RemovePeroxides Follow Peroxide Removal Protocol PeroxidesPresent->RemovePeroxides  Yes SolventChoice 3. Evaluate Solvent Choice PeroxidesPresent->SolventChoice No RemovePeroxides->SolventChoice Polarity Is solvent polarity optimal? (e.g., for SNAr reactions, polar aprotic character is key) SolventChoice->Polarity Temperature 4. Adjust Temperature Polarity->Temperature IncreaseTemp Increase temperature. (High boiling point of many glycol ethers allows for higher temps) Temperature->IncreaseTemp CheckConcentration 5. Check Concentration IncreaseTemp->CheckConcentration Concentrate Increase concentration if appropriate. CheckConcentration->Concentrate End Reaction Optimized Concentrate->End

Caption: Troubleshooting workflow for slow or incomplete reactions.

  • Peroxides: Peroxides can quench catalysts and react with sensitive reagents. If peroxides are detected (>3 ppm), they must be removed before use.[19]

  • Solvent Polarity: The rate of many reactions, such as Nucleophilic Aromatic Substitution (SNAr), is highly dependent on solvent polarity and hydrogen bonding capabilities.[20][21] Glycol ethers are polar, and their ability to act as hydrogen bond acceptors can stabilize charged intermediates, accelerating the reaction.[20] If your reaction is slow, consider whether a different glycol ether with a slightly different polarity or structure would be more suitable.

  • Temperature: Glycol ethers have high boiling points, allowing reactions to be run at elevated temperatures to increase the rate. For example, some Suzuki couplings and esterifications benefit from heating.[11][22] Ensure your temperature is optimal for the specific reaction.

Problem 2: I am observing unexpected side products.

  • Solvent Reactivity: The terminal alcohol group on some glycol ethers can act as a nucleophile under certain conditions (e.g., in the presence of strong bases or acids), leading to etherification or esterification side products.[1][14] If this is suspected, switch to a "glyme" (a glycol diether, such as diglyme) which lacks the free hydroxyl group.[2]

  • Water Content: Undesired hydrolysis of starting materials or products can occur if the solvent is not sufficiently dry for a moisture-sensitive reaction. Ensure the solvent is properly dried before use.

  • Base/Reagent Incompatibility: Some strong bases may be incompatible with certain solvents. For example, ester-based solvents cannot be used with strong bases like NaOH or NaH.[5] While glycol ethers are more robust, always check for potential reactivity with your chosen reagents.

Problem 3: The post-reaction workup is difficult, and I am losing my product.

This is a common issue with water-miscible solvents like monoglyme, diglyme, or dioxane.[12][13] Since the solvent does not separate from the aqueous phase during extraction, the product may be lost if it has any water solubility.

Start Reaction in Water-Miscible Glycol Ether Complete Step1 1. Remove Solvent (If Possible) Start->Step1 Step2 2. Dilute with Large Volume of Water Step1->Step2 If product is not volatile Step3 3. Extract with Nonpolar Organic Solvent Step2->Step3 Step4 4. Wash Organic Layer Repeatedly with Water/Brine Step3->Step4 Step5 5. Dry, Filter, and Concentrate Step4->Step5 End Isolated Product Step5->End

Caption: General workup workflow for water-miscible solvents.

Workup Strategy:

  • Remove Solvent: If your product is not volatile, the safest first step is to remove the bulk of the glycol ether solvent under reduced pressure using a rotary evaporator.[13][23]

  • Dilute and Extract: Dilute the remaining residue with a large volume of water. This will cause the glycol ether to partition into the aqueous phase. Then, extract your product with a water-immiscible organic solvent like ethyl acetate or dichloromethane.[23]

  • Wash Thoroughly: Wash the combined organic layers multiple times with water, followed by brine, to remove any residual glycol ether. A common rule of thumb is to use five 10 mL portions of water for every 5 mL of residual high-boiling solvent (like DMF or DMSO), a principle that can be applied here.[23]

Data Presentation

Table 1: Physical Properties of Common Glycol Ether Solvents

Solvent NameAbbreviationStructureMol. Wt. ( g/mol )Boiling Point (°C)Flash Point (°C)Water Solubility
Ethylene Glycol Monomethyl EtherEGME / 2-MECH₃OCH₂CH₂OH76.0912439Complete
Ethylene Glycol Monoethyl EtherEGEE / CellosolveCH₃CH₂OCH₂CH₂OH90.1213540Complete
Ethylene Glycol Monobutyl EtherEGBE / Butyl CellosolveC₄H₉OCH₂CH₂OH118.1717167Complete
Diethylene Glycol Dimethyl EtherDiglymeCH₃(OCH₂CH₂)₂OCH₃134.1716257Complete
Propylene Glycol Monomethyl EtherPGMECH₃OCH₂CH(OH)CH₃90.1212032Complete
Dipropylene Glycol Monomethyl EtherDPGMECH₃O[CH₂CH(CH₃)O]₂H148.2019079Complete

Data compiled from various sources, including references[2][24]. Properties can vary slightly by manufacturer.

Experimental Protocols

Protocol 1: Testing for and Removing Peroxides

WARNING: If visible crystals, a viscous liquid, or an oily layer is observed in the solvent container, or if the cap is crusted shut, DO NOT handle it.[25] Treat it as a potential bomb and contact your institution's safety office immediately.

Part A: Peroxide Detection (Qualitative)

  • Prepare Reagent: In a fume hood, prepare a fresh solution of 10% (w/v) potassium iodide (KI) in deionized water.

  • Test Sample: Add ~10 mL of the glycol ether solvent to a clear test tube. Add 1 mL of the fresh KI solution.

  • Observe: Stopper the tube, shake well, and observe the color.

    • No color change/Pale Yellow: Low or no peroxides (< 3 ppm).[19] Safe for most uses except distillation.

    • Brown or Purple: High concentration of peroxides.[25] The solvent must be treated before use.

Part B: Peroxide Removal (Ferrous Sulfate Method for Water-Soluble Ethers)

This method is effective for removing peroxide impurities from water-soluble solvents.[19]

  • Prepare Reagent: Prepare a solution of 60 g of ferrous sulfate (FeSO₄) and 6 mL of concentrated sulfuric acid in 110 mL of water.

  • Wash Solvent: In a separatory funnel, gently shake the peroxide-containing solvent with an equal volume of the ferrous sulfate solution. Vent frequently.

  • Repeat: Separate the layers and repeat the wash with fresh reagent until a peroxide test is negative.

  • Dry: Wash the treated solvent with water to remove the acid, then dry it over an appropriate drying agent (e.g., anhydrous magnesium sulfate). The purified solvent should be used immediately as any peroxide inhibitors will have been removed.[25]

Protocol 2: General Procedure for Reaction Workup in a Water-Miscible Glycol Ether (e.g., Diglyme)

  • Cool Reaction: Once the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal (Primary Method): If the desired product is non-volatile, transfer the reaction mixture to a round-bottom flask and remove the majority of the glycol ether solvent via rotary evaporation. This is the most effective step to simplify extraction.[13]

  • Dilution: To the concentrated residue, add a significant volume of deionized water (e.g., 5-10 times the volume of the residue).

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous phase with a water-immiscible organic solvent (e.g., ethyl acetate, 3 x 20 mL for a small-scale reaction). Combine the organic layers.

  • Aqueous Wash: Wash the combined organic layers repeatedly with water (e.g., 3-5 times) to remove any remaining glycol ether. Follow with a brine wash to aid in breaking emulsions and removing bulk water.[23]

  • Drying and Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified.[26]

References

"1-(2-(2-Ethoxyethoxy)ethoxy)butane" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 1-(2-(2-Ethoxyethoxy)ethoxy)butane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities typically originate from the synthesis process, which is often a variation of the Williamson ether synthesis.[1] These can include unreacted starting materials like butanol and triethylene glycol monoethyl ether, byproducts such as symmetrical ethers (e.g., dibutyl ether of triethylene glycol), residual water, and related glycols like ethylene glycol.[1][2]

Q2: Why is vacuum distillation the recommended primary purification method?

A2: this compound has a high boiling point (approximately 104-105 °C at 13 mmHg).[3] Attempting to distill it at atmospheric pressure would require very high temperatures (>150 °C), which can lead to thermal decomposition.[4] Vacuum distillation lowers the boiling point, allowing for effective separation from non-volatile or more volatile impurities without degrading the product.[1][4]

Q3: What are the risks associated with storing this ether, and how can they be mitigated?

A3: Like many ethers, this compound can form explosive peroxides over time when exposed to atmospheric oxygen, light, and heat.[5][6][7][8] This is a significant safety hazard, especially before distillation, as peroxides can become concentrated and detonate.[9][10] To mitigate this, store the compound in airtight, opaque containers, away from light and heat, and consider purging the headspace with an inert gas like nitrogen.[6] It is crucial to test for peroxides before any heating or distillation.[5]

Q4: Can I use column chromatography for purification?

A4: Yes, column chromatography using silica gel is a viable technique for separating the target compound from unreacted starting materials and byproducts.[1] A common solvent system involves a gradient of ethyl acetate and hexane.[1] This method is particularly useful for removing impurities with different polarities.

Q5: How do I remove residual water from the final product?

A5: To remove water, the ether can be treated with a suitable drying agent. For preliminary drying, anhydrous calcium chloride or magnesium sulfate can be used.[11] For more rigorous drying, molecular sieves (3Å) are effective.[11][12] A common classical method involves refluxing over sodium metal with benzophenone as an indicator until a persistent blue or purple color indicates an anhydrous state; however, this method requires extreme caution.[13]

Troubleshooting Guides

Problem 1: Product purity is low after a single vacuum distillation.
Possible Cause Troubleshooting Step Expected Outcome
Co-boiling Impurities Impurities such as butanol or other glycol ethers may have boiling points close to the product under vacuum.Perform a fractional vacuum distillation with a packed column (e.g., Vigreux or Raschig rings) to increase separation efficiency.[14]
Azeotrope Formation Water and/or butanol can form azeotropes with the product, preventing complete separation by simple distillation.[15][16]Pre-treat the crude product to remove the specific impurity. For water, use a drying agent. For butanol, consider an aqueous wash or azeotropic distillation with a different solvent.[17][18]
Thermal Decomposition The distillation temperature is too high, even under vacuum, causing the product to degrade.Ensure the vacuum is sufficiently high (low pressure) to keep the boiling temperature below 150°C.[4] Check for leaks in the distillation setup.
Problem 2: The compound turns yellow or develops a sharp odor during storage.
Possible Cause Troubleshooting Step Expected Outcome
Peroxide Formation Exposure to air and light has initiated autoxidation, forming hydroperoxides.[6][10]Do not heat or distill. Test for peroxides immediately using peroxide test strips or the potassium iodide (KI) method. If positive, proceed with the peroxide removal protocol.
Presence of Aldehydes Impurities from synthesis or degradation may include aldehydes.Consider purifying the material by washing with a bisulfite solution followed by re-distillation.
Inhibitor Depletion If an inhibitor like BHT was present, it may have been consumed over time or removed during a previous distillation.[8]Add a small amount (10-20 ppm) of BHT as a stabilizer for long-term storage after re-purification.
Problem 3: Difficulty removing hydrophilic impurities like ethylene glycol.
Possible Cause Troubleshooting Step Expected Outcome
High Solubility Ethylene glycol and similar small glycols are highly soluble in the product and not easily removed by distillation.Perform a liquid-liquid extraction. Dissolve the crude product in a non-polar solvent (e.g., diethyl ether, hexane) and wash it multiple times with water or a brine solution. The hydrophilic impurities will partition into the aqueous phase.[19][20]
Inefficient Extraction A single wash is insufficient to remove a significant amount of the glycol impurity.Increase the number of aqueous washes (e.g., 3-5 times) to effectively remove the water-soluble impurities.[20]

Quantitative Data Summary

Table 1: Comparison of Purification Methods
Purification Method Typical Purity Achieved Primary Impurities Removed Advantages Disadvantages
Single Vacuum Distillation 95-98%Non-volatile residues, highly volatile solventsScalable, efficient for large volumesIneffective for co-boiling impurities
Fractional Vacuum Distillation >99%Co-boiling impurities (e.g., butanol, other ethers)High final puritySlower, more complex setup
Silica Gel Chromatography >99.5%Polar and non-polar byproducts, starting materialsExcellent separation for difficult mixturesRequires solvents, less scalable
Liquid-Liquid Extraction (Pre-purification step)Water, glycols, salts, polar alcoholsSimple, removes highly polar impuritiesRequires subsequent drying and distillation
Table 2: Effectiveness of Drying Agents for Ethers
Drying Agent Final Water Content (ppm) Mechanism Notes
Anhydrous MgSO₄ 100 - 300Hydrate FormationGood for pre-drying, high capacity.
Anhydrous CaCl₂ 100 - 250Hydrate FormationEffective pre-drying agent.[11]
Molecular Sieves (3Å) < 50AdsorptionExcellent for achieving very low water content; can be regenerated.[12]
Sodium (Na) Metal < 10Chemical ReactionHighly effective but hazardous; reacts with water to produce H₂ gas.[13] For expert use only.

Key Experimental Protocols

Protocol 1: Peroxide Test and Removal

Objective: To safely detect and eliminate hazardous peroxides before purification by heat.

Materials:

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Starch solution (optional indicator)

  • Sodium sulfite or ferrous sulfate solution (for removal)

  • Sample of this compound

Procedure:

  • Detection: In a test tube, add 1 mL of the ether sample to a freshly prepared solution of 100 mg of KI in 1 mL of glacial acetic acid.

  • Swirl the mixture. The formation of a yellow to brown color indicates the presence of peroxides. A blue-black color will appear if a starch indicator is added.

  • Removal: If peroxides are detected, transfer the bulk ether to a separatory funnel. Add a freshly prepared 5-10% aqueous solution of sodium sulfite or ferrous sulfate.

  • Shake the funnel gently, periodically releasing pressure. The peroxides are reduced by the sulfite/sulfate.

  • Continue washing until a fresh portion of the ether tests negative for peroxides.

  • Wash the ether with water to remove the reducing agent, followed by a brine wash.

  • Dry the ether using a suitable drying agent (e.g., anhydrous MgSO₄) before proceeding to distillation.

Safety Note: Never distill an ether without first confirming the absence of peroxides. Concentrated peroxides can be shock-sensitive and explosive.[8][9]

Protocol 2: Purification by Vacuum Distillation

Objective: To purify the compound by separating it from non-volatile or significantly less volatile impurities.

Materials:

  • Peroxide-free, pre-dried crude this compound

  • Round-bottom flask, distillation head, condenser, receiving flask (all vacuum-rated)

  • Vacuum pump with trap and pressure gauge

  • Heating mantle with stirrer

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Add the crude, peroxide-free ether and a stir bar to the distillation flask (no more than 2/3 full).

  • Slowly apply vacuum, ensuring the system is stable and there are no leaks. Aim for a pressure where the compound will boil between 60-120°C.

  • Once the target vacuum is reached, begin heating and stirring the distillation flask.

  • Collect any low-boiling fractions (forerun) in a separate receiving flask.

  • When the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the main fraction.

  • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction is being collected.

  • Stop the distillation before the flask goes to dryness to prevent the concentration of potentially explosive residues.[21]

  • Allow the system to cool completely before slowly releasing the vacuum.

Visualizations

G start Crude Product decision decision start->decision Test for Peroxides process process a Primary Purification (e.g., Vacuum Distillation) process->a Peroxide Removal decision->process Positive decision->a Negative output Pure Product b Purity > 99%? a->b Check Purity (GC/NMR) c Secondary Purification (e.g., Chromatography) b->c No d Final Drying (e.g., Molecular Sieves) b->d Yes c->d d->output Store under Inert Gas

Caption: General purification workflow for this compound.

G problem Problem: High Water Content Detected step1 Pre-drying: Stir over anhydrous MgSO4 or CaCl2 overnight problem->step1 step2 Decant or Filter Ether from Drying Agent step1->step2 decision Requires Ultra-Dry? step2->decision step3a Final Drying: Add activated 3Å molecular sieves decision->step3a Yes output Anhydrous Product (Ready for use or distillation) decision->output No step3a->output step3b Final Drying (Caution!): Reflux over Na/Benzophenone until blue/purple

Caption: Troubleshooting workflow for removing high water content.

G product This compound butanol Butanol product->butanol Unreacted Starting Material tgeg Triethylene Glycol Monoethyl Ether product->tgeg Unreacted Starting Material water Water product->water Process/Atmospheric Contaminant peroxides Peroxides product->peroxides Storage Degradation sym_ether Symmetrical Ethers product->sym_ether Synthesis Byproduct eg Ethylene Glycol product->eg Starting Material Contaminant

Caption: Logical relationships between the target compound and its common impurities.

References

potential side reactions involving "1-(2-(2-Ethoxyethoxy)ethoxy)butane"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-(2-Ethoxyethoxy)ethoxy)butane. The information is designed to help anticipate and resolve potential side reactions and other experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: Commercial synthesis of this compound, typically via Williamson ether synthesis or ethoxylation, can result in several process-related impurities. The most common are unreacted starting materials and symmetrical diether byproducts.[1] Careful control of stoichiometry and reaction conditions during synthesis is crucial to minimize these impurities.[1]

Q2: Is this compound stable under normal laboratory conditions?

A2: Yes, this compound is a stable compound under normal temperature and pressure.[2] It is not prone to polymerization and does not react with water or common materials under standard conditions.[3]

Q3: What are the known incompatibilities of this compound?

A3: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[4] Contact with these substances should be avoided to prevent unwanted reactions and degradation.

Q4: Can this solvent form peroxides?

A4: Although generally stable, glycol ethers can form peroxides when exposed to strong oxidizing agents.[2] It is good laboratory practice to test for the presence of peroxides in older containers or material that has been exposed to air for extended periods, especially if it will be heated.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in NMR/GC-MS analysis of the reaction mixture. Presence of symmetrical diether byproducts (e.g., diethyl and dibutyl ethers of triethylene glycol) from the synthesis of the solvent.[1]- Use a higher purity grade of the solvent.- Purify the solvent before use, for example, by distillation.
Reaction failure or low yield when using strong bases (e.g., organolithiums, Grignard reagents). The ether linkages may be susceptible to cleavage by very strong bases, although this is generally less common than with simple ethers.- Consider using a less reactive base if the protocol allows.- Add the base at a lower temperature to minimize potential side reactions.
Discoloration or evidence of reaction upon addition of a strong oxidizing agent. Oxidation of the ether. Glycol ethers can be oxidized by strong oxidizing agents.[2]- Avoid using this compound as a solvent for reactions involving strong oxidants.- If its use is unavoidable, perform the reaction at low temperatures and under an inert atmosphere.
Phase separation or unexpected solubility issues in aqueous mixtures at high temperatures. Although soluble in water, its solubility profile can be temperature-dependent.[5]- Test the solubility at the intended reaction temperature before running the full-scale experiment.- Consider using a co-solvent to improve miscibility.
Evidence of hydrolysis (e.g., presence of butanol or ethylene glycol derivatives). The compound may undergo hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[2]- Buffer the reaction mixture to maintain a neutral pH.- If acidic or basic conditions are required, conduct the reaction at the lowest possible temperature.

Experimental Protocols

Protocol: Purification of this compound by Vacuum Distillation

This protocol describes the purification of this compound to remove less volatile impurities and potential degradation products.

Materials:

  • This compound (technical grade)

  • Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle with stirrer

  • Vacuum pump

  • Inert gas (Nitrogen or Argon)

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Sample Preparation: Add the this compound and boiling chips or a magnetic stir bar to the round-bottom flask.

  • Inert Atmosphere: Flush the system with an inert gas.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Begin heating the flask gently with the heating mantle while stirring.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of this compound is approximately 240°C at atmospheric pressure, so the boiling point will be significantly lower under vacuum.[5]

  • Completion: Once the desired fraction is collected, turn off the heat and allow the system to cool to room temperature before releasing the vacuum.

  • Storage: Store the purified solvent under an inert atmosphere and away from light and heat.

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected experimental results when using this compound as a solvent.

TroubleshootingWorkflow start Unexpected Experimental Result check_purity Check Purity of Solvent (e.g., GC-MS, NMR) start->check_purity impurities_present Impurities Detected? check_purity->impurities_present purify_solvent Purify Solvent (e.g., Distillation) impurities_present->purify_solvent Yes no_impurities Check Reaction Conditions impurities_present->no_impurities No rerun_experiment Rerun Experiment purify_solvent->rerun_experiment incompatible_reagents Incompatible Reagents? (Strong Acid/Base/Oxidant) no_impurities->incompatible_reagents modify_conditions Modify Conditions (e.g., Lower Temp, Inert Atm.) incompatible_reagents->modify_conditions Yes consider_alternative Consider Alternative Solvent incompatible_reagents->consider_alternative No modify_conditions->rerun_experiment

Caption: Troubleshooting workflow for experiments involving this compound.

Potential Side Reactions Pathway

This diagram illustrates potential degradation pathways for this compound under harsh conditions.

SideReactions main_compound This compound strong_acid_base Strong Acid/Base + Heat main_compound->strong_acid_base strong_oxidant Strong Oxidant main_compound->strong_oxidant hydrolysis_products Triethylene Glycol Monobutyl Ether + Ethanol OR Triethylene Glycol Monoethyl Ether + Butanol strong_acid_base->hydrolysis_products peroxides Peroxide Formation strong_oxidant->peroxides

References

how to remove "1-(2-(2-Ethoxyethoxy)ethoxy)butane" from a product mixture

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Troubleshooting the Removal of 1-(2-(2-Ethoxyethoxy)ethoxy)butane from Product Mixtures

This guide provides researchers, scientists, and drug development professionals with practical strategies and detailed protocols for effectively removing the high-boiling point impurity, this compound, from chemical reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its separation?

Understanding the physical properties of this impurity is the first step in designing an effective purification strategy. Its high boiling point and solubility characteristics are critical factors.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₂₂O₃[1]
Molecular Weight 204.31 g/mol [1]
Boiling Point 240.0 °C (at 760 mmHg)[1]
Melting Point -86.0 °C[1]
Density 0.8795 g/cm³[1]
Appearance Colorless Liquid[1]
Solubility Good solubility in polar solvents (e.g., water, alcohols) and reasonable solubility in non-polar organic solvents.[1]
Structural Features Possesses both a hydrophobic alkyl chain and a hydrophilic polyether chain, giving it amphiphilic characteristics.[2]
Q2: What is a general workflow for selecting the right separation method?

Choosing the appropriate purification technique depends on the properties of your desired compound relative to the impurity. This decision-making workflow can help guide your selection process.

G cluster_0 cluster_1 start Product Mixture Containing Impurity thermal_stability Is the target compound thermally stable >200°C? start->thermal_stability polarity_diff Significant polarity difference? thermal_stability->polarity_diff No distillation Vacuum Fractional Distillation thermal_stability->distillation Yes solubility_diff Differential solubility in immiscible solvents? polarity_diff->solubility_diff No chromatography Flash Column Chromatography polarity_diff->chromatography Yes extraction Liquid-Liquid Extraction solubility_diff->extraction Yes no_simple Consider Derivatization or Recrystallization solubility_diff->no_simple No

Caption: Decision workflow for selecting a separation method.

Q3: Can you provide a detailed protocol for removal by vacuum distillation?

Vacuum distillation is ideal for separating compounds with significantly different boiling points, especially when one or more components are sensitive to high temperatures. Given the high boiling point of this compound (240 °C), this method is highly recommended if your target compound is more volatile.

Experimental Protocol: Vacuum Fractional Distillation

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a short Vigreux column to enhance separation efficiency.

    • Use a vacuum-jacketed distillation head to minimize heat loss.

    • Ensure all glassware joints are properly sealed with vacuum grease.

    • Connect the apparatus to a vacuum pump with a cold trap (e.g., liquid nitrogen or dry ice/acetone) and a pressure gauge (manometer).

  • Procedure:

    • Place the crude product mixture into a round-bottom flask (no more than half full) with a magnetic stir bar.

    • Slowly reduce the pressure to the desired level. A pressure of 1-10 mmHg is typical for separating high-boiling point compounds.

    • Begin heating the flask gently in an oil bath.

    • Monitor the temperature at the distillation head. Collect any low-boiling fractions first (these could be residual solvents).

    • Gradually increase the bath temperature until your desired product begins to distill. Collect this fraction in a separate receiving flask.

    • Once the product has been collected, the temperature at the distillation head will drop. You can then increase the bath temperature further to distill the high-boiling impurity, this compound, or leave it in the distillation pot.

  • Purity Analysis:

    • Analyze all collected fractions by GC, LC-MS, or NMR to confirm purity and identity.

Q4: How can I use liquid-liquid extraction to remove this impurity?

This technique exploits the differential solubility of the target compound and the impurity in two immiscible liquid phases. Since this compound has good solubility in both polar and non-polar solvents, the choice of solvent system is critical and depends entirely on the nature of your desired product.

Experimental Protocol: Liquid-Liquid Extraction

  • Solvent System Selection:

    • Scenario A (Polar Product): If your product is highly polar (e.g., a salt or polyol), you can dissolve the mixture in water and extract the impurity into a non-polar organic solvent like hexane or diethyl ether.

    • Scenario B (Non-Polar Product): If your product is non-polar, dissolve the mixture in a solvent like ethyl acetate or dichloromethane. Wash the organic layer repeatedly with water. The hydrophilic polyether portion of the impurity will promote its partitioning into the aqueous phase.[1][2]

  • Procedure:

    • Dissolve the crude mixture in the primary solvent and transfer it to a separatory funnel.

    • Add the second, immiscible solvent.

    • Stopper the funnel and shake vigorously, periodically venting to release pressure.

    • Allow the layers to separate completely.

    • Drain the desired layer. If your product is in the organic phase, repeat the washing step with fresh aqueous solvent 3-5 times to maximize impurity removal.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

G start Dissolve Mixture in Solvent A add_solvent Add Immiscible Solvent B to Separatory Funnel start->add_solvent shake Shake & Vent add_solvent->shake separate Separate Layers shake->separate product_layer Isolate Layer Containing Product separate->product_layer wash Wash Again with Fresh Solvent B product_layer->wash Impurity still present dry Dry & Evaporate Solvent product_layer->dry Purity acceptable wash->shake

Caption: General workflow for a liquid-liquid extraction process.

Q5: Is column chromatography effective for this separation?

Yes, flash column chromatography is a powerful technique for separating compounds based on their polarity. Given its moderate and amphiphilic nature, this compound can be effectively separated from compounds of different polarities.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase Selection:

    • Normal-Phase (Silica Gel): Use for separating non-polar to moderately polar compounds. The impurity will be moderately retained.

    • Reverse-Phase (C18 Silica): Use for separating polar to moderately non-polar compounds. The impurity will elute earlier than more non-polar compounds but later than highly polar ones.

  • Mobile Phase (Eluent) Selection:

    • Develop a solvent system using Thin Layer Chromatography (TLC). The goal is to achieve a good separation (ΔR_f > 0.2) between your product and the impurity.

    • For silica gel, a gradient of ethyl acetate in hexanes is a common starting point.

  • Procedure:

    • Pack a glass column with the selected stationary phase as a slurry in the initial, least polar eluent.

    • Adsorb the crude mixture onto a small amount of silica gel and load it carefully onto the top of the column bed.

    • Begin eluting the column with the mobile phase, starting with low polarity and gradually increasing it if a gradient is required.

    • Collect fractions and monitor the elution by TLC.

    • Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Troubleshooting Guide

Table 2: Common Issues and Solutions in Purification

IssuePotential Cause(s)Recommended Solution(s)
Poor Separation in Distillation - Insufficient column efficiency.- Vacuum pressure is unstable or too high.- Use a longer packed or Vigreux column.- Check for leaks in the system; ensure the pump is adequate.
Emulsion Forms During Extraction - Vigorous shaking.- High concentration of surfactants or amphiphilic compounds.- Gently swirl or invert the funnel instead of shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Co-elution in Chromatography - Poor solvent system selection.- Column is overloaded with the sample.- Re-optimize the eluent system using TLC to maximize separation.- Use a larger column or reduce the amount of sample loaded.
Product Lost During Aqueous Wash - The product has some water solubility.- Reduce the number of washes.- Perform a back-extraction of the combined aqueous layers with fresh organic solvent to recover the product.

References

Technical Support Center: Synthesis of 1-(2-(2-Ethoxyethoxy)ethoxy)butane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1-(2-(2-Ethoxyethoxy)ethoxy)butane. The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely used method for preparing ethers.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and versatile method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This method involves the reaction of an alkoxide with an alkyl halide in an S(_N)2 reaction.[2][4] For this specific ether, there are two primary Williamson synthesis routes:

  • Route A: The deprotonation of diethylene glycol monoethyl ether to form an alkoxide, followed by reaction with a butyl halide (e.g., 1-bromobutane).

  • Route B: The deprotonation of diethylene glycol monobutyl ether to form an alkoxide, followed by reaction with an ethyl halide.

Route A is generally preferred as it utilizes a primary alkyl halide, which is less prone to side reactions.[2]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key reagents for the preferred synthetic route (Route A) are:

  • Alcohol: Diethylene glycol monoethyl ether (2-(2-Ethoxyethoxy)ethanol)

  • Base: A strong base is required to deprotonate the alcohol and form the reactive alkoxide. Common choices include sodium hydride (NaH), potassium hydride (KH), or sodium hydroxide (NaOH).[2]

  • Alkyl Halide: A primary butyl halide, such as 1-bromobutane or 1-iodobutane. Iodides are more reactive but also more expensive.

  • Solvent: A polar aprotic solvent is typically used to dissolve the reactants and facilitate the S(N)2 reaction. Common solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile.

Q3: What are the common side reactions that can lower the yield?

A3: The main side reaction that competes with the Williamson ether synthesis is the E2 elimination of the alkyl halide, which forms an alkene.[2] This is more likely to occur under the following conditions:

  • Sterically hindered alkyl halides: Using secondary or tertiary alkyl halides significantly increases the rate of elimination. Therefore, using a primary alkyl halide like 1-bromobutane is crucial.[2][4]

  • High temperatures: Higher reaction temperatures can favor the elimination pathway.

  • Strong, bulky bases: While a strong base is necessary, a sterically hindered base might preferentially act as a base for elimination rather than a nucleophile for substitution.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete Deprotonation of the Alcohol Use a sufficiently strong and fresh base (e.g., NaH). Ensure anhydrous reaction conditions, as water will quench the base and the alkoxide.
Poor Quality of Alkyl Halide Use a fresh, pure primary alkyl halide. Alkyl halides can degrade over time. Consider using 1-iodobutane for higher reactivity if 1-bromobutane is ineffective.
Incorrect Reaction Temperature Optimize the reaction temperature. A typical range for this synthesis is 50-100°C.[1] Start with a moderate temperature (e.g., 60-70°C) and monitor the reaction progress.
Inappropriate Solvent Use a polar aprotic solvent like DMF or THF to ensure the solubility of the alkoxide and promote the S(N)2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity.
Insufficient Reaction Time Williamson ether syntheses can take several hours to reach completion.[1] Monitor the reaction by TLC or GC to determine the optimal reaction time.
Problem 2: Presence of Significant Impurities in the Product
Potential Cause Troubleshooting Steps
Alkene from E2 Elimination This is the most common byproduct. Ensure a primary alkyl halide is used. Avoid excessively high reaction temperatures.
Unreacted Starting Alcohol Ensure a slight excess of the alkyl halide is used to drive the reaction to completion. Optimize reaction time and temperature.
Dialkylation of Diethylene Glycol (if used as starting material) If starting from diethylene glycol, use a controlled amount of base and ethylating/butylating agent to favor mono-alkylation. It is generally better to start with the mono-substituted ether.

Experimental Protocols

General Protocol for the Synthesis of this compound

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add diethylene glycol monoethyl ether and a suitable anhydrous solvent (e.g., THF or DMF).

  • Slowly add a slight molar excess of a strong base (e.g., sodium hydride, 60% dispersion in mineral oil) portion-wise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen gas evolution ceases, to ensure complete formation of the sodium salt.

  • Etherification: Add a slight molar excess (e.g., 1.06 equivalents) of 1-bromobutane dropwise to the reaction mixture.[3]

  • Heat the reaction mixture to a suitable temperature (e.g., 80°C) and maintain for several hours (e.g., 4 hours), monitoring the reaction progress by TLC or GC.[3]

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and cautiously quench any remaining sodium hydride with a small amount of ethanol or water.

  • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain the pure this compound.

Data Presentation

The following tables summarize the expected impact of various reaction parameters on the yield of this compound based on the principles of the Williamson ether synthesis.

Table 1: Effect of Alkyl Halide Structure on Product Yield

Alkyl HalideReaction TypeExpected ProductExpected Yield
1-Bromobutane (Primary)S(_N)2This compoundHigh
2-Bromobutane (Secondary)S(_N)2 / E2Mixture of ether and butenesModerate to Low
tert-Butyl Bromide (Tertiary)E2Primarily 2-methylpropeneVery Low to None

Table 2: Influence of Reaction Conditions on Yield

ParameterCondition AExpected Outcome ACondition BExpected Outcome B
Base NaOH in H(_2)OLower Yield (due to water)NaH in THFHigher Yield
Solvent Ethanol (Protic)Slower reaction, lower yieldDMF (Polar Aprotic)Faster reaction, higher yield
Temperature 50°CSlower reaction rate100°CFaster rate, potential for more elimination
Leaving Group 1-ChlorobutaneSlower reaction1-IodobutaneFaster reaction

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Diethylene Glycol Monoethyl Ether Diethylene Glycol Monoethyl Ether Alkoxide Alkoxide Diethylene Glycol Monoethyl Ether->Alkoxide Deprotonation Base (NaH) Base (NaH) Base (NaH)->Alkoxide 1-Bromobutane 1-Bromobutane Target Product This compound 1-Bromobutane->Target Product Alkoxide->Target Product SN2 Attack Byproduct (NaBr) Byproduct (NaBr)

Caption: Williamson Ether Synthesis of this compound.

Troubleshooting_Workflow start Low Reaction Yield check_reagents Check Reagent Quality and Stoichiometry start->check_reagents base_issue Incomplete Deprotonation? - Use fresh, strong base - Ensure anhydrous conditions check_reagents->base_issue Base? halide_issue Alkyl Halide Issue? - Use pure, primary halide - Consider a more reactive one (R-I) check_reagents->halide_issue Halide? check_conditions Review Reaction Conditions temp_issue Suboptimal Temperature? - Optimize within 50-100°C range check_conditions->temp_issue Temp? solvent_issue Incorrect Solvent? - Use polar aprotic (DMF, THF) check_conditions->solvent_issue Solvent? analyze_impurities Analyze Byproducts (GC/NMR) elimination_product Elimination Product Detected? - Lower reaction temperature - Confirm use of primary halide analyze_impurities->elimination_product base_issue->check_conditions halide_issue->check_conditions temp_issue->analyze_impurities solvent_issue->analyze_impurities success Yield Improved elimination_product->success

Caption: Troubleshooting workflow for low reaction yield.

Reactant_Choice_Outcome cluster_reactants Reactant Choice cluster_outcomes Primary Outcome Primary Alkyl Halide Primary Alkyl Halide SN2 (Ether Product) SN2 (Ether Product) Primary Alkyl Halide->SN2 (Ether Product) Favored Secondary Alkyl Halide Secondary Alkyl Halide Mixture (SN2/E2) Mixture (SN2/E2) Secondary Alkyl Halide->Mixture (SN2/E2) Competitive Tertiary Alkyl Halide Tertiary Alkyl Halide E2 (Alkene Product) E2 (Alkene Product) Tertiary Alkyl Halide->E2 (Alkene Product) Major

Caption: Relationship between alkyl halide structure and reaction outcome.

References

stability of "1-(2-(2-Ethoxyethoxy)ethoxy)butane" under different reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 1-(2-(2-Ethoxyethoxy)ethoxy)butane under various reaction conditions. The information is intended for researchers, scientists, and drug development professionals to anticipate potential degradation, troubleshoot experimental issues, and ensure the integrity of their work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound, a glycol ether, is generally a stable and relatively inert organic solvent under standard storage conditions (cool, dry, dark, and under an inert atmosphere).[1] However, its stability can be compromised by exposure to strong acids, strong bases, oxidizing agents, high temperatures, and UV light.[1]

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for glycol ethers like this compound involve:

  • Acid-catalyzed hydrolysis: Cleavage of the ether linkages.

  • Oxidation: Formation of hydroperoxides, which can lead to further degradation into smaller acidic and aldehydic compounds.[2][3][4]

  • Thermal decomposition: Breakage of C-O and C-C bonds at elevated temperatures, leading to the formation of smaller glycols, aldehydes, and organic acids.[2]

Q3: How can I detect degradation of this compound in my sample?

A3: Degradation can be detected by a change in physical appearance (e.g., color change from colorless to yellow or brown), a change in pH, or the appearance of new peaks in analytical chromatograms (GC or HPLC). Peroxide formation can be tested for using commercially available test strips. For quantitative analysis of degradation products, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are recommended.

Q4: What are the common degradation products I should look for?

A4: Common degradation products for similar glycol ethers include smaller glycols like diethylene glycol and monoethylene glycol, as well as organic acids such as formic acid, acetic acid, and glycolic acid.[2][3][4] Under oxidative conditions, aldehydes and peroxides may also be present.

Q5: How should I store this compound to ensure its stability?

A5: To ensure long-term stability, store the compound in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. It should be kept in a cool, dry, and well-ventilated area away from direct sunlight, heat, and incompatible materials such as strong acids, bases, and oxidizing agents.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Problem Possible Cause Troubleshooting Steps
Unexpected side products in a reaction. Degradation of the solvent due to acidic or basic reaction conditions.1. Test the pH of your reaction mixture. 2. Consider using a less acidic or basic catalyst if possible. 3. Run a blank reaction with just the solvent under the same conditions to see if degradation occurs. 4. Analyze the side products by GC-MS or LC-MS to identify potential degradation products of the solvent.
Inconsistent reaction yields or rates. Peroxide formation in the solvent.1. Test the solvent for the presence of peroxides using peroxide test strips. 2. If peroxides are present, purify the solvent by passing it through a column of activated alumina or by treating it with a reducing agent like sodium sulfite or ferrous sulfate. Caution: Handle peroxide-containing ethers with extreme care as they can be explosive upon concentration. 3. Always use freshly opened or purified solvent for sensitive reactions.
Discoloration of the solvent (yellowing or browning). Thermal or oxidative degradation.1. Check the storage conditions. Ensure the solvent is protected from light and heat. 2. If the solvent has been stored for an extended period, it may have degraded. Consider using a fresh bottle. 3. Analyze a sample by UV-Vis spectroscopy; an increase in absorbance in the UV region can indicate degradation.
Decrease in pH of the reaction mixture over time. Formation of acidic degradation products.1. This is a strong indicator of oxidative or thermal degradation.[3][4] 2. Monitor the pH of your reaction and consider using a buffer if the reaction chemistry allows. 3. Take measures to prevent degradation, such as running the reaction under an inert atmosphere and at the lowest effective temperature.

Stability Under Different Reaction Conditions: Quantitative Data Summary

The following tables provide illustrative quantitative data on the stability of this compound under various stress conditions. This data is based on typical degradation patterns observed for structurally similar glycol ethers and should be used as a general guide. Actual degradation rates will depend on the specific experimental conditions.

Table 1: Hydrolytic Stability (Degradation over 24 hours)

pHTemperatureEstimated Degradation (%)Potential Degradation Products
2 (0.01 M HCl)25°C< 1%Minor amounts of smaller glycols and alcohols
2 (0.01 M HCl)70°C5 - 10%Ethoxyethanol, Butanol, Diethylene glycol
7 (Water)70°C< 1%Negligible
12 (0.01 M NaOH)25°C< 1%Negligible
12 (0.01 M NaOH)70°C2 - 5%Minor amounts of corresponding alkoxides

Table 2: Oxidative Stability (Degradation with 3% H₂O₂ over 24 hours)

TemperatureEstimated Degradation (%)Potential Degradation Products
25°C1 - 3%Hydroperoxides, Aldehydes
50°C10 - 15%Hydroperoxides, Aldehydes, Formic acid, Acetic acid

Table 3: Thermal Stability (Degradation in Air over 24 hours)

TemperatureEstimated Degradation (%)Potential Degradation Products
100°C< 2%Minor oxidative degradation products
150°C5 - 8%Smaller glycols, Aldehydes, Organic acids
>200°CSignificantMonoethylene glycol, Diethylene glycol, Formic acid, Acetic acid[2]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Forced Degradation Study - Hydrolytic Stability
  • Preparation of Solutions:

    • Prepare 0.1 M HCl, 0.01 M HCl, 0.01 M NaOH, and 0.1 M NaOH solutions.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • For each pH condition (acidic, neutral, basic), mix the stock solution with the respective aqueous solution to achieve a final concentration of 100 µg/mL.

    • Incubate the solutions at two different temperatures: room temperature (25°C) and an elevated temperature (e.g., 60°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.

  • Sample Analysis:

    • Neutralize the acidic and basic samples.

    • Analyze the samples by a validated stability-indicating HPLC-UV or HPLC-MS method to quantify the remaining parent compound and identify any degradation products.

Protocol 2: Forced Degradation Study - Oxidative Stability
  • Preparation of Solutions:

    • Prepare a 3% (w/v) solution of hydrogen peroxide in water.

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent.

  • Stress Conditions:

    • Mix the stock solution with the hydrogen peroxide solution to a final concentration of 100 µg/mL.

    • Incubate the solution at room temperature (25°C) and an elevated temperature (e.g., 50°C), protected from light.

    • At specified time points, withdraw an aliquot.

  • Sample Analysis:

    • Quench the reaction by adding a small amount of a reducing agent (e.g., sodium bisulfite).

    • Analyze the samples by HPLC-UV or HPLC-MS.

Protocol 3: Forced Degradation Study - Thermal Stability
  • Sample Preparation:

    • Place a known amount of neat this compound in a vial.

  • Stress Conditions:

    • Expose the sample to a high temperature (e.g., 150°C) in a calibrated oven for a specified duration (e.g., 24 hours).

  • Sample Analysis:

    • Allow the sample to cool to room temperature.

    • Dissolve a known amount of the stressed sample in a suitable solvent.

    • Analyze by GC-MS to identify and quantify degradation products.

    • Alternatively, Thermogravimetric Analysis (TGA) can be used to determine the onset of thermal decomposition.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

G cluster_0 Start: Unexpected Experimental Outcome cluster_1 Initial Checks cluster_2 Reaction Condition Analysis cluster_3 Analytical Investigation cluster_4 Solutions start Inconsistent results, new peaks, or discoloration observed check_solvent Inspect Solvent Bottle: - Age - Storage Conditions - Discoloration start->check_solvent check_ph Analyze Reaction pH start->check_ph check_peroxides Test for Peroxides check_solvent->check_peroxides If solvent appears old check_peroxides->check_ph No peroxides purify_solvent Purify Solvent or Use Fresh Bottle check_peroxides->purify_solvent Peroxides present check_temp Review Reaction Temperature check_ph->check_temp Neutral pH modify_conditions Modify Reaction Conditions: - Adjust pH - Lower Temperature - Use Inert Atmosphere check_ph->modify_conditions Extreme pH check_reagents Check for Oxidizing Agents check_temp->check_reagents Moderate Temperature check_temp->modify_conditions High Temperature run_blank Run Blank Reaction (Solvent + Reagents) check_reagents->run_blank No Obvious Stressor check_reagents->modify_conditions Oxidants Present analyze_impurities Analyze Impurities by GC-MS or LC-MS run_blank->analyze_impurities Degradation Observed run_blank->purify_solvent No Degradation (Solvent likely contaminated) confirm_degradation Confirm Degradation Pathway and Adjust Synthesis Strategy analyze_impurities->confirm_degradation

Caption: A flowchart for troubleshooting unexpected experimental outcomes that may be related to the stability of this compound.

General Degradation Pathways

G cluster_acid Acidic Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Degradation A This compound B Protonated Ether A->B + H+ D Hydroperoxides A->D + O2 / Light / Heat F Radical Intermediates A->F High Temperature C Smaller Glycols & Alcohols B->C Nucleophilic Attack (e.g., H2O) E Aldehydes & Carboxylic Acids D->E Further Oxidation G Various Smaller Molecules (Glycols, Aldehydes, Acids) F->G Chain Scission

References

common experimental errors when using polyether compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for polyether compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and find answers to frequently asked questions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Compound Stability and Degradation

Question: My experimental results are inconsistent over time when using the same batch of a polyether compound. What could be the cause?

Answer: Inconsistent results are often linked to the degradation of the polyether compound. Polyethers are susceptible to degradation through several mechanisms, which can alter their molecular weight, polydispersity, and introduce reactive species into your experiment.

  • Oxidative Degradation: This is the most common issue. In the presence of oxygen, polyether chains can form hydroperoxides, which can then decompose into radicals, leading to chain scission.[1] This process can be accelerated by heat, UV light, and the presence of metal ion impurities, which may be remnants from the synthesis process.[1][2]

  • Thermal Degradation: High temperatures, for instance during melt processing or improper storage, can cause the decomposition of urethane groups and polyether chain segments.[3] For example, in some polyurethanes, significant weight loss occurs in stages, with polyether chain degradation happening between 250-450°C.[3]

  • Enzymatic Degradation: If used in biological systems, certain enzymes like cholesterol esterase (CE) and horseradish peroxidase (HRP) can induce degradation.[4] Studies have shown that hydrolytic enzymes can cleave urethane linkages, releasing polymer fragments.[4]

Troubleshooting Steps:

  • Check Storage Conditions: Ensure the compound is stored in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid exposure to direct sunlight.[5][6]

  • Test for Peroxides: Use peroxide test strips to check for the presence of hydroperoxides in your sample, which indicates oxidative degradation.

  • Re-characterize the Material: If degradation is suspected, re-analyze the molecular weight and polydispersity using techniques like Gel Permeation Chromatography (GPC) or MALDI Mass Spectrometry.[7][8] A significant change from the initial specifications points to degradation.

Question: How can I prevent or minimize the degradation of my polyether compounds during experiments?

Answer: Proactive measures are key to preventing degradation.

  • Use Stabilizers: For applications involving heat or potential exposure to oxidative conditions, consider adding antioxidants or stabilizers to your formulation.

  • Purify the Compound: Residual catalysts from synthesis can promote degradation.[2] Purifying the polyether to remove these impurities can enhance its stability (see Purification section below).

  • Control Experimental Conditions: Minimize the exposure of the compound to high temperatures and UV light. If heating is necessary, do so under an inert atmosphere.[9]

  • Proper Handling: Always handle the material in a clean, dry environment. Moisture can sometimes contribute to hydrolytic degradation pathways, especially in polyurethanes containing polyether segments.[10]

Category 2: Purity, Impurities, and Purification

Question: My experiment is showing unexpected side reactions or toxicity. Could impurities in my polyether be the cause?

Answer: Yes, impurities are a significant source of experimental error. The synthesis of polyethers often involves catalysts and reagents that can remain in the final product if not properly removed.[11]

  • Catalyst Residues: Alkali metal hydroxides (e.g., KOH) or double metal cyanide (DMC) catalysts are commonly used in polyether synthesis.[12][13] Incomplete removal of these catalysts can cause undesirable side reactions, affect reaction kinetics (e.g., in polyurethane formation), and lead to product decay over time by promoting oxidation.[2]

  • Monomer and Oligomer Residues: Unreacted monomers or low molecular weight oligomers can leach from the polymer matrix, potentially causing cytotoxicity or interfering with analytical measurements.[7]

  • Solvents and By-products: Residual solvents from synthesis or purification steps can be present. By-products from degradation (e.g., aldehydes, ketones) can also act as impurities.[1][14]

Troubleshooting Workflow: Investigating Impurity Effects

start Unexpected Experimental Results (e.g., side reactions, toxicity) check_purity Review Supplier CoA (Check for catalyst residue, purity level) start->check_purity repurify Repurify Polyether (e.g., Adsorption, Extraction) check_purity->repurify Purity is suspect or residual catalyst is high other_factors Investigate Other Experimental Variables check_purity->other_factors Purity meets specs re_run Re-run Experiment with Purified Material repurify->re_run problem_solved Problem Resolved re_run->problem_solved problem_persists Problem Persists re_run->problem_persists problem_persists->other_factors

Caption: Troubleshooting workflow for impurity-related experimental issues.

Question: How can I purify crude polyether polyols to remove catalyst residues and other impurities?

Answer: Several methods are used to purify polyether polyols, often targeting the removal of alkaline catalysts or other non-volatile impurities.[15] Common techniques include adsorption, precipitation-filtration, and liquid-liquid extraction.[12][16]

Purification MethodTarget ImpuritiesPrincipleTypical EffectivenessReference
Adsorption Alkaline catalysts, non-volatile impuritiesThe crude polyol is mixed with an adsorbent material (e.g., activated carbon, diatomaceous earth, acidic clay) which binds the impurities.Can reduce alkali metals to < 5 ppm.[2][15]
Precipitation/Filtration Alkaline catalystsA neutralizing agent (e.g., mineral acid) is added to form salt crystals, which are then filtered out. Crystal growth promoters may be added.Reduces alkali metals from 0.1-1.0% to a few ppm.[2][17]
Liquid-Liquid Extraction Water-soluble impurities, aminesThe polyol is washed with an aqueous solution (often with controlled pH) to extract impurities.Effective for reducing acidity and removing certain by-products from glycolysis recycling.[16]

Experimental Protocol: Purification of Polyether Polyol via Adsorption

This protocol describes a general method for removing residual alkaline catalysts using an adsorbent material.

Materials:

  • Crude polyether polyol

  • Adsorbent (e.g., Magnesol®, acidic clay, activated carbon)[2][15]

  • Filter aid (e.g., diatomaceous earth/celite)

  • Nitrogen gas source

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus (e.g., pressure filter)

Procedure:

  • Preparation: Charge the crude polyether polyol to the reaction vessel. Begin stirring and purge the vessel with nitrogen to create an inert atmosphere.[2]

  • Water Addition (Optional but recommended): Add a small amount of deionized water (0.1% to 10% by weight) to the polyol. This can help hydrolyze catalyst residues and improve adsorption efficiency.[2]

  • Adsorbent Addition: Heat the mixture if required by the specific protocol (e.g., 90-120°C). Add the chosen adsorbent material (typically 0.5% to 5% by weight) to the polyol-water mixture while maintaining stirring and the nitrogen blanket.[2]

  • Neutralization/Adsorption: Allow the mixture to react for a specified time (e.g., 30-120 minutes) to ensure complete neutralization and adsorption of the impurities.

  • Filtration: Add a filter aid to the mixture to prevent clogging of the filter medium. Filter the hot mixture through a pre-heated filtration apparatus to remove the adsorbent and filter aid.[15]

  • Final Drying: The purified polyol may then be dried under vacuum to remove any residual water.

  • Quality Control: Measure the residual catalyst concentration (e.g., K+, Na+, Zn2+, Co2+) using Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) to confirm purification effectiveness.[12]

Category 3: Solubility and Drug Delivery Formulations

Question: I'm using a polyether (like a Poloxamer or PEG) to formulate a poorly soluble drug, but the drug is crashing out of solution or the release profile is inconsistent. What's going wrong?

Answer: Formulating poorly water-soluble drugs with polyether carriers can be complex. Common errors often relate to drug-polymer miscibility, the physical state of the drug in the matrix, and the experimental method used for formulation.

  • Lack of Miscibility: The drug and polymer must be miscible to form a stable, amorphous solid dispersion.[14] If they are not, the drug can crystallize over time, leading to decreased solubility and inconsistent dissolution. Differential Scanning Calorimetry (DSC) can be used to assess miscibility.

  • High Drug Loading: There is a limit to how much drug can be molecularly dispersed within the polymer matrix. Exceeding this limit (e.g., >20% drug loading in some systems) can lead to the formation of drug crystals instead of a true solid dispersion, compromising release control.[18]

  • Inappropriate Formulation Method: The two primary methods, melt extrusion and spray drying, have different advantages. A drug with a high melting point may not be suitable for melt extrusion if the required temperature degrades the polymer.[14] Conversely, spray drying requires a common solvent for both the drug and the polymer, which may not always be available.[14]

  • Polymer Hydration vs. Erosion: The drug release mechanism depends on a balance between the polymer swelling to form a hydrogel and the polymer matrix eroding. For highly soluble drugs, release is often diffusion-controlled through the gel. For poorly soluble drugs, it is more dependent on the erosion of the matrix itself.[19] An error in polymer selection (e.g., wrong molecular weight) can improperly balance these effects.

Workflow for Developing a Polyether-Based Drug Formulation

cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation & Characterization cluster_2 Phase 3: Performance Testing start Select Poorly Soluble Drug select_poly Select Polyether Carrier (e.g., PEG, Poloxamer) start->select_poly check_misc Assess Drug-Polymer Miscibility (DSC, FT-IR) select_poly->check_misc select_method Choose Formulation Method (Spray Dry vs. Melt Extrude) check_misc->select_method formulate Prepare Solid Dispersion (Vary Drug:Polymer Ratio) select_method->formulate characterize Characterize Formulation (XRD for crystallinity, SEM for morphology) formulate->characterize dissolution Perform In-Vitro Dissolution/Release Studies characterize->dissolution optimize Optimize Formulation (Adjust ratio/method) dissolution->optimize optimize->formulate Iterate final Final Formulation optimize->final Accept

Caption: Logical workflow for formulating poorly soluble drugs with polyethers.

Category 4: Cell Culture and Biocompatibility

Question: I'm seeing an unexpected inflammatory response or cytotoxicity in my cell culture experiments involving a PEEK (polyether ether ketone) or other polyether-based biomaterial. Isn't it supposed to be bioinert?

Answer: While PEEK is considered largely bioinert in bulk form, its particulate or modified forms can elicit cellular responses.[20][21] The error may stem from the material's physical form, surface chemistry, or leachables.

  • Particulate-Induced Inflammation: Wear particles from PEEK implants can be phagocytosed by immune cells like monocytes and macrophages. Studies have shown that PEEK particles can induce a pro-inflammatory response, leading to the upregulation and secretion of cytokines and chemokines such as IL-8, CCL2, CCL3, and CCL4.[22] This response can be dose-dependent.

  • Surface Chemistry: The native surface of PEEK is hydrophobic and does not promote good cell adhesion and proliferation (osseointegration).[21] Surface modification techniques, such as chemical etching, are often used to create a more favorable porous and hydrophilic surface. However, residual chemicals from these treatments (e.g., sulfuric acid, sodium hydroxide) can cause cytotoxicity if not thoroughly removed.[21][23]

  • Leachables and Impurities: As with other applications, residual monomers, oligomers, or manufacturing additives in the medical-grade polymer could leach into the cell culture medium and cause toxicity.[24]

| PEEK Particle Exposure Effect on THP-1 Cells (Gene Expression) | | :--- | :--- | :--- | | Gene | Treatment | Result | | IL-8 | 50 μm³ per cell PEEK particles | Significant upregulation (p < 0.0001) | | CCL2 | 50 μm³ per cell PEEK particles | Significant upregulation (p < 0.0001) | | CCL3 | 50 μm³ per cell PEEK particles | Significant upregulation (p < 0.0001) | | CCL4 | 50 μm³ per cell PEEK particles | Significant upregulation (p < 0.0001) | Data summarized from a study on human monocytic cell lines.[22]

Experimental Protocol: Assessing Cytotoxicity of a Polyether Material via Direct Contact Assay

This protocol provides a basic framework for evaluating the cytotoxicity of a polyether material using a direct contact method with a cell line like L929 mouse fibroblasts.[24]

Materials:

  • Test polyether material (sterilized)

  • Positive control (e.g., latex, PVC containing organotin)

  • Negative control (e.g., tissue culture-grade polystyrene)

  • L929 mouse fibroblast cell line (or other appropriate cell line)

  • Complete cell culture medium (e.g., EMEM with 10% fetal bovine serum)

  • Sterile culture plates (e.g., 6-well plates)

  • Incubator (37°C, 5% CO₂)

  • Cell viability stain (e.g., Trypan Blue) or metabolic assay (e.g., MTT, XTT)

  • Inverted microscope

Procedure:

  • Cell Seeding: Seed L929 cells into 6-well plates at a density that will result in a near-confluent monolayer after 24 hours of incubation.

  • Material Placement: After 24 hours, aspirate the medium and replace it with fresh, pre-warmed medium. Carefully place a sterile sample of the test polyether material, positive control, and negative control directly onto the cell monolayer in separate wells. Ensure the material is in intimate contact with the cells.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • Microscopic Evaluation: At the end of the incubation period, examine the cells under an inverted microscope. Look for changes in cell morphology, signs of cell lysis, and the extent of cell death in the zone around the material. Grade the reactivity according to standardized scales (e.g., ISO 10993-5).

  • Quantitative Viability Assessment:

    • Remove the material samples.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Perform a quantitative assay. For an MTT assay, incubate the cells with MTT solution, then solubilize the formazan crystals and read the absorbance.

  • Data Analysis: Calculate the percent viability of the cells exposed to the test material relative to the negative control. A significant reduction in viability indicates a cytotoxic effect.[24]

Signaling Pathway: PEEK Particle-Induced Inflammation

PEEK PEEK Particles Macrophage Macrophage / Monocyte PEEK->Macrophage Interaction Phagocytosis Phagocytosis Macrophage->Phagocytosis NLRP3 NLRP3 Inflammasome Activation Phagocytosis->NLRP3 ROS Reactive Oxygen Species (ROS) Production Phagocytosis->ROS Cytokines Pro-inflammatory Cytokines (IL-1β, IL-8, CCL2, etc.) NLRP3->Cytokines Secretion ROS->Cytokines Upregulation Inflammation Inflammatory Response Cytokines->Inflammation

References

Technical Support Center: Refining Extraction Protocols for 1-(2-(2-Ethoxyethoxy)ethoxy)butane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of 1-(2-(2-Ethoxyethoxy)ethoxy)butane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the extraction and purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the extraction of this compound, presented in a question-and-answer format.

Q1: I am performing a liquid-liquid extraction of this compound from an aqueous solution, but I am not sure which layer is the organic phase.

A1: Identifying the correct layer is crucial for a successful extraction. Here’s how you can determine the organic phase:

  • Check Densities: The location of the organic and aqueous layers is determined by their relative densities. This compound has a density of approximately 0.8795 g/cm³, which is less than water (approx. 1.0 g/cm³).[1] Therefore, if you are using a non-halogenated organic solvent that is also less dense than water (like diethyl ether or ethyl acetate), the organic layer containing your product will be the top layer .

  • Water Drop Test: A simple way to confirm is to add a few drops of water to the separatory funnel and observe where they go. The water drops will mix with the aqueous layer.

Q2: An emulsion has formed between the aqueous and organic layers during extraction. How can I break it?

A2: Emulsion formation is a common issue, especially when dealing with amphiphilic compounds like this compound which has both polar (ethoxy groups) and non-polar (butyl group) characteristics.[1][2] Here are several techniques to break an emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for some time. The layers may separate on their own.

  • Gentle Swirling: Gently swirl the separatory funnel in a circular motion to encourage the droplets to coalesce.

  • "Salting Out": Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.[3][4]

  • Change in pH: If applicable to your sample, adjusting the pH of the aqueous layer can sometimes disrupt the emulsion.

  • Filtration: In persistent cases, filtering the entire mixture through a bed of Celite or glass wool can help to break the emulsion.

  • Reduce Agitation: In subsequent extractions, use gentle inversions of the separatory funnel instead of vigorous shaking to prevent emulsion formation.[3]

Q3: My yield of this compound is lower than expected after extraction. What could be the cause?

A3: Low recovery can be attributed to several factors:

  • Incomplete Extraction: Due to its solubility in polar solvents like water, a single extraction may not be sufficient to recover all of the product.[1] It is more effective to perform multiple extractions with smaller volumes of the organic solvent rather than one extraction with a large volume.[5]

  • Incorrect Solvent Choice: While this compound has non-polar characteristics, a highly non-polar solvent may not be the most effective. A solvent of intermediate polarity might be more suitable.

  • pH of the Aqueous Phase: Ensure the pH of your aqueous solution is optimized for the neutral state of the ether to maximize its partitioning into the organic phase.

  • Emulsion Trapping Product: If an emulsion formed, a significant amount of your product might be trapped in the emulsion layer, leading to lower yields.[3]

Q4: I have completed the extraction, but I am unsure of the best method to purify the recovered this compound.

A4: The choice of purification technique depends on the nature of the impurities.

  • Vacuum Distillation: Given its relatively high boiling point (240 °C), vacuum distillation is an effective method to separate this compound from non-volatile impurities or solvents with significantly different boiling points.[1]

  • Column Chromatography: For separating it from impurities with similar boiling points, column chromatography using silica gel is a common and effective technique.[2] A suitable solvent system, such as a mixture of hexane and ethyl acetate, can be used for elution.

Quantitative Data

Below is a summary of the known physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₀H₂₂O₃[1]
Molecular Weight 190.28 g/mol [2][6]
Appearance Colorless liquid[1]
Density 0.8795 g/cm³[1]
Boiling Point 240.00 °C[1]
Melting Point -86.00 °C[1]
Solubility Good solubility in polar solvents (e.g., water, alcohols) and reasonable solubility in non-polar solvents.[1]
CAS Number 3895-17-8[2][6]

Experimental Protocols

Protocol: Liquid-Liquid Extraction of this compound from an Aqueous Solution

This protocol outlines a general procedure for the extraction of this compound from an aqueous medium using a separatory funnel.

Materials:

  • Separatory funnel

  • Beakers or Erlenmeyer flasks for collection

  • Ring stand and clamp

  • Aqueous solution containing this compound

  • Organic extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated sodium chloride (brine) solution

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Preparation: Securely clamp the separatory funnel to the ring stand. Ensure the stopcock is closed and place a beaker underneath.

  • Loading: Pour the aqueous solution containing this compound into the separatory funnel.

  • First Extraction: Add a volume of the organic solvent to the separatory funnel. The volume will depend on the volume of the aqueous phase; a 1:1 ratio is a good starting point.

  • Mixing: Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and vent it by opening the stopcock to release any pressure. Close the stopcock and gently invert the funnel several times for 1-2 minutes to allow for partitioning of the compound. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Place the funnel back on the ring stand and allow the layers to fully separate.

  • Draining: Remove the stopper. Carefully open the stopcock and drain the lower (aqueous) layer into a beaker.

  • Collection: Drain the upper (organic) layer containing the extracted compound into a separate clean, dry Erlenmeyer flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction process (steps 3-7) at least two more times with fresh portions of the organic solvent to maximize recovery. Combine all organic extracts in the same Erlenmeyer flask.

  • Washing: Add a small amount of brine solution to the combined organic extracts in the separatory funnel and gently invert to wash. This helps to remove any residual water. Allow the layers to separate and drain the aqueous layer.

  • Drying: Transfer the washed organic layer to a clean flask and add a suitable drying agent (e.g., anhydrous sodium sulfate). Swirl the flask and let it stand until the solvent is clear.

  • Solvent Removal: Decant or filter the dried organic solution away from the drying agent into a round-bottom flask. Remove the organic solvent using a rotary evaporator to yield the crude this compound.

  • Purification: Proceed with purification of the crude product, for example, by vacuum distillation or column chromatography.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the extraction process.

ExtractionWorkflow cluster_prep Preparation cluster_extraction Extraction Cycle (Repeat 3x) cluster_workup Work-up cluster_final Final Product prep Prepare Aqueous Solution (containing target compound) load Load into Separatory Funnel prep->load add_solvent Add Organic Solvent load->add_solvent mix Gently Mix & Vent add_solvent->mix separate Separate Layers mix->separate collect_org Collect Organic Layer separate->collect_org combine Combine Organic Extracts collect_org->combine wash Wash with Brine combine->wash dry Dry with Anhydrous Sulfate wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify (Distillation/Chromatography) evaporate->purify product Pure this compound purify->product

Caption: Experimental workflow for the liquid-liquid extraction of this compound.

TroubleshootingTree cluster_emulsion Issue: Emulsion Formation cluster_emulsion_solutions Solutions cluster_yield Issue: Low Yield cluster_yield_causes Potential Causes start Problem Encountered During Extraction emulsion Emulsion between layers? start->emulsion emulsion_yes Yes emulsion->emulsion_yes emulsion_no No emulsion->emulsion_no sol1 Wait & Observe emulsion_yes->sol1 low_yield Low product yield? emulsion_no->low_yield sol2 Gently Swirl sol1->sol2 sol3 Add Brine ('Salt Out') sol2->sol3 sol4 Filter through Celite sol3->sol4 yield_yes Yes low_yield->yield_yes yield_no No low_yield->yield_no cause1 Incomplete Extraction (Increase # of extractions) yield_yes->cause1 cause2 Incorrect Solvent Choice cause1->cause2 cause3 Product trapped in emulsion cause2->cause3

References

Technical Support Center: Viscosity Management of 1-(2-(2-Ethoxyethoxy)ethoxy)butane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing the viscosity of 1-(2-(2-Ethoxyethoxy)ethoxy)butane in your experimental setups. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on handling this versatile solvent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its viscosity important?

A1: this compound is a colorless liquid and a member of the glycol ether family, known for its excellent solvent properties. Its viscosity, a measure of a fluid's resistance to flow, is a critical parameter in experimental setups as it can significantly impact fluid handling, mixing efficiency, and the overall performance of processes such as coatings, and in the formulation of inks and cleaning agents. In pharmaceutical applications, viscosity can influence drug release rates and the stability of formulations.

Q2: I don't have a viscometer. How can I estimate the viscosity of this compound?

A2: While direct measurement is always recommended for accuracy, you can estimate the viscosity of this compound by referring to data from structurally similar compounds. Its properties are often inferred from analogs like Triethylene Glycol Monobutyl Ether.[1] As a general rule, the viscosity of glycol ethers decreases significantly as temperature increases.

Q3: What are the common challenges encountered when working with viscous liquids like this compound?

A3: Common challenges include:

  • Inaccurate liquid handling: Difficulty in pipetting precise volumes.

  • Inefficient mixing: Slower and less uniform mixing with other reagents.

  • Pumping issues: Potential for pump cavitation and inconsistent flow rates.[2]

  • Temperature sensitivity: Viscosity can change significantly with minor temperature fluctuations, affecting reproducibility.[3]

Q4: How can I reduce the viscosity of my this compound solution?

A4: There are two primary methods to reduce viscosity:

  • Increase Temperature: Gently warming the solution will lower its viscosity. This is often the most effective and straightforward method.

  • Dilution: Adding a less viscous, miscible solvent can effectively reduce the overall viscosity of the solution. The choice of solvent will depend on your specific experimental requirements.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter when working with this compound.

Problem Possible Cause Solution
Inaccurate Pipetting High viscosity of the liquid.- Use positive-displacement pipettes instead of air-displacement pipettes.- Pipette more slowly than you would with aqueous solutions.- Pre-wet the pipette tip by aspirating and dispensing the liquid back into the source container a few times.- For automated systems, reduce aspiration and dispense speeds.
Inconsistent Flow in Tubing/Pump High viscosity causing pump strain or cavitation.- Increase the diameter of the tubing to reduce flow resistance.- Gently heat the reservoir of this compound to lower its viscosity before pumping.- Ensure the pump is rated for handling viscous fluids.- Prime the pump and tubing with the liquid before starting the experiment to remove air bubbles.
Poor Mixing with Other Reagents The high viscosity of this compound hinders efficient molecular diffusion.- Increase the stirring speed or use a more powerful mechanical stirrer.- If possible, heat the mixture to reduce viscosity and improve mixing kinetics.- Add the this compound to the other reagents slowly while stirring vigorously.
Experimental Results are Not Reproducible Viscosity is changing between experiments.- Precisely control the temperature of your experimental setup, as small variations can significantly impact viscosity.- Ensure consistent solvent concentrations if using dilution to manage viscosity.- Calibrate your liquid handling instruments regularly.

Quantitative Data

Estimated Viscosity of this compound vs. Temperature

Temperature (°C)Temperature (K)Estimated Dynamic Viscosity (mPa·s or cP)
20293.15~5.5
30303.15~4.0
40313.15~3.0
50323.15~2.3
60333.15~1.8

Note: These are estimated values and should be used for guidance only. For precise applications, experimental measurement is strongly recommended.

Experimental Protocols

Protocol 1: Viscosity Measurement using a Rotational Viscometer

This protocol describes the measurement of dynamic viscosity using a rotational viscometer, a common instrument for characterizing the flow behavior of liquids.

Objective: To determine the dynamic viscosity of this compound at a controlled temperature.

Materials:

  • This compound sample

  • Rotational viscometer with appropriate spindle

  • Temperature-controlled water bath or sample chamber

  • Beaker or sample container

  • Cleaning solvents (e.g., isopropanol, acetone)

Procedure:

  • Instrument Setup:

    • Ensure the viscometer is level and calibrated according to the manufacturer's instructions.

    • Select a spindle and rotational speed appropriate for the expected viscosity of the sample. For a liquid with a viscosity in the range of 1-10 cP, a low-viscosity spindle (e.g., UL adapter) may be suitable.

  • Sample Preparation:

    • Place a sufficient volume of this compound into the sample container to ensure the spindle will be immersed to the correct level.

    • Place the sample container in the temperature-controlled bath and allow it to equilibrate to the desired temperature (e.g., 25 °C). Monitor the temperature with a calibrated thermometer.

  • Measurement:

    • Carefully lower the spindle into the sample, avoiding the introduction of air bubbles.

    • Allow the spindle and sample to thermally equilibrate for a few minutes.

    • Start the viscometer motor at the selected speed.

    • Allow the reading to stabilize. This may take several seconds to a minute.

    • Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).

  • Cleaning:

    • Thoroughly clean the spindle and sample container with appropriate solvents and allow them to dry completely before the next measurement.

Protocol 2: Viscosity Measurement using a Capillary Viscometer (Ostwald or Ubbelohde type)

This protocol outlines the determination of kinematic viscosity, which can be converted to dynamic viscosity if the density of the liquid is known.

Objective: To determine the kinematic viscosity of this compound.

Materials:

  • This compound sample

  • Calibrated capillary viscometer (e.g., Ostwald or Ubbelohde)

  • Temperature-controlled water bath

  • Pipette bulb or syringe

  • Stopwatch

  • Cleaning solvents (e.g., chromic acid, acetone)

Procedure:

  • Viscometer Preparation:

    • Clean the viscometer thoroughly, typically with chromic acid followed by rinsing with deionized water and a volatile solvent like acetone, then drying completely.

  • Sample Loading:

    • Introduce a precise volume of this compound into the larger reservoir of the viscometer.

  • Thermal Equilibration:

    • Suspend the viscometer vertically in the temperature-controlled water bath, ensuring the upper and lower timing marks are submerged.

    • Allow at least 15-20 minutes for the sample to reach thermal equilibrium with the bath.

  • Measurement:

    • Using a pipette bulb or syringe, draw the liquid up through the capillary tube until the meniscus is above the upper timing mark.

    • Release the suction and allow the liquid to flow freely down the capillary.

    • Start the stopwatch precisely as the meniscus passes the upper timing mark.

    • Stop the stopwatch precisely as the meniscus passes the lower timing mark.

    • Record the efflux time in seconds.

    • Repeat the measurement at least three times and calculate the average efflux time.

  • Calculation:

    • Calculate the kinematic viscosity (ν) using the following equation: ν = C * t where: ν = kinematic viscosity in centistokes (cSt) or mm²/s C = viscometer constant (provided with the calibrated viscometer) t = average efflux time in seconds

    • To obtain the dynamic viscosity (η), multiply the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν * ρ where: η = dynamic viscosity in centipoise (cP) or mPa·s ρ = density in g/cm³

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_sample Prepare Sample equilibrate Thermal Equilibration prep_sample->equilibrate prep_instrument Prepare Instrument prep_instrument->equilibrate measure Perform Measurement equilibrate->measure record Record Data measure->record calculate Calculate Viscosity record->calculate

Caption: A generalized workflow for viscosity measurement.

troubleshooting_logic start Viscosity Issue Identified check_temp Is Temperature Controlled? start->check_temp check_handling Is Liquid Handling Technique Correct? check_temp->check_handling Yes adjust_temp Adjust/Stabilize Temperature check_temp->adjust_temp No check_mixing Is Mixing Adequate? check_handling->check_mixing Yes adjust_handling Use Positive Displacement Pipette / Slower Speed check_handling->adjust_handling No adjust_mixing Increase Stirring Speed / Use Mechanical Stirrer check_mixing->adjust_mixing No re_evaluate Re-evaluate Experiment check_mixing->re_evaluate Yes adjust_temp->re_evaluate adjust_handling->re_evaluate adjust_mixing->re_evaluate

Caption: A logical flow for troubleshooting viscosity-related issues.

References

Validation & Comparative

A Comparative Guide to Glycol Ether Solvents: 1-(2-(2-Ethoxyethoxy)ethoxy)butane vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, formulation stability, and overall process efficiency. Glycol ethers, a versatile class of organic solvents, are widely utilized for their excellent solvency, high boiling points, and water miscibility. This guide provides an objective comparison of 1-(2-(2-Ethoxyethoxy)ethoxy)butane (also known as Butoxytriglycol or Triethylene Glycol Monobutyl Ether) with other commonly used glycol ethers, supported by experimental data and detailed methodologies.

Comparative Performance of Glycol Ether Solvents

The ideal solvent possesses a specific set of physicochemical properties tailored to the application. For drug development, key parameters include boiling point, vapor pressure, viscosity, surface tension, water solubility, and solvency power, often characterized by the Hildebrand solubility parameter. The following table summarizes these properties for this compound and selected alternative glycol ethers from both the E-series (ethylene glycol-based) and P-series (propylene glycol-based).

PropertyThis compoundTriethylene Glycol Monobutyl Ether (Analog)Diethylene Glycol Monobutyl EtherPropylene Glycol Monomethyl Ether
Molecular Formula C₁₀H₂₂O₃[1]C₁₀H₂₂O₄[2]C₈H₁₈O₃[3]C₄H₁₀O₂[4]
Molecular Weight ( g/mol ) 204.31[1]206.28[2]162.2390.12
Boiling Point (°C) 240.00[1]~271-278[2]230[3]120
Vapor Pressure (mmHg @ 20°C) <0.01<0.010.028.1
Viscosity (cP @ 20°C) Not available9.2[3][5]6.491.7
Surface Tension (dynes/cm @ 25°C) Not available30.0 (neat)[6]Not availableNot available
Water Solubility Likely soluble/miscible[1]Miscible[2]Soluble[3]Completely soluble[7]
Hildebrand Solubility Parameter (cal/cm³)^½ Not available9.3 (Calculated)10.1 (Calculated)10.4

Solvency Power in Pharmaceutical Applications

A crucial aspect of a solvent's performance in drug development is its ability to dissolve active pharmaceutical ingredients (APIs), particularly those with poor water solubility. While comprehensive experimental data for the solubility of various APIs in this compound is limited, studies on structurally similar glycol ethers provide valuable insights.

For instance, cosolvents like propylene glycol and polyethylene glycol have been shown to significantly increase the solubility of poorly soluble drugs such as ibuprofen and naproxen.[2][8][9][10][11] Propylene glycol, at a concentration of 80% v/v, increased the solubility of S(+)-ibuprofen by 400-fold.[2] This suggests that the ether and alcohol functionalities present in glycol ethers can effectively overcome the lattice energy of crystalline APIs and form stable solutions. The selection of a specific glycol ether will depend on the polarity and hydrogen bonding capacity of both the solvent and the API.

Experimental Protocols

The quantitative data presented in this guide is based on standardized experimental methodologies. For researchers seeking to conduct their own comparative studies, the following internationally recognized protocols are recommended:

1. Water Solubility: OECD Guideline 105

This guideline details two primary methods for determining the water solubility of a substance: the column elution method for solubilities below 10⁻² g/L and the flask method for solubilities above this threshold.[1][12][13] The flask method involves dissolving the substance in water at a specific temperature until saturation is reached, followed by determination of the concentration in the aqueous phase.[14]

2. Viscosity of Liquids: OECD Guideline 114

This guideline outlines several methods for measuring the viscosity of Newtonian and non-Newtonian liquids, including the use of capillary viscometers and rotational viscometers.[15][16][17][18] For rotational viscometry, the liquid is placed between two concentric cylinders, and the torque required to rotate one cylinder at a constant angular velocity is measured to determine the viscosity.[19]

3. Solubility Range of Resins and Polymers: ASTM D3132

This standard test method is used to determine the solubility of polymers in terms of the region of solubility parameters and hydrogen bonding of various solvents.[20][21][22][23] This method can be adapted to assess the solubility of APIs in different glycol ethers by systematically testing a range of solvents with varying solubility parameters.

Logical Workflow for Solvent Selection in Drug Development

The selection of a suitable solvent in a pharmaceutical context is a multi-faceted process that involves balancing performance with safety and regulatory considerations. The following diagram illustrates a logical workflow for this process.

SolventSelectionWorkflow Solvent Selection Workflow for Drug Development cluster_screening Initial Screening cluster_evaluation Experimental Evaluation cluster_optimization Process & Safety Assessment API_Properties Define API Physicochemical Properties (Solubility, Polarity, pKa) Solvent_Database Consult Solvent Selection Guides (e.g., CHEM21, Sanofi) API_Properties->Solvent_Database Initial_List Generate Initial List of Potential Solvents Solvent_Database->Initial_List Solubility_Testing Quantitative Solubility Studies (e.g., HPLC, UV-Vis) Initial_List->Solubility_Testing Compatibility_Studies API-Excipient Compatibility Solubility_Testing->Compatibility_Studies Stability_Analysis Formulation Stability Testing Compatibility_Studies->Stability_Analysis Process_Parameters Evaluate Process Parameters (Boiling Point, Viscosity) Stability_Analysis->Process_Parameters Toxicity_Assessment Review Toxicological Data (ICH Q3C Guidelines) Process_Parameters->Toxicity_Assessment Regulatory_Acceptance Consider Regulatory Precedent Toxicity_Assessment->Regulatory_Acceptance Final_Selection Final Solvent Selection Regulatory_Acceptance->Final_Selection

Caption: A logical workflow for selecting a glycol ether solvent in a drug development context.

Conclusion

This compound presents itself as a high-boiling, low-volatility solvent with good potential for solubilizing a range of compounds. Its properties are largely comparable to its structural analog, Triethylene Glycol Monobutyl Ether, and other E-series glycol ethers. The choice between this compound and other glycol ethers will ultimately depend on the specific requirements of the application, including the polarity of the API, desired evaporation rate, and viscosity of the final formulation. For applications in drug development, a systematic evaluation of solubility, stability, and safety, as outlined in the provided workflow, is essential for making an informed solvent selection. The use of standardized experimental protocols, such as those provided by the OECD and ASTM, will ensure the generation of reliable and comparable data.

References

A Comparative Analysis of Ethoxy-Extended Alkyl Ethers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the physicochemical properties, performance, and applications of ethoxy-extended alkyl ethers, supported by experimental data and detailed methodologies.

Ethoxy-extended alkyl ethers, a significant class of non-ionic surfactants, are integral to a myriad of applications, from household detergents to advanced drug delivery systems.[1] Their amphiphilic nature, characterized by a hydrophobic alkyl chain and a hydrophilic polyoxyethylene chain, allows them to modify surface and interfacial properties, making them excellent solubilizing agents, emulsifiers, and wetting agents.[2] This guide provides a comprehensive comparative analysis of these compounds, focusing on the relationship between their molecular structure—specifically the alkyl chain length (n) and the number of ethoxy units (m)—and their functional properties.

Physicochemical Properties: A Quantitative Comparison

The performance of ethoxy-extended alkyl ethers is intrinsically linked to their physicochemical properties. Key parameters such as the critical micelle concentration (CMC), hydrophile-lipophile balance (HLB), cloud point, and surface tension dictate their efficacy in various applications. The CMC is the concentration at which surfactant molecules self-assemble into micelles, a crucial phenomenon for solubilizing hydrophobic drugs.[3] The HLB value provides a measure of the degree of hydrophilicity or lipophilicity of a surfactant, which is critical for emulsion stability. The cloud point is the temperature at which a non-ionic surfactant solution becomes cloudy, indicating a phase separation that can impact its application at elevated temperatures.

General trends show that for a fixed alkyl chain length, an increase in the number of ethoxy units leads to a higher CMC and HLB value, indicating increased hydrophilicity. Conversely, for a constant number of ethoxy units, a longer alkyl chain results in a lower CMC and HLB value, signifying greater hydrophobicity.[4]

Below are tables summarizing the key physicochemical properties of various ethoxy-extended alkyl ethers, compiled from available literature.

Table 1: Critical Micelle Concentration (CMC) of Selected Ethoxy-Extended Alkyl Ethers

Alkyl Chain (C_n)Ethoxy Units (E_m)AbbreviationCMC (mol/L)Temperature (°C)Reference
1210C12E108.7 x 10⁻⁵25[1]
1223C12E239.8 x 10⁻⁵25[4]
1620C16E204.0 x 10⁻⁶25-

Table 2: Cloud Point and Hydrophile-Lipophile Balance (HLB) of Selected Ethoxy-Extended Alkyl Ethers

Alkyl Chain (C_n)Ethoxy Units (E_m)AbbreviationCloud Point (°C)HLB ValueReference
1210C12E108713.9[1]
1223C12E23>10016.9[4]
139-78-8313.3-

Performance in Drug Delivery Applications

The unique properties of ethoxy-extended alkyl ethers make them valuable excipients in drug formulation and delivery. Their ability to form micelles allows for the encapsulation and solubilization of poorly water-soluble drugs, enhancing their bioavailability. Furthermore, the ethyleneoxy groups can form hydrogen bonds with water, which can influence drug release and permeation across biological membranes.[5]

Recent research has explored the use of soft alkyl ether prodrugs incorporating ethyleneoxy groups to enhance the transdermal delivery of phenolic drugs like acetaminophen.[5][6][7] While only modest increases in delivery were observed, these studies highlight the potential for tuning the physicochemical properties of drugs through the addition of ethoxy-extended promoieties.[5]

Biocompatibility and Toxicity Considerations

The safety profile of ethoxy-extended alkyl ethers is a critical factor in their application, particularly in pharmaceuticals and personal care products. In general, they are considered to have low toxicity.[2] However, their toxicological properties can be influenced by the alkyl chain length and the degree of ethoxylation.[8] Shorter ethoxylate chains and certain alkyl chain lengths may exhibit greater toxicity.[8] It is also important to note that some ethoxylated surfactants can be metabolized to form glycol ether alkoxy acids, which have shown developmental toxicity in in vivo studies.[9] Overall, due to their rapid biodegradation, the environmental impact of these surfactants is considered minimal under normal use conditions.[8]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are outlines of standard protocols for determining key physicochemical properties of ethoxy-extended alkyl ethers.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

The CMC is often determined by measuring the surface tension of surfactant solutions at various concentrations. The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant. The Wilhelmy plate method is a common technique for this measurement.[2]

Experimental Workflow:

CMC_Determination prep Prepare series of surfactant solutions of varying concentrations measure Measure surface tension of each solution using a tensiometer (Wilhelmy plate) prep->measure plot Plot surface tension vs. log(concentration) measure->plot determine Identify the inflection point in the plot as the CMC plot->determine

Workflow for CMC Determination
Synthesis of Ethoxy-Extended Alkyl Ethers

The industrial production of ethoxy-extended alkyl ethers involves the ethoxylation of fatty alcohols.[10] This reaction is typically carried out by reacting the alcohol with ethylene oxide at elevated temperatures and pressures in the presence of a catalyst, such as potassium hydroxide.[10] The degree of ethoxylation can be controlled by the stoichiometry of the reactants.

General Synthesis Pathway:

Ethoxylation_Pathway reactants Fatty Alcohol (R-OH) + n Ethylene Oxide conditions Catalyst (e.g., KOH) 180°C, 1-2 bar reactants->conditions product Ethoxy-Extended Alkyl Ether (R-(OCH₂CH₂)n-OH) conditions->product

Ethoxylation Synthesis Pathway

Structure-Property Relationships

The versatility of ethoxy-extended alkyl ethers stems from the ability to tune their properties by modifying their chemical structure. The interplay between the hydrophobic alkyl chain and the hydrophilic ethoxy chain is fundamental to their function.

Influence of Structure on Properties:

Structure_Property_Relationship structure Molecular Structure alkyl Alkyl Chain Length (n) structure->alkyl ethoxy Ethoxy Chain Length (m) structure->ethoxy properties Physicochemical Properties alkyl->properties ethoxy->properties cmc CMC properties->cmc hlb HLB properties->hlb cloud Cloud Point properties->cloud

Structure-Property Interdependence

Conclusion

Ethoxy-extended alkyl ethers are a versatile class of compounds with a broad range of applications, particularly in the pharmaceutical sciences. A thorough understanding of their structure-property relationships is essential for selecting the optimal surfactant for a specific application. This guide provides a foundational comparative analysis to aid researchers and drug development professionals in harnessing the full potential of these remarkable molecules. Further research into novel structures and their biological interactions will undoubtedly continue to expand their utility in advanced material and therapeutic design.

References

A Comparative Guide to Alternatives for 1-(2-(2-Ethoxyethoxy)ethoxy)butane in Key Chemical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Boiling Point Ether Solvents in Organic Synthesis

In the realm of organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, purity, and reaction kinetics. 1-(2-(2-Ethoxyethoxy)ethoxy)butane, a high-boiling point ether solvent also known as triethylene glycol butyl ethyl ether, belongs to the glyme family of solvents. Glymes are appreciated for their high boiling points, stability in the presence of strong bases, and their ability to solvate cations. However, the push towards greener and more efficient chemical processes has spurred the investigation of alternative solvents. This guide provides a comparative overview of viable alternatives to this compound in three pivotal chemical reactions: Grignard reactions, Williamson ether synthesis, and Suzuki-Miyaura coupling. The comparison is based on available experimental data to aid researchers in making informed decisions for their synthetic strategies.

Grignard Reactions: Greener and More Efficient Alternatives

Grignard reactions are fundamental carbon-carbon bond-forming reactions that are highly sensitive to the choice of solvent. While traditional ethers like diethyl ether and tetrahydrofuran (THF) are commonly used, their volatility and propensity to form peroxides present safety concerns. High-boiling point ethers like this compound can be advantageous for reactions requiring higher temperatures. However, greener alternatives such as 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) have emerged as superior options in many cases.

Table 1: Comparison of Solvents in Grignard Reactions

SolventSubstrateProductYield (%)Reaction Time (h)Key Observations
Diglyme Benzyl chloride1,2-Diphenylethane (Wurtz-coupling byproduct)High-Inferior results due to strong coordination with the Grignard reagent, leading to slower reaction rates.[1]
2-MeTHF Benzyl chloridePhenylacetic acid (after carboxylation)>952Suppresses Wurtz-coupling byproduct formation.[1]
CPME Phenylmagnesium bromide + 4-tert-butylcyclohexanone1-phenyl-4-tert-butylcyclohexan-1-ol81-Suitable alternative to diethyl ether, with better safety profile.[2]
THF Phenylmagnesium bromide + 4-tert-butylcyclohexanone1-phenyl-4-tert-butylcyclohexan-1-ol34-Lower yield compared to CPME and diethyl ether in this specific reaction.[2]

Experimental Protocol: Grignard Reaction in 2-MeTHF

A general procedure for a Grignard reaction using 2-MeTHF as a solvent is as follows:

  • Magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • A small crystal of iodine is added as an initiator.

  • A solution of the organic halide in anhydrous 2-MeTHF is added dropwise from the dropping funnel.

  • The reaction mixture is stirred and may be gently heated to initiate the reaction.

  • After the formation of the Grignard reagent is complete, a solution of the electrophile in anhydrous 2-MeTHF is added dropwise at a suitable temperature (e.g., 0 °C or room temperature).

  • The reaction is stirred until completion (monitored by TLC or GC).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with 2-MeTHF.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography or distillation.[3][4]

Logical Relationship: Advantages of 2-MeTHF and CPME in Grignard Reactions

G cluster_alternatives Greener Alternatives cluster_advantages Performance & Safety Advantages 2-MeTHF 2-MeTHF Higher Yields Higher Yields 2-MeTHF->Higher Yields Reduced Byproducts Reduced Byproducts 2-MeTHF->Reduced Byproducts Improved Safety (Lower Peroxide Formation) Improved Safety (Lower Peroxide Formation) 2-MeTHF->Improved Safety (Lower Peroxide Formation) Easier Work-up (Water Immiscibility) Easier Work-up (Water Immiscibility) 2-MeTHF->Easier Work-up (Water Immiscibility) CPME CPME CPME->Higher Yields CPME->Improved Safety (Lower Peroxide Formation) CPME->Easier Work-up (Water Immiscibility)

Caption: Advantages of 2-MeTHF and CPME over traditional ethers.

Williamson Ether Synthesis: The Impact of Solvent on a Classic Reaction

The Williamson ether synthesis, a cornerstone of ether formation, is a nucleophilic substitution reaction (SN2) between an alkoxide and an alkyl halide. The choice of solvent is crucial as it can influence the reaction rate and selectivity, particularly the competition between substitution and elimination. Polar aprotic solvents are generally preferred as they solvate the cation of the alkoxide, leaving the anion more nucleophilic and available for reaction.[5]

Table 2: Comparison of Solvents in Williamson Ether Synthesis

SolventNucleophileElectrophileProductYield (%)Reaction Time (h)Key Observations
Parent Alcohol (e.g., Ethanol) Sodium EthoxideAlkyl HalideEtherVariable-A common choice, but can lead to slower reaction rates due to solvation of the alkoxide.[6]
DMF (Polar Aprotic) 2-(Hydroxymethyl)-15-crown-5 ether + NaH1,10-Dibromodecane2-(10-Bromodecyloxymethyl)-15-crown-5 Ether--A common aprotic solvent that promotes the SN2 pathway.[7]
tert-Amyl alcohol (Protic) Cesium FluorideAlkyl MesylateFluoroalkane942.5Hindered protic solvent showing catalytic activity in nucleophilic substitution.[8]

Experimental Protocol: Williamson Ether Synthesis in DMF

A representative procedure for the Williamson ether synthesis in DMF is as follows:

  • The alcohol is dissolved in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to generate the alkoxide.

  • The reaction mixture is stirred at room temperature until the evolution of hydrogen gas ceases.

  • The alkyl halide is then added, and the reaction mixture is stirred at an appropriate temperature (e.g., room temperature or elevated temperature) until the reaction is complete (monitored by TLC).

  • The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.

  • The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or distillation.[7]

Experimental Workflow: Williamson Ether Synthesis

G start Start alcohol_dmf Dissolve Alcohol in DMF start->alcohol_dmf add_base Add Base (e.g., NaH) at 0°C alcohol_dmf->add_base form_alkoxide Form Alkoxide add_base->form_alkoxide add_halide Add Alkyl Halide form_alkoxide->add_halide reaction Stir at Appropriate Temperature add_halide->reaction quench Quench Reaction reaction->quench extract Extract Product quench->extract purify Purify Product extract->purify end End purify->end

Caption: General workflow for Williamson ether synthesis.

Suzuki-Miyaura Coupling: Solvent Effects on Selectivity and Yield

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The solvent plays a multifaceted role in this reaction, influencing the solubility of reagents, the stability of the catalyst, and the overall reaction rate and selectivity.[9] While high-boiling point ethers can be used, the choice of solvent, including its polarity, can be leveraged to control the chemoselectivity of the reaction.

Table 3: Comparison of Solvents in Suzuki-Miyaura Coupling

SolventSubstrate 1Substrate 2ProductYield (%)Key Observations
THF/Water Chloroaryl triflateo-tolylboronic acidChloride-coupled productHigh selectivityNonpolar solvents favor coupling at the chloride position.[10]
Acetonitrile Chloroaryl triflateo-tolylboronic acidTriflate-coupled productHigh selectivityPolar aprotic solvents like MeCN and DMF can switch the selectivity to favor coupling at the triflate position.[10]
Ethanol/Water 4-BromoanisolePhenylboronic acid4-Methoxybiphenyl98.4A greener solvent mixture that gives high yields.[6]
Propylene Carbonate Aryl halidesArylboronic acidsBiaryl productsGood to excellentA green, high-boiling point solvent alternative.[5]

Experimental Protocol: Suzuki-Miyaura Coupling in an Ethanol/Water Mixture

A typical procedure for a Suzuki-Miyaura coupling in an ethanol/water mixture is as follows:

  • To a reaction vessel are added the aryl halide, the boronic acid, a palladium catalyst (e.g., Pd/C or a palladium complex), and a base (e.g., NaOH or K2CO3).

  • A mixture of ethanol and water (e.g., 5:1 v/v) is added as the solvent.

  • The reaction mixture is stirred and heated (e.g., to 60-80 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.[6]

Signaling Pathway: Solvent Influence on Suzuki-Miyaura Selectivity

G cluster_nonpolar Nonpolar Solvent (e.g., THF) cluster_polar Polar Aprotic Solvent (e.g., MeCN) Chloroaryl Triflate Chloroaryl Triflate Oxidative Addition at C-Cl Oxidative Addition at C-Cl Chloroaryl Triflate->Oxidative Addition at C-Cl Oxidative Addition at C-OTf Oxidative Addition at C-OTf Chloroaryl Triflate->Oxidative Addition at C-OTf Arylboronic Acid Arylboronic Acid Pd Catalyst Pd Catalyst Arylboronic Acid->Pd Catalyst Pd Catalyst->Oxidative Addition at C-Cl Pd Catalyst->Oxidative Addition at C-OTf Chloride-Coupled Product Chloride-Coupled Product Oxidative Addition at C-Cl->Chloride-Coupled Product Triflate-Coupled Product Triflate-Coupled Product Oxidative Addition at C-OTf->Triflate-Coupled Product

Caption: Solvent polarity directs the site of oxidative addition.

Conclusion

While this compound and other glymes offer the advantage of high boiling points for certain applications, the landscape of solvent selection is evolving. For key reactions such as Grignard synthesis, Williamson ether synthesis, and Suzuki-Miyaura coupling, a range of alternative solvents, including greener options like 2-MeTHF and CPME, and polar aprotic solvents, can offer significant advantages in terms of reaction efficiency, selectivity, safety, and ease of work-up. The experimental data and protocols presented in this guide are intended to provide a starting point for researchers to explore these alternatives and optimize their synthetic methodologies. The choice of the most suitable solvent will ultimately depend on the specific requirements of the reaction, including the nature of the substrates, the desired product, and the overall process goals.

References

A Comparative Guide to 1-(2-(2-Ethoxyethoxy)ethoxy)butane and Other Solvents for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical formulation and drug delivery, the choice of solvent is a critical parameter influencing the efficacy, stability, and bioavailability of active pharmaceutical ingredients (APIs). This guide provides a comparative performance analysis of 1-(2-(2-Ethoxyethoxy)ethoxy)butane, a glycol ether solvent, against other commonly used solvents in the pharmaceutical industry. The information presented herein is a synthesis of available experimental data, intended to assist researchers in making informed decisions for solvent selection.

Physicochemical Properties: A Comparative Overview

The selection of an appropriate solvent often begins with a thorough evaluation of its physicochemical properties. These properties dictate the solvent's behavior in various formulation processes. The following table summarizes the key physicochemical properties of this compound and other relevant solvents.

PropertyThis compoundTriethylene Glycol Monobutyl EtherDiethylene Glycol Monoethyl EtherPropylene Glycol Monomethyl Ether
Molecular Formula C₁₀H₂₂O₃[1]C₁₀H₂₂O₄C₆H₁₄O₃[2][3][4]C₄H₁₀O₂[5][6]
Molecular Weight ( g/mol ) 190.28[7]206.28[7]134.17[3][4]90.1[5]
Boiling Point (°C) Not available~271-278[7]202[3]120[5][6]
Density (g/cm³ at 20°C) Not available~0.98-0.99[7]0.999 (at 25°C)[3]0.921[5]
Viscosity (mPa·s at 20°C) Not available~7.43.85[8]Low[9]
Solubility in Water Likely soluble/miscible[1][7]Miscible[7]Miscible[2][8]Miscible[6]
Flash Point (°C) Not available~14396[3][8]32[6]

Performance in API Solubilization

The primary function of a solvent in many pharmaceutical formulations is to dissolve the API. The solubilizing power of a solvent is crucial for developing stable and effective liquid dosage forms. While specific solubility data for a wide range of APIs in this compound is limited, glycol ethers as a class are known for their excellent solvency for many organic molecules.[10]

For instance, a study on the solubility of COX-2 inhibitors like celecoxib demonstrated that higher glycols are effective solvents for these drugs.[11] Although direct data for this compound was not presented, the trend suggests its potential as a good solvent for poorly water-soluble APIs. The solubility of celecoxib in various organic solvents, including alcohols and ethyl acetate, has been quantified, providing a baseline for comparison.[12]

Experimental Protocols

To facilitate reproducible research and comparison, detailed experimental protocols for key performance indicators are essential.

Experimental Protocol for Determining API Solubility

The equilibrium solubility of an API in a given solvent can be determined using the shake-flask method, a widely accepted and recommended procedure.[13][14][15]

Objective: To determine the saturation concentration of an API in a solvent at a specific temperature.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • Solvent of interest (e.g., this compound)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the API powder to a series of vials.

  • Accurately pipette a known volume of the solvent into each vial.

  • Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).

  • Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow for the settling of excess solid.

  • Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Analyze the concentration of the API in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculate the equilibrium solubility of the API in the solvent, typically expressed in mg/mL or mol/L.

Experimental Protocol for Viscosity Measurement

The viscosity of a solvent is a critical parameter, especially for liquid formulations, as it can affect manufacturability, pourability, and drug release characteristics.

Objective: To measure the dynamic viscosity of a solvent at a specific temperature.

Materials:

  • Solvent of interest

  • Rotational rheometer or a calibrated viscometer (e.g., Ubbelohde type)

  • Temperature-controlled sample holder or water bath

  • Appropriate measuring geometry (e.g., cone-plate or parallel-plate for a rheometer)

Procedure (using a rotational rheometer):

  • Ensure the rheometer is properly calibrated and the selected measuring geometry is clean and dry.

  • Set the temperature of the sample holder to the desired measurement temperature.

  • Carefully load the solvent sample onto the lower plate of the rheometer, ensuring a sufficient amount to fill the gap once the geometry is lowered.

  • Lower the upper geometry to the specified gap distance.

  • Allow the sample to equilibrate at the set temperature for a few minutes.

  • Perform the viscosity measurement by applying a controlled shear rate and measuring the resulting shear stress (or vice versa). For a Newtonian fluid, the viscosity will be constant over a range of shear rates.

  • Record the viscosity value, typically in mPa·s or cP.

  • It is advisable to perform multiple measurements and report the average value. A useful technique for loading low-viscosity liquid samples on a rotational rheometer has been demonstrated to ensure accurate measurements.[16]

Visualizing Experimental Workflows and Logical Relationships

To provide a clearer understanding of the experimental processes and decision-making involved in solvent selection, the following diagrams have been generated using the DOT language.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess API B Add known volume of solvent A->B C Agitate at constant temperature B->C D Allow to settle C->D E Filter supernatant D->E F Dilute filtrate E->F G Analyze by HPLC/UV-Vis F->G H H G->H Calculate Solubility

Caption: Workflow for API Solubility Determination.

SolventSelection Start Define API & Formulation Requirements Physicochemical Evaluate Physicochemical Properties (Boiling Point, Viscosity, etc.) Start->Physicochemical Decision1 Suitable Properties? Physicochemical->Decision1 Solubility Screen for API Solubility Decision2 Adequate Solubility? Solubility->Decision2 Compatibility Assess Excipient Compatibility Decision3 Compatible? Compatibility->Decision3 Toxicity Review Toxicological Data Decision4 Acceptable Toxicity? Toxicity->Decision4 Decision1->Solubility Yes Reject Reject Solvent Decision1->Reject No Decision2->Compatibility Yes Decision2->Reject No Decision3->Toxicity Yes Decision3->Reject No Select Select Solvent for Formulation Development Decision4->Select Yes Decision4->Reject No

Caption: Decision Tree for Solvent Selection.

Conclusion

This compound, as a member of the glycol ether family, presents a promising profile for use as a pharmaceutical solvent due to its likely good solubility characteristics and miscibility with a range of other solvents.[1][10] However, a comprehensive performance comparison is currently limited by the lack of direct, publicly available experimental data for this specific solvent against others under identical conditions. The provided data on analogous glycol ethers and the detailed experimental protocols offer a strong foundation for researchers to conduct their own comparative studies. The selection of an optimal solvent will ultimately depend on the specific requirements of the API and the desired final dosage form. Further experimental investigation into the performance of this compound is warranted to fully elucidate its potential in pharmaceutical applications.

References

A Comparative Guide to Confirming the Purity of Synthesized 1-(2-(2-Ethoxyethoxy)ethoxy)butane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the validation of new chemical entities. This guide provides a comprehensive comparison of the primary analytical techniques used to confirm the purity of "1-(2-(2-Ethoxyethoxy)ethoxy)butane," a diether compound. We will delve into the experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting their strengths and limitations with supporting data.

Introduction to Purity Assessment

The synthesis of this compound, commonly achieved through the Williamson ether synthesis, can result in a variety of impurities. These can include unreacted starting materials such as 1-bromobutane and triethylene glycol monoethyl ether, as well as byproducts from side reactions. Therefore, robust analytical methods are required to accurately quantify the purity of the final product and identify any contaminants. The choice of analytical technique depends on several factors, including the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation.

Comparison of Analytical Techniques for Purity Determination

The following table summarizes the key performance characteristics of GC-MS, HPLC, and quantitative ¹H NMR (qNMR) for the purity analysis of this compound. The data presented are typical values for the analysis of similar glycol ether compounds and provide a basis for method selection.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative ¹H NMR (qNMR)
Principle Separation based on volatility and polarity, with mass-based identification.Separation based on polarity and interaction with a stationary phase.Intrinsic property of nuclei in a magnetic field, providing structural and quantitative information.
Typical Purity (%) >99%>99%>99%
Limit of Detection (LOD) 1-5 µg/mL[1]0.1-1 µg/mL (estimated for similar non-chromophoric compounds)~0.1% (relative to the main component)
Limit of Quantification (LOQ) 4-15 µg/mL[1]0.5-5 µg/mL (estimated for similar non-chromophoric compounds)~0.3% (relative to the main component)
Strengths - Excellent for volatile and semi-volatile impurities.- High-resolution separation of isomers.- Provides structural information of impurities through mass spectra.- Suitable for a wide range of non-volatile and thermally labile impurities.- High precision and accuracy for quantification.- Provides a direct, primary method of quantification without the need for specific impurity standards.- Gives detailed structural information of the main component and impurities.- Non-destructive technique.[2][3][4][5][6]
Limitations - Not suitable for non-volatile impurities.- Derivatization may be required for some compounds.- Requires impurities to be soluble in the mobile phase.- May require a universal detector (e.g., ELSD, RID) for compounds lacking a UV chromophore.- Lower sensitivity compared to chromatographic methods.- Signal overlap can complicate quantification in complex mixtures.

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for reproducible and accurate results. Below are recommended protocols for the purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: Rxi®-1301Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyanopropylphenyl-based column.

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (split ratio 50:1).

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-400.

Sample Preparation: Dissolve an accurately weighed sample in a suitable solvent (e.g., dichloromethane or methanol) to a final concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is well-suited for the analysis of non-polar compounds like this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Refractive Index Detector - RID, as the analyte lacks a strong UV chromophore).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water. Start with 60% acetonitrile and increase to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector (ELSD): Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow 1.5 L/min.

Sample Preparation: Dissolve an accurately weighed sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR provides a direct and absolute measure of purity without the need for impurity reference standards.

Instrumentation:

  • NMR spectrometer with a proton frequency of at least 400 MHz.

Acquisition Parameters:

  • Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A standard 90° pulse experiment.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).

Sample Preparation: Accurately weigh the sample (e.g., 10-20 mg) and the internal standard (e.g., 5-10 mg) into an NMR tube. Add the deuterated solvent, and ensure complete dissolution.

Purity Calculation: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Visualizing the Workflow and Decision-Making Process

To aid in the selection and implementation of these analytical techniques, the following diagrams illustrate the experimental workflow for purity confirmation and a decision-making flowchart.

ExperimentalWorkflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_data Data Evaluation cluster_result Final Assessment Synthesis Williamson Ether Synthesis Purification Crude Purification (e.g., Distillation, Column Chromatography) Synthesis->Purification GCMS GC-MS Analysis Purification->GCMS HPLC HPLC Analysis Purification->HPLC NMR qNMR Analysis Purification->NMR Purity_Quant Purity Quantification GCMS->Purity_Quant Impurity_ID Impurity Identification GCMS->Impurity_ID HPLC->Purity_Quant NMR->Purity_Quant NMR->Impurity_ID Final_Purity Final Purity Confirmation Purity_Quant->Final_Purity Impurity_ID->Final_Purity DecisionFlowchart Start Start: Purity Confirmation Needed Volatile_Impurities Are volatile impurities the primary concern? Start->Volatile_Impurities NonVolatile_Impurities Are non-volatile or thermally labile impurities expected? Volatile_Impurities->NonVolatile_Impurities No GCMS Use GC-MS Volatile_Impurities->GCMS Yes Absolute_Purity Is an absolute purity value without impurity standards required? NonVolatile_Impurities->Absolute_Purity No HPLC Use HPLC NonVolatile_Impurities->HPLC Yes NMR Use qNMR Absolute_Purity->NMR Yes End End Absolute_Purity->End No/Combined Approach GCMS->End HPLC->End NMR->End

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Ether Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection and validation of an appropriate analytical method is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of two common chromatographic techniques for the analysis of ether compounds: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID). The information presented is supported by experimental data from various studies to aid in the selection and cross-validation of these methods.

Data Presentation: A Comparative Analysis

The following tables summarize the key performance parameters for the analysis of common ether compounds using GC-FID and a representative HPLC-RID method. These parameters are essential for evaluating the suitability of a method for its intended purpose, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Table 1: Method Validation Parameters for Diethyl Ether and Tetrahydrofuran Analysis by Headspace GC-FID

ParameterDiethyl EtherTetrahydrofuranAcceptance Criteria (Typical)
Linearity (R²) >0.999>0.999≥ 0.995
Accuracy (% Recovery) 110.9%[1]107.0%[1]80-120%
Precision (% RSD) 1.03%[1]1.29%[1]≤ 15%
LOD CalculatedCalculatedS/N ≥ 3
LOQ CalculatedCalculatedS/N ≥ 10

Data synthesized from a validation study of residual solvents in desloratadine.[1]

Table 2: Method Validation Parameters for Methyl tert-Butyl Ether (MTBE) Analysis by GC-MS

ParameterMTBE in WaterAcceptance Criteria (Typical)
Linearity (Range) 0.2 to 25.0 µg/LCorrelation coefficient ≥ 0.995
Accuracy (% Recovery) 97.8 ± 0.9%[2]80-120%
Precision (% RSD) < 5.1% (n=3)[2]≤ 15%
LOD 0.1 µg/L[2]S/N ≥ 3
LOQ 0.2 µg/LS/N ≥ 10

Data from a study on the trace analysis of MTBE in water samples.[2]

Table 3: Representative Performance of HPLC-RID for Low UV-Absorbing Compounds

ParameterTypical PerformanceAcceptance Criteria (Typical)
Linearity (R²) >0.997[3]≥ 0.995
Accuracy (% Recovery) 98-102%80-120%
Precision (% RSD) < 5%[3]≤ 15%
LOD 0.01–0.17 mg/mL[3]S/N ≥ 3
LOQ 0.03–0.56 mg/mL[3]S/N ≥ 10

Data is representative and synthesized from a validation study of sugars and polyols by HPLC-RID, as direct comprehensive validation data for simple ethers was not available.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the GC-FID and HPLC-RID analysis of ether compounds.

Protocol 1: Headspace GC-FID for Residual Ether Analysis

This method is suitable for the determination of volatile ether compounds in pharmaceutical substances.

1. Instrumentation:

  • Gas chromatograph equipped with a headspace autosampler and a Flame Ionization Detector (FID).

  • Capillary column: DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent.

2. Reagents and Standards:

  • Diluent: N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).

  • Reference standards of the ether compounds of interest.

  • Drug substance/sample to be analyzed.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the ether reference standards in the diluent to prepare a stock solution of known concentration.

  • Working Standard Solution: Dilute the stock solution with the diluent to achieve a final concentration appropriate for the expected level of the residual solvent.

  • Sample Solution: Accurately weigh a specified amount of the drug substance into a headspace vial and dissolve in a known volume of the diluent.

4. Headspace and GC Conditions:

  • Headspace Parameters:

    • Oven Temperature: 80-100 °C

    • Needle Temperature: 90-110 °C

    • Transfer Line Temperature: 100-120 °C

    • Vial Equilibration Time: 15-30 minutes

    • Injection Volume: 1 mL of headspace gas

  • GC Parameters:

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injector Temperature: 140-250 °C

    • Detector Temperature: 250-300 °C

    • Oven Temperature Program: An initial temperature of 40-50 °C held for a few minutes, followed by a ramp to a final temperature of 200-240 °C.

    • Split Ratio: Typically 10:1 to 20:1.

5. Data Analysis:

  • Identify the ether peaks in the chromatograms based on their retention times compared to the standards.

  • Quantify the amount of each ether compound in the sample using an external standard calibration curve.

Protocol 2: HPLC-RID for Ether Analysis

This method is applicable for the analysis of ether compounds that do not possess a UV chromophore and is particularly useful when the analyte concentration is relatively high.

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a Refractive Index Detector (RID).

  • Column: A column suitable for the separation of polar compounds, such as a polymer-based column (e.g., Shodex SUGAR series) or a C18 column depending on the specific ether and matrix.

2. Reagents and Standards:

  • Mobile Phase: A suitable solvent system, often isocratic, such as acetonitrile/water or methanol/water. The choice of mobile phase is critical for RID as it must have a significantly different refractive index from the analyte.

  • Reference standards of the ether compounds.

  • Sample to be analyzed.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of the ether reference standard in the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions of the stock solution in the mobile phase to construct a calibration curve.

  • Sample Solution: Dissolve a known amount of the sample in the mobile phase, filter through a 0.45 µm filter, and degas before injection.

4. HPLC-RID Conditions:

  • HPLC Parameters:

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Controlled, often slightly elevated (e.g., 30-40 °C) to improve peak shape and reduce viscosity.

    • Injection Volume: 10-20 µL.

  • RID Parameters:

    • The detector must be allowed to warm up and stabilize for an extended period (often several hours) to achieve a stable baseline.

    • The reference cell should be flushed with the mobile phase.

5. Data Analysis:

  • Identify the ether peak based on its retention time.

  • Quantify the ether concentration using the calibration curve generated from the working standard solutions.

Mandatory Visualizations

The following diagrams illustrate key workflows and decision-making processes in the cross-validation of analytical methods.

Analytical_Method_Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase start Define Purpose and Scope of Cross-Validation select_methods Select Analytical Methods for Comparison (e.g., GC-FID and HPLC-RID) start->select_methods define_parameters Define Validation Parameters and Acceptance Criteria (ICH Q2) select_methods->define_parameters protocol Develop Cross-Validation Protocol define_parameters->protocol prepare_samples Prepare Identical Sets of Samples (Spiked and Unspiked) protocol->prepare_samples analyze_method1 Analyze Samples using Method 1 (e.g., GC-FID) prepare_samples->analyze_method1 analyze_method2 Analyze Samples using Method 2 (e.g., HPLC-RID) prepare_samples->analyze_method2 collect_data1 Collect and Process Data from Method 1 analyze_method1->collect_data1 collect_data2 Collect and Process Data from Method 2 analyze_method2->collect_data2 compare_data Compare Performance Parameters (Accuracy, Precision, Linearity, etc.) collect_data1->compare_data collect_data2->compare_data statistical_analysis Perform Statistical Analysis (e.g., t-test, F-test) compare_data->statistical_analysis report Generate Cross-Validation Report statistical_analysis->report end Conclusion on Method Equivalency or Interchangeability report->end

Workflow for Analytical Method Cross-Validation.

Method_Selection_Decision_Tree cluster_properties Analyte and Sample Properties cluster_methods Recommended Method start Start: Select Analytical Method for Ether Compound volatility Is the ether compound volatile? start->volatility concentration Expected Concentration Level? volatility->concentration Yes hplc_rid HPLC-RID may be suitable volatility->hplc_rid No matrix Is the sample matrix complex? concentration->matrix Low to High hplc_uv_deriv Consider HPLC-UV with derivatization for low concentrations concentration->hplc_uv_deriv Very Low gc_fid GC-FID is highly suitable matrix->gc_fid No gc_ms Consider GC-MS for higher specificity matrix->gc_ms Yes

Decision Tree for Selecting an Analytical Method for Ethers.

References

Glycol Ethers as Solvents: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and process efficiency. This guide provides a comparative analysis of glycol ether solvents, benchmarking their performance against common alternatives in key reactions relevant to pharmaceutical development. The information is supported by experimental data and detailed methodologies to aid in informed solvent selection.

Glycol ethers, a class of organic solvents characterized by the presence of both ether and alcohol functional groups, offer a unique combination of properties, including high solvency for a wide range of compounds, tunable boiling points, and miscibility with both polar and non-polar substances.[1][2][3] They are broadly categorized into two main families: the E-series, derived from ethylene glycol, and the P-series, derived from propylene glycol.[4][5][6] Historically, E-series glycol ethers were widely used; however, due to toxicological concerns, there has been a significant shift towards the less toxic P-series alternatives in many applications.[4][7][8]

Physicochemical Properties of Common Glycol Ethers

The selection of an appropriate solvent often begins with an evaluation of its physical and chemical properties. The following table summarizes key physicochemical data for a selection of E-series and P-series glycol ethers, providing a basis for comparison.

Solvent NameAbbreviationCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Flash Point (°C)Water Solubility
E-Series
2-MethoxyethanolEGME109-86-476.09124.540Miscible
2-EthoxyethanolEGEE110-80-590.12135.143Miscible
2-ButoxyethanolEGBE111-76-2118.17171.267Miscible
Diethylene glycol monomethyl etherDEGME111-77-3120.1519487Miscible
Diethylene glycol monoethyl etherDEGEE111-90-0134.1720296Miscible
Diethylene glycol monobutyl etherDEGBE112-34-5162.23230.4100Miscible
Diethylene glycol dimethyl etherDiglyme111-96-6134.1716257Miscible
P-Series
1-Methoxy-2-propanolPGME107-98-290.12120.131Miscible
1-Ethoxy-2-propanolPE1569-02-4104.15130.135Miscible
1-Propoxy-2-propanolPP1569-01-3118.17149.548Miscible
1-Butoxy-2-propanolPNB5131-66-8132.20170.2626.3 g/100 mL
Dipropylene glycol methyl etherDPM34590-94-8148.2019075Miscible
Propylene glycol methyl ether acetatePGMEA108-65-6132.161464219.8 g/100 mL

Performance in Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental transformations in drug synthesis. The choice of solvent can significantly impact the reaction rate and the competition between substitution (S(_N)2) and elimination (E2) pathways. Polar aprotic solvents are generally favored for S(_N)2 reactions as they can solvate the cation of the nucleophile, leaving the anion more "naked" and reactive.[5][9][10] Glycol ethers, with their ether linkages, can exhibit similar cation-solvating capabilities.

One study investigating the alkylation of potassium and sodium phenoxides with butyl halides found that the reaction rates increased markedly with the increasing chain length of the glycol ether solvent.[11] For instance, in tetraethylene glycol dimethyl ether, the reaction rate was approximately 150 times higher than in monoethylene glycol dimethyl ether.[11] This rate enhancement is attributed to the increased capacity of the longer chain glycol ethers to solvate the alkali metal cations, thereby increasing the dissociation of the phenoxide salt and the reactivity of the nucleophile.[11]

Experimental Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a classic S(_N)2 reaction for the preparation of ethers. The following is a general protocol that can be adapted for the use of glycol ether solvents.

Materials:

  • Alcohol (e.g., 2-naphthol)

  • Strong base (e.g., Sodium Hydroxide)

  • Alkyl halide (e.g., 1-bromobutane)

  • Glycol ether solvent (e.g., Propylene Glycol Monomethyl Ether - PGME)

Procedure:

  • Dissolve the alcohol in the glycol ether solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the strong base to the solution and stir to form the alkoxide.

  • Heat the mixture to reflux for a specified period to ensure complete formation of the alkoxide.

  • Cool the reaction mixture slightly and add the alkyl halide dropwise.

  • Resume refluxing and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Note: Reaction times and temperatures will need to be optimized for specific substrates and glycol ether solvents.

Performance in Amide Bond Formation

Amide bond formation is one of the most frequently performed reactions in pharmaceutical chemistry. The choice of solvent can influence the solubility of reagents, the rate of reaction, and the extent of side reactions. While dipolar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are commonly used, their toxicity has prompted a search for greener alternatives.[12][13][14]

Experimental Protocol: General Amide Coupling

The following is a generalized protocol for an amide coupling reaction that can be adapted for use with a glycol ether solvent.

Materials:

  • Carboxylic acid

  • Amine

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA)

  • Glycol ether solvent (e.g., Diethylene Glycol Dimethyl Ether - Diglyme)

Procedure:

  • Dissolve the carboxylic acid in the glycol ether solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen).

  • Add the coupling agent and the organic base to the solution and stir for a few minutes to activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature or an elevated temperature, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO(_3)), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude amide by flash chromatography or crystallization.

Visualization of a Key Reaction Workflow

The following diagram illustrates the general workflow for a Williamson Ether Synthesis, a representative nucleophilic substitution reaction.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Alcohol Alcohol (R-OH) Deprotonation Deprotonation in Glycol Ether Solvent Alcohol->Deprotonation Base Base (e.g., NaH) Base->Deprotonation Alkyl_Halide Alkyl Halide (R'-X) SN2_Attack SN2 Attack Alkyl_Halide->SN2_Attack Deprotonation->SN2_Attack Alkoxide (R-O⁻) Ether Ether (R-O-R') SN2_Attack->Ether Salt Salt (NaX) SN2_Attack->Salt

Caption: Workflow for Williamson Ether Synthesis.

Signaling Pathways and Toxicological Considerations

While glycol ethers are primarily utilized as inert solvents, their metabolic fate can have toxicological implications. E-series glycol ethers can be metabolized by alcohol dehydrogenase to toxic alkoxyacetic acids, which can lead to various adverse health effects.[2][7][16] P-series glycol ethers are generally considered less toxic as they are metabolized to less harmful compounds.[6][8] Recent studies using human brain spheroids have suggested that propylene glycol butyl ether (PGBE) can affect cellular processes such as the cell cycle, induce oxidative stress, and perturb energy and lipid metabolism, potentially impacting axon guidance and synapse organization. However, a direct and intended role of glycol ether solvents in modulating specific signaling pathways as part of a drug's mechanism of action is not a recognized application. Their toxicological profile is a critical consideration for worker safety and residual solvent analysis in final drug products.

Conclusion

Glycol ethers, particularly the P-series, offer a versatile and often less toxic alternative to traditional aprotic and other polar solvents in pharmaceutical synthesis. Their unique solvency and cation-solvating ability can enhance the rates of important reactions like nucleophilic substitutions. While more direct comparative studies are needed to fully benchmark their performance across a wider range of reactions, the available data and their favorable physicochemical properties make them a compelling option for process development and optimization. Researchers are encouraged to consider these solvents, with careful attention to their specific properties and toxicological profiles, to develop greener and more efficient synthetic routes.

References

A Researcher's Guide to Quantitative Analysis of 1-(2-(2-Ethoxyethoxy)ethoxy)butane: A Comparative Approach with Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the quantitative analysis of 1-(2-(2-Ethoxyethoxy)ethoxy)butane, a polyether compound of interest in various research and industrial applications. Due to the absence of direct comparative experimental data in publicly available literature, this document outlines a robust, hypothetical experimental protocol based on established analytical methodologies for similar compounds, specifically glycol ethers. The focus is on the use of Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation and quantification of volatile and semi-volatile organic compounds.

The selection of an appropriate internal standard is critical for achieving accurate and precise quantification by correcting for variations in sample preparation and instrument response. This guide discusses the criteria for selecting suitable internal standards and proposes several candidates for the analysis of this compound.

Physicochemical Properties of Analyte and Potential Internal Standards

An ideal internal standard should have physicochemical properties similar to the analyte of interest to ensure comparable behavior during extraction, chromatography, and detection.[1] The following table summarizes the known properties of this compound and several proposed internal standards.

PropertyThis compound (Analyte)1-[2-(2-Methoxyethoxy)ethoxy]butaneTriethylene Glycol Monobutyl EtherPerfluoro-triethylene glycol methyl ether (Perfluoro-TEGME)
CAS Number 74499-35-7[2]7382-32-3[3]143-22-6Not readily available
Molecular Formula C₁₀H₂₂O₃[2]C₉H₂₀O₃[3]C₁₀H₂₂O₄C₇H₅F₁₃O₃
Molecular Weight 190.28 g/mol [4]176.25 g/mol [3]206.28 g/mol [4]Not readily available
Boiling Point (°C) ~240[2]211.4 (Predicted)[5]~271-278[4]Not readily available
Density (g/cm³) 0.8795[2]~0.9~0.98-0.99[4]Not readily available
Solubility Soluble in polar solvents[2][4]Soluble in water[5]Miscible with water[4]Not readily available
Structural Similarity -HighHighModerate (Functional)

Proposed Experimental Protocol for Quantitative Analysis by GC-MS

This protocol provides a detailed methodology for the quantitative analysis of this compound using an internal standard approach. Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique due to its high sensitivity and selectivity for glycol ethers.[6][7][8][9][10]

Materials and Reagents
  • This compound (analyte), analytical standard grade (≥98% purity)

  • Selected Internal Standard (IS) (e.g., 1-[2-(2-Methoxyethoxy)ethoxy]butane or Triethylene Glycol Monobutyl Ether), analytical standard grade (≥98% purity)

  • Solvent (e.g., Acetonitrile or Methanol), HPLC or GC grade

  • Deionized water

  • Sample matrix (if applicable)

Preparation of Standard Solutions
  • Primary Stock Solutions (Analyte and IS): Accurately weigh and dissolve a known amount of the analyte and the selected internal standard in the chosen solvent to prepare individual primary stock solutions of approximately 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with the solvent. These will be used to create calibration curves.

  • Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 10 µg/mL). This solution will be added to all calibration standards and samples.

Sample Preparation
  • To a known volume or weight of the sample, add a precise volume of the internal standard spiking solution.

  • If the sample is not readily soluble in the chosen solvent, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction).

  • Vortex the sample to ensure thorough mixing.

  • If necessary, centrifuge the sample to pellet any precipitates and transfer the supernatant to a GC vial.

GC-MS Instrumentation and Conditions

The following are suggested starting conditions and may require optimization. A cyanopropylphenyl-based column is recommended for improved resolution of glycol ethers.[6][8]

  • Gas Chromatograph:

    • Column: Rxi®-1301Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[6][8]

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. Monitor at least 3 characteristic ions for the analyte and the internal standard. A full scan mode can be used for initial method development to identify characteristic ions. The scan range should be sufficient to capture fragments of glycol ethers, typically starting from m/z 20, as higher molecular weight fragments may not be abundant.[6][8]

Calibration and Quantification
  • Prepare a series of calibration standards by spiking known concentrations of the analyte working standards with the internal standard spiking solution.

  • Inject the calibration standards into the GC-MS system.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Inject the prepared samples and determine the peak area ratios.

  • Calculate the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the quantitative analysis of this compound using an internal standard.

G Workflow for Quantitative Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Analyte & IS Stock Solutions B Prepare Calibration Standards A->B D Spike Samples & Standards with IS B->D C Prepare Samples C->D E GC-MS Analysis D->E Injection F Peak Integration & Area Ratio Calculation E->F G Generate Calibration Curve F->G H Quantify Analyte Concentration F->H G->H Calibration Function

Caption: Experimental workflow for GC-MS analysis.

This guide provides a foundational methodology for the quantitative analysis of this compound. Researchers should perform in-house validation of the chosen method to ensure it meets the specific requirements of their application.

References

Safety Operating Guide

Proper Disposal of 1-(2-(2-Ethoxyethoxy)ethoxy)butane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides essential guidance on the proper disposal procedures for 1-(2-(2-Ethoxyethoxy)ethoxy)butane, a glycol ether commonly used in various research and development applications.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Skin Protection Laboratory coat or other protective clothing.
Respiratory Protection Generally not required under normal handling conditions with adequate ventilation. If vapors or mists are generated, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Keep the waste in its original or a compatible, properly labeled container . The label should clearly identify the contents as "this compound Waste."

2. Spill Management:

In the event of a spill, follow these procedures:

  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth). Place the absorbent material into a sealed, labeled container for disposal.

  • Large Spills: Evacuate the area. Contain the spill if possible without risk. Contact your institution's EHS or emergency response team for cleanup and disposal.

3. Final Disposal:

  • Consult Local Regulations: The primary directive for chemical disposal is to adhere to all local, state, and federal regulations. Many glycol ethers are not classified as hazardous waste, but this can vary by jurisdiction.

  • Licensed Waste Disposal Contractor: Arrange for the collection and disposal of the chemical waste through a licensed and qualified hazardous waste disposal contractor. Your EHS department will have approved vendors for this service.

  • Do Not Pour Down the Drain: Never dispose of this compound or its containers in the sewer system.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste is_spill Is it a spill? start->is_spill spill_size Determine Spill Size is_spill->spill_size Yes no_spill Routine Waste Disposal is_spill->no_spill No small_spill Small Spill: Absorb with inert material. Containerize and label. spill_size->small_spill Small large_spill Large Spill: Evacuate and contain. Contact EHS/Emergency Response. spill_size->large_spill Large segregate Segregate from other waste streams. Keep in a labeled, compatible container. small_spill->segregate end End: Waste Properly Disposed large_spill->end no_spill->segregate consult_ehs Consult Institutional EHS Guidelines and Local Regulations segregate->consult_ehs is_hazardous Is it classified as hazardous waste? consult_ehs->is_hazardous hazardous_disposal Dispose as Hazardous Waste via Licensed Contractor is_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose as Non-Hazardous Chemical Waste via Licensed Contractor is_hazardous->non_hazardous_disposal No hazardous_disposal->end non_hazardous_disposal->end

Caption: Disposal decision workflow for this compound.

By adhering to these procedures and consulting with your local safety officials, you can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory environment.

Personal protective equipment for handling 1-(2-(2-Ethoxyethoxy)ethoxy)butane

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-(2-(2-Ethoxyethoxy)ethoxy)butane

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 3895-17-8) was not publicly available at the time of this writing. The following guidance is based on hazard information provided by chemical suppliers and general safety protocols for the glycol ether chemical family. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment before handling this chemical and consult with their institution's Environmental Health and Safety (EHS) department.

This guide provides immediate safety and logistical information for handling this compound in a laboratory setting.

Hazard Summary

Based on available information, this compound is associated with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling this compound.

PPE CategorySpecifications
Eye and Face Protection Chemical safety goggles or a face shield should be worn to prevent splashes.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene rubber) are recommended.[2] A lab coat or chemical-resistant apron should be worn.[2]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[3] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[2][3]
Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]

  • Ventilation: Always work in a well-ventilated area, such as a chemical fume hood, to keep vapor concentrations low.[3]

  • Avoiding Contact: Avoid direct contact with skin, eyes, and clothing.[3] Do not breathe vapors or mists.

  • Hygiene: Wash hands thoroughly after handling the chemical.[3] Do not eat, drink, or smoke in the work area.

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]

  • Incompatibilities: Store away from strong oxidizing agents.[4]

  • Labeling: Ensure the container is clearly and accurately labeled.

Emergency and First Aid Plan

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials in a designated, labeled, and sealed container. Do not mix with other waste streams.[8]

  • Container Handling: Handle uncleaned, empty containers as you would the product itself.[8]

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Visualizing the Safe Handling Workflow

The following diagram outlines the logical steps for safely handling this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review SDS & Conduct Risk Assessment B Verify Fume Hood Operation A->B C Don Appropriate PPE B->C D Ensure Emergency Equipment is Accessible C->D E Work Within Fume Hood D->E Proceed to Handling F Dispense Chemical Carefully E->F G Keep Container Closed When Not in Use F->G H Decontaminate Work Area G->H After Experiment I Remove PPE Correctly H->I J Wash Hands Thoroughly I->J K Collect Waste in Labeled Container J->K Waste Generation L Store Waste in Designated Area K->L M Contact EHS for Pickup L->M

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.